UDP-GlcNAc
説明
特性
分子式 |
C17H25N3O17P2-2 |
|---|---|
分子量 |
605.3 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChIキー |
LFTYTUAZOPRMMI-CFRASDGPSA-L |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Crossroads of Metabolism: A Technical Guide to the Regulation of the UDP-GlcNAc Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway, also known as the Hexosamine Biosynthetic Pathway (HBP), stands as a critical nexus of cellular metabolism. Integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, the HBP produces a single, vital output: this compound.[1][2] This high-energy sugar nucleotide is the indispensable donor substrate for all forms of protein glycosylation, including N-linked glycosylation of secretory proteins and O-linked GlcNAcylation (O-GlcNAc) of myriad nuclear, cytoplasmic, and mitochondrial proteins.[1][3] Consequently, the HBP acts as a master nutrient sensor, translating the metabolic state of the cell into widespread regulation of protein function, stability, and localization.[4][5] Dysregulation of this pathway is implicated in a host of pathologies, including cancer, diabetes, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][6] This guide provides an in-depth examination of the core regulatory mechanisms governing the HBP, presents key quantitative data, details relevant experimental protocols, and visualizes the pathway's intricate logic.
Core Pathway and Key Enzymes
The de novo synthesis of this compound is a four-step enzymatic cascade primarily occurring in the cytoplasm. It begins by shunting fructose-6-phosphate (B1210287) from the glycolytic pathway.
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT): As the rate-limiting enzyme, GFAT catalyzes the first committed step of the HBP. It transfers the amide group from glutamine to fructose-6-phosphate, yielding glucosamine-6-phosphate (GlcN-6-P).[7][8]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1): GlcN-6-P is then acetylated by GNA1, using acetyl-CoA as the donor, to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[9][10]
-
N-acetylglucosamine-phosphate mutase (AGM1/PGM3): GlcNAc-6-P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the mutase AGM1.[9]
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): In the final step, UAP1 catalyzes the formation of this compound by combining GlcNAc-1-P with UTP.[9][11]
In addition to the de novo pathway, cells can utilize a salvage pathway where N-acetylglucosamine (GlcNAc), taken up from the extracellular environment, is phosphorylated by N-acetylglucosamine kinase (NAGK) to GlcNAc-6-P, which then enters the main pathway.[12]
Caption: The this compound biosynthetic pathway.
Regulation of the this compound Biosynthetic Pathway
The flux through the HBP is tightly controlled, primarily at the level of the rate-limiting enzyme, GFAT. This regulation occurs through multiple mechanisms, ensuring that the production of this compound is exquisitely tuned to the cell's metabolic state.
Allosteric Feedback Inhibition
The most direct form of regulation is the allosteric feedback inhibition of GFAT by the pathway's end-product, this compound.[13][14] High concentrations of this compound bind to a site on GFAT distinct from the active site, inducing a conformational change that reduces its enzymatic activity.[15] This creates a sensitive homeostatic mechanism that maintains stable intracellular this compound levels. The longevity-associated G451E variant of GFAT-1, for instance, shows drastically reduced sensitivity to this feedback inhibition, leading to elevated this compound levels.
Signaling and Post-Translational Modifications
Cellular signaling pathways responsive to nutrient availability and stress also modulate HBP flux.
-
AMP-activated protein kinase (AMPK): As a key energy sensor, AMPK is activated under low energy conditions (high AMP/ATP ratio). AMPK can phosphorylate and inhibit GFAT, thereby downregulating this anabolic pathway to conserve energy when resources are scarce.
-
mTOR (mammalian Target of Rapamycin): Conversely, the mTORC1 pathway, which is activated by high nutrient levels and growth factors, promotes HBP flux. mTORC2 can respond to glutamine levels to modulate GFAT1 activity.[13]
-
Protein Kinase A (PKA): PKA-mediated phosphorylation of GFAT-1 at Ser205 has a dual effect: it lowers the baseline enzyme activity while simultaneously abolishing this compound feedback inhibition. This uncoupling of the feedback loop allows for sustained HBP flux even when this compound levels are high, a mechanism that can be activated by hormonal signals that increase cAMP.
Caption: Key regulators of GFAT, the rate-limiting enzyme of the HBP.
Quantitative Insights
The following tables summarize key quantitative data related to the HBP, providing a comparative reference for researchers.
Table 1: Enzyme Kinetic Parameters
This table presents kinetic parameters for key enzymes in the this compound biosynthetic pathway. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate.[16][17] The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.
| Enzyme | Organism/Source | Substrate | Km | kcat | Reference |
| GFAT1 | Human (recombinant) | Fructose-6-P | 2 µM (Kd) | - | [15] |
| Human (recombinant) | Glucosamine-6-P | 6 µM (Ki) | - | [15] | |
| GFAT2 | Human (recombinant) | Fructose-6-P | 0.711 mM | 0.322 min-1 | [18] |
| Human (recombinant) | Glutamine | - | ~0.03 min-1 | [18] | |
| OGT | Human (recombinant) | This compound | 0.5 - 5 µM | - | [19][20] |
| UAP1 | Giardia intestinalis | Glucosamine-6-P | 3 µM (Activator) | - | [21] |
Table 2: Cellular and Tissue this compound Concentrations
The concentration of this compound varies between cell types and tissues and can be dynamically altered by nutrient availability.
| Cell Line / Tissue | Condition | This compound Concentration | Reference |
| HeLa | Standard Culture | 520 pmol / 106 cells | [19] |
| AML12 (Hepatocyte) | Standard Culture | ~250 pmol / 106 cells | [19] |
| Hepa1-6 (Hepatoma) | Standard Culture | ~200 pmol / 106 cells | [19] |
| HCT116 (Colon) | Standard Culture | ~150 pmol / 106 cells | [19] |
| 293T (Kidney) | Standard Culture | ~100 pmol / 106 cells | [19] |
| NIH/3T3 (Fibroblast) | Standard Culture | ~60 pmol / 106 cells | [19] |
| Mouse Primary Fibroblasts | Standard Culture | ~80 pmol / 106 cells | [19] |
| AML12 (Hepatocyte) | Glucose Deprivation (16h) | ~85 pmol / 106 cells (~65% decrease) | [19] |
| AML12 (Hepatocyte) | Azaserine (GFAT inhibitor) | ~125 pmol / 106 cells (~50% decrease) | [19] |
| Mouse Brain | - | ~62 pmol / mg tissue | [22] |
| Mouse/Rat Heart | - | 40 - 60 pmol / mg tissue | [22] |
Experimental Protocols
Accurate measurement of HBP activity and its product is crucial for research and drug development. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of this compound by Enzymatic Microplate Assay
This method leverages the high affinity and specificity of O-GlcNAc Transferase (OGT) for its substrate, this compound.[20]
1. Metabolite Extraction: a. For cultured cells, wash with ice-cold PBS, then add 60% methanol (B129727) and scrape. b. For tissues, homogenize frozen tissue powder in a methanol/water solution. c. Add chloroform (B151607) to the homogenate to precipitate macromolecules and separate lipids. d. Centrifuge to achieve phase separation. The upper aqueous phase contains polar metabolites, including this compound. e. Collect the upper aqueous phase and dry using a vacuum concentrator.
2. Enzymatic Assay (Microplate Format): a. Coating: Coat a high-binding 96-well plate with an O-GlcNAc-acceptor peptide (e.g., a peptide-BSA conjugate) overnight at 4°C. b. Washing: Wash the plate multiple times with PBS containing 0.05% Tween 20 (PBST). c. Reaction: Prepare an assay reagent mix containing recombinant OGT, alkaline phosphatase (to hydrolyze the UDP by-product, which can inhibit OGT), and BSA in a reaction buffer.[23] d. Reconstitute the dried metabolite extracts and a serial dilution of this compound standards in the assay reagent mix. e. Add the samples and standards to the coated plate and incubate to allow the O-GlcNAcylation reaction to proceed.
3. Immunodetection: a. Wash the plate with PBST. b. Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2 monoclonal antibody) and incubate. c. Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate. d. Wash the plate thoroughly. Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.
4. Data Analysis: a. Generate a standard curve by plotting the signal from the this compound standards against their known concentrations. b. Determine the this compound concentration in the unknown samples by interpolating their signal on the standard curve.
Caption: A streamlined workflow for this compound quantification.
Protocol 2: GFAT Enzyme Activity Assay
This assay measures GFAT activity by quantifying one of its products, glutamate, in a coupled enzymatic reaction.[24]
1. Sample Preparation: a. Homogenize cells or tissues in a buffer containing protease inhibitors, 5 mM reduced glutathione (B108866) (GSH), and 5 mM glucose-6-phosphate (to stabilize the enzyme). b. Centrifuge the homogenate at high speed to pellet debris and collect the supernatant (cytosolic fraction). c. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. Reaction Mixture: a. Prepare a reaction buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4). b. The final reaction mixture should contain:
- Fructose-6-phosphate (e.g., 0.8 mM)
- Glutamine (e.g., 6 mM)
- 3-acetylpyridine adenine (B156593) dinucleotide (APAD), an NAD+ analog (e.g., 0.3 mM)
- Glutamate dehydrogenase (GDH) (e.g., 6 U)
- The cytosolic extract containing GFAT.
3. Kinetic Measurement: a. Initiate the reaction by adding the cytosolic extract to the reaction mixture. b. The glutamate produced by GFAT is oxidized by the coupled GDH enzyme. c. This oxidation is coupled to the reduction of APAD to APADH. d. Monitor the increase in absorbance of APADH continuously at 370 nm using a spectrophotometer.
4. Data Analysis: a. Calculate the rate of APADH formation from the linear portion of the reaction curve. b. Use the molar extinction coefficient of APADH to convert the rate of absorbance change to the rate of glutamate production. c. Normalize the activity to the protein concentration of the extract, typically expressed as nmol glutamate / min / mg protein.
Protocol 3: Metabolic Flux Analysis using Stable Isotope Tracing
This powerful technique allows for the direct measurement of the rate of this compound synthesis (flux) through the HBP.
1. Isotope Labeling: a. Culture cells or perfuse tissues with media containing a stable isotope-labeled precursor, such as [U-13C6]-glucose. This labeled glucose will enter glycolysis and then the HBP.
2. Sample Collection and Extraction: a. At various time points, harvest the cells or tissues and rapidly quench metabolism (e.g., with liquid nitrogen). b. Perform a metabolite extraction as described in Protocol 1 to isolate the polar metabolite fraction containing this compound.
3. LC-MS Analysis: a. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to separate highly polar molecules like this compound.[4] b. The mass spectrometer will detect the different isotopologues of this compound (i.e., molecules with varying numbers of 13C atoms incorporated).
4. Data Analysis: a. Determine the molar percent enrichment (MPE) of 13C in the this compound pool over time. b. The rate of 13C incorporation into this compound, combined with the total pool size of this compound, is used to calculate the absolute flux through the pathway. This is often expressed as nmol / g protein / min.[25]
Conclusion and Therapeutic Outlook
The this compound biosynthetic pathway is a sophisticated metabolic rheostat, intricately regulated by nutrient availability and cellular signaling. Its central product, this compound, governs a vast array of cellular processes through glycosylation, directly linking the cell's metabolic status to its functional proteome. The central role and frequent hyperactivity of the HBP in diseases like cancer have made its enzymes, particularly the rate-limiting GFAT, attractive targets for drug development.[12] The development of specific inhibitors for GFAT and other HBP enzymes holds promise for selectively targeting the aberrant metabolism of diseased cells. The quantitative methods and protocols detailed in this guide provide the essential tools for researchers and drug development professionals to further interrogate this critical pathway and unlock its therapeutic potential.
References
- 1. Kinetic and physical characterization of the inducible UDP-N-acetylglucosamine pyrophosphorylase from Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanism-inspired UDP- N -acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/C9CB00017H [pubs.rsc.org]
- 10. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of UAP1L1 as tumor promotor in gastric cancer through regulation of CDK6 | Aging [aging-us.com]
- 12. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring [mdpi.com]
- 13. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] The Hexosamine Biosynthesis Pathway: Regulation and Function | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. teachmephysiology.com [teachmephysiology.com]
- 18. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Central Role of UDP-GlcNAc in O-GlcNAcylation: A Technical Guide for Researchers
An In-depth Exploration of the Donor Substrate's Impact on a Key Post-Translational Modification
This technical guide provides a comprehensive overview of the critical role of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) in the post-translational modification known as O-GlcNAcylation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthesis of this compound, its enzymatic utilization, and its profound implications in cellular signaling and disease. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this dynamic cellular process.
Introduction to O-GlcNAcylation and this compound
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is fundamental to a multitude of cellular functions, including signal transduction, transcription, and metabolism.[3] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several major human diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4][5]
The addition and removal of O-GlcNAc are catalyzed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[4][6][7] OGT utilizes this compound as the sole sugar donor for this modification. Consequently, the intracellular concentration of this compound is a critical determinant of the overall level of protein O-GlcNAcylation, positioning this nucleotide sugar as a key sensor of the cell's metabolic state.[8]
The Hexosamine Biosynthetic Pathway: The Source of this compound
This compound is the end product of the hexosamine biosynthetic pathway (HBP), which integrates metabolites from several major metabolic pathways, including glucose, amino acid, fatty acid, and nucleotide metabolism.[7][9][10] Approximately 2-5% of cellular glucose is shunted into the HBP.[2] The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[2][9] Subsequent enzymatic steps lead to the formation of this compound.[9] Due to its role in integrating various nutrient inputs, the HBP and the resulting this compound levels serve as a crucial cellular nutrient sensor.[8][11]
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. youtube.com [youtube.com]
- 3. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of human O-GlcNAcylation enzyme pair OGT-OGA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Figure 1: [Flowchart of in vitro O-GlcNAcase...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Sugar Nucleotide: A Technical Chronicle of UDP-GlcNAc's Discovery and Enduring Legacy
For Immediate Release
This technical guide delves into the seminal discovery and rich history of Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a pivotal molecule at the crossroads of metabolism, signaling, and cellular architecture. From its initial isolation as an enigmatic impurity to its current status as a key regulator in diverse biological processes, this document provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's journey. We will explore the pioneering experiments that unveiled its existence, the elucidation of its biosynthetic pathway, and the subsequent discoveries that cemented its importance in cellular physiology and disease.
The Serendipitous Discovery of a Novel Sugar Nucleotide
In the early 1950s, the laboratory of Luis F. Leloir was a hub of groundbreaking research into carbohydrate metabolism. Their work, which would later earn Leloir the Nobel Prize in Chemistry in 1970, was centered on the role of sugar nucleotides as activated intermediates in the synthesis of complex carbohydrates.[1][2][3][4] It was in this vibrant scientific environment that UDP-N-acetylglucosamine (this compound) was first encountered.
Initially detected as an unknown impurity in preparations of UDP-glucose from yeast, this mysterious compound was dubbed "UDP-X" by Leloir's team.[5] The breakthrough came in 1953 when Enrico Cabib, Luis F. Leloir, and Carlos E. Cardini published their seminal paper, "Uridine diphosphate acetylglucosamine," in the Journal of Biological Chemistry.[6][7] This publication marked the official discovery of this compound and laid the groundwork for understanding its fundamental role in biology.
Initial Isolation and Characterization: A Glimpse into Mid-Century Biochemistry
The isolation and characterization of this compound from baker's yeast was a testament to the meticulous experimental techniques of the era. The process, devoid of the high-resolution chromatography and spectroscopic methods common today, relied on a combination of chemical precipitation, ion-exchange chromatography, and paper chromatography.
Experimental Protocol: Isolation of this compound from Baker's Yeast (circa 1953) [7]
-
Extraction: A nucleotide mixture was extracted from fresh baker's yeast using 50% ethanol.
-
Initial Purification: The extract was treated with mercuric chloride, and the resulting precipitate was treated with hydrogen sulfide (B99878) to remove the mercury.
-
Ion-Exchange Chromatography: The nucleotide mixture was then subjected to chromatography on a Dowex 1 anion-exchange resin column. Elution was carried out with solutions of decreasing pH and increasing chloride concentration.
-
Charcoal Adsorption: Fractions corresponding to the this compound peak were passed through charcoal columns to adsorb the nucleotide.
-
Elution and Precipitation: The this compound was eluted from the charcoal with an ethanol-ammonia mixture. The substance was then fractionally precipitated as its calcium salt using ethanol.
Structural Elucidation:
The structure of the isolated compound was pieced together through a series of chemical and enzymatic analyses:
-
Acid Hydrolysis: Mild acid hydrolysis liberated a sugar moiety that gave a positive reaction for acetylhexosamines.[7]
-
Paper Chromatography: The sugar moiety was identified as N-acetylglucosamine by comparing its mobility to a known standard in paper chromatography systems, such as ethyl acetate-pyridine-water.[7]
-
Enzymatic Digestion: Treatment with pyrophosphatase yielded UMP-5' and a sugar phosphate, confirming the pyrophosphate linkage.
-
Spectrophotometry: The ultraviolet absorption spectrum was consistent with that of a uridine nucleotide.
This painstaking work definitively established the structure of the new sugar nucleotide as Uridine diphosphate N-acetylglucosamine.
Early Quantitative Insights
The initial 1953 publication by Cabib, Leloir, and Cardini provided the first quantitative estimates of this compound content in yeast.
| Biological Source | This compound Yield | Reference |
| Fresh Baker's Yeast | ~50-200 µmoles per kilogram | [7] |
These early measurements, while variable, provided a crucial first look at the cellular abundance of this newly discovered molecule.
Unraveling the Blueprint: The Hexosamine Biosynthetic Pathway
The discovery of this compound naturally led to the question of its origin. Subsequent research in the following years began to piece together the enzymatic steps responsible for its synthesis, a pathway now known as the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates several major metabolic routes, including glycolysis, amino acid metabolism, and nucleotide metabolism, to produce this compound.
The eukaryotic HBP consists of a cascade of four enzymatic reactions:[8][9][10][11][12]
-
Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT): This rate-limiting enzyme catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.[11][13]
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1): This enzyme acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate.
-
Phosphoacetylglucosamine mutase (AGM1/PGM3): This mutase catalyzes the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/UAGPase): This enzyme, first identified in 1954, catalyzes the final step, the reaction of N-acetylglucosamine-1-phosphate with UTP to form this compound and pyrophosphate.[14]
From Building Block to Master Regulator: The Dawn of O-GlcNAcylation
For decades after its discovery, this compound was primarily viewed as a crucial building block for the synthesis of complex glycans, such as those found in the bacterial cell wall, glycoproteins, and proteoglycans. However, a paradigm shift occurred in the early 1980s with the discovery of a novel form of protein glycosylation occurring in the cytoplasm and nucleus: O-linked β-N-acetylglucosamine (O-GlcNAc).
This dynamic and reversible post-translational modification, where a single N-acetylglucosamine moiety is attached to serine and threonine residues of proteins, is catalyzed by O-GlcNAc transferase (OGT), which utilizes this compound as the sugar donor.[9][15] The removal of this modification is catalyzed by O-GlcNAcase (OGA).
The discovery of O-GlcNAcylation revealed that this compound is not just a biosynthetic precursor but also a critical signaling molecule. The levels of this compound, which fluctuate with the nutrient status of the cell, directly influence the extent of O-GlcNAcylation, thereby linking cellular metabolism to the regulation of a vast array of cellular processes, including transcription, translation, and signal transduction.
Conclusion: An Ever-Expanding Legacy
From its humble beginnings as an unidentified spot on a paper chromatogram, this compound has emerged as a central player in cellular metabolism and regulation. The pioneering work of Leloir and his colleagues not only unveiled a new class of biomolecules but also opened up avenues of research that continue to expand our understanding of cellular function. The ongoing exploration of the intricate roles of this compound and O-GlcNAcylation in health and disease, from diabetes to cancer and neurodegenerative disorders, is a testament to the enduring legacy of this once-mysterious sugar nucleotide. The in-depth technical understanding of its discovery and history provides a solid foundation for future innovations in drug development and biomedical research.
References
- 1. Luis Federico Leloir - Wikipedia [en.wikipedia.org]
- 2. Luis Federico Leloir | Department of Biochemistry [bioc.cam.ac.uk]
- 3. encyclopedia.com [encyclopedia.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Enzyme-based assay for quantification of this compound in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine diphosphate acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 12. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
UDP-GlcNAc as a Core Nutrient Sensor: A Technical Guide
Executive Summary: Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolic intermediate that serves as a dynamic sensor of cellular nutrient status. Synthesized by the Hexosamine Biosynthetic Pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, the intracellular concentration of this compound is a direct reflection of nutrient availability. This guide provides an in-depth examination of the mechanisms by which this compound acts as a nutrient sensor, primarily through the post-translational modification of proteins known as O-GlcNAcylation. We will explore its crosstalk with key signaling pathways like AMPK and mTOR, present quantitative data on its fluctuation, and provide detailed experimental protocols for its study, offering a comprehensive resource for researchers and drug development professionals.
The Hexosamine Biosynthetic Pathway (HBP): A Nexus of Cellular Metabolism
The HBP is the sole metabolic route for the de novo synthesis of this compound. It functions as a crucial metabolic hub, integrating signals from four major classes of macronutrients.[1][2] Approximately 2-5% of glucose entering a cell is shunted from glycolysis into the HBP.[3][4] The pathway's reliance on these diverse inputs makes its end-product, this compound, an exquisitely sensitive indicator of the cell's overall metabolic state.[3]
The key inputs integrated by the HBP are:
-
Carbohydrates: Fructose-6-phosphate, derived from glucose, is the initial substrate.
-
Amino Acids: Glutamine provides the amine group in the first and rate-limiting step, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[5]
-
Fatty Acids: Acetyl-CoA, a product of fatty acid oxidation, is required for the acetylation of glucosamine-6-phosphate.
-
Nucleotides: Uridine triphosphate (UTP) is essential for the final step, the formation of this compound.[3]
Thus, the cellular pool of this compound provides a real-time readout of the flux through these fundamental metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Sweet Switch of Disease: A Technical Guide to UDP-GlcNAc's Involvement in Metabolic Diseases
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. While the underlying pathologies are complex and multifactorial, a growing body of evidence points to a critical role for a seemingly subtle cellular process: the flux of nutrients through the hexosamine biosynthetic pathway (HBP) and the subsequent protein O-GlcNAcylation. At the heart of this pathway lies uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a high-energy nucleotide sugar that acts as a crucial nutrient sensor. This technical guide provides an in-depth exploration of the involvement of this compound in metabolic diseases, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core signaling pathways, present quantitative data on the alterations of this compound and O-GlcNAcylation in disease states, and provide detailed experimental protocols for their investigation.
The Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling: A Central Hub for Nutrient Sensing
The hexosamine biosynthetic pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of cellular glucose enters this pathway, where it is converted through a series of enzymatic steps into this compound.[2][3] This molecule serves as the sole substrate for O-GlcNAc transferase (OGT), the enzyme that attaches a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is removed by O-GlcNAcase (OGA). The interplay between OGT and OGA, collectively known as O-GlcNAc cycling, acts as a rapid and sensitive switch that modulates protein function in response to nutrient availability.[4][5]
Under conditions of nutrient excess, such as hyperglycemia and hyperlipidemia, the flux through the HBP increases, leading to elevated intracellular concentrations of this compound.[4][6] This, in turn, drives a global increase in protein O-GlcNAcylation, which has been implicated as a key mechanism underlying "glucose toxicity" and the development of insulin (B600854) resistance.[5][6]
Key Signaling Pathways Involving this compound
The Hexosamine Biosynthetic Pathway (HBP)
The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[2] Subsequent enzymatic reactions lead to the formation of this compound.
O-GlcNAc Cycling and its Impact on Protein Function
This compound is utilized by OGT to modify target proteins, while OGA removes this modification. This dynamic cycling influences protein stability, localization, and activity, often in a reciprocal relationship with phosphorylation.[4][5]
Crosstalk between O-GlcNAcylation and Insulin Signaling
A critical aspect of this compound's role in metabolic disease is the intricate crosstalk between O-GlcNAcylation and phosphorylation within the insulin signaling pathway. Increased O-GlcNAcylation of key signaling proteins, such as Insulin Receptor Substrate 1 (IRS-1) and Akt, can attenuate insulin signaling, leading to insulin resistance.[7][8][9] O-GlcNAcylation can compete with phosphorylation at the same or adjacent sites, or it can alter the activity of kinases and phosphatases.[4][5]
Quantitative Alterations in Metabolic Diseases
The following tables summarize quantitative data from various studies, highlighting the changes in this compound levels, O-GlcNAcylation, and the expression of key HBP enzymes in different metabolic disease models.
Table 1: this compound Concentrations in Healthy vs. Diseased States
| Tissue | Species/Model | Condition | This compound Concentration (nmol/g or pmol/mg tissue) | Fold Change | Reference |
| Skeletal Muscle | Rat | Control | 35.9 ± 8.4 | - | [5] |
| Skeletal Muscle | Rat | Glucosamine + Uridine Infusion | 198.4 ± 26.3 | ~5.5 | [5] |
| Skeletal Muscle | Mouse (GLUT1 Transgenic) | Insulin Resistant | Increased (2-3 fold) | 2-3 | |
| Liver | Mouse | Control | ~125-150 pmol/mg | - | [10] |
| Liver | Mouse | Diabetic (Streptozotocin) | 240 pmol/mg | ~1.6-1.9 | [10] |
| Adipose Tissue | Human | Lean | Lower | - | [11] |
| Adipose Tissue | Human | Obese | Higher | - | [11] |
Table 2: Changes in Protein O-GlcNAcylation in Metabolic Diseases
| Protein | Tissue/Cell Line | Condition | Fold Change in O-GlcNAcylation | Reference |
| Total Membrane Proteins | Mouse Skeletal Muscle (GLUT1 Transgenic) | Insulin Resistant | ~3 | [12] |
| IRS-1 | 3T3-L1 Adipocytes | PUGNAc-induced Insulin Resistance | Increased | [4][13] |
| Akt | 3T3-L1 Adipocytes | Insulin Stimulation | Increased | [7] |
| Perilipin 1 (PLIN1) | Mouse Visceral Adipose Tissue | Fasting | Decreased upon OGT knockout | [14] |
| Total Proteins | Human Leukocytes | Overweight vs. Normal Weight | Significantly Higher | [14] |
Table 3: Expression of Key HBP and O-GlcNAc Cycling Enzymes
| Enzyme | Tissue | Condition | Change in Expression | Reference |
| GFAT | Human Saphenous Vein Smooth Muscle Cells | T2DM vs. Non-T2DM | No Significant Difference | [7] |
| OGT | Human Saphenous Vein Smooth Muscle Cells | T2DM vs. Non-T2DM | No Significant Difference | [7] |
| OGA | Human Saphenous Vein Smooth Muscle Cells | T2DM vs. Non-T2DM | No Significant Difference | [7] |
| OGT/OGA mRNA ratio | Human Adipose Tissue | T2DM vs. Non-diabetic | Significantly Higher | [11] |
| OGT | Mouse Liver | High-Fat Diet | Elevated | [15] |
| OGA | Mouse Skeletal Muscle | High-Fat Diet | Suppressed | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and O-GlcNAcylation research.
Measurement of this compound Levels
1. High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of this compound involves separation by HPLC followed by detection.
-
Protocol Outline:
-
Sample Preparation: Homogenize frozen tissue or cell pellets in a cold acid solution (e.g., 0.5 M perchloric acid) to precipitate proteins and extract small molecules.
-
Neutralization: Neutralize the acidic extract with a base (e.g., potassium carbonate) and centrifuge to remove the precipitate.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
HPLC Analysis: Inject the filtered extract onto an HPLC system. Anion-exchange chromatography is often used for separation of nucleotide sugars. A reverse-phase C18 column with an ion-pairing reagent can also be employed.
-
Detection and Quantification: Monitor the elution profile using a UV detector at a wavelength of approximately 262 nm. Quantify the this compound peak area by comparing it to a standard curve generated with known concentrations of this compound.[6][16]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity for the quantification of this compound.
-
Protocol Outline:
-
Sample Preparation: Similar to the HPLC protocol, extract metabolites from tissues or cells.
-
LC Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
MS Detection: Analyze the eluent using a mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for targeted quantification of this compound by monitoring specific precursor-to-product ion transitions.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) for accurate quantification.[3][6]
-
Assessment of Protein O-GlcNAcylation
1. Chemoenzymatic Labeling (Click-iT™ O-GlcNAc Enzymatic Labeling)
This method allows for the sensitive detection of O-GlcNAcylated proteins.
-
Protocol Outline:
-
Enzymatic Labeling: Incubate the protein sample with a mutant galactosyltransferase (GalT(Y289L)) and an azide-modified UDP-galactose analog (UDP-GalNAz). The GalT enzyme specifically transfers the GalNAz sugar to terminal GlcNAc residues on proteins.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter molecule (e.g., biotin-alkyne for western blotting or a fluorescent alkyne for imaging) to the azide-labeled proteins.
-
Detection: Detect the labeled proteins using appropriate methods, such as streptavidin-HRP for biotin-tagged proteins in a western blot or fluorescence microscopy for fluorescently tagged proteins.
-
Enzyme Activity Assays
1. O-GlcNAc Transferase (OGT) Activity Assay (Radiometric)
This is a classic method to measure OGT activity.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, DTT, a synthetic peptide substrate (e.g., derived from a known O-GlcNAcylated protein), and the OGT enzyme source (cell lysate or purified enzyme).[4][5]
-
Initiate Reaction: Start the reaction by adding radiolabeled UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Stop Reaction and Separation: Stop the reaction by adding acid (e.g., phosphoric acid) and spot the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radiolabeled this compound.
-
Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.[5]
-
2. O-GlcNAcase (OGA) Activity Assay (Fluorometric)
This assay utilizes a fluorogenic substrate to measure OGA activity.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium cacodylate, pH 6.4), the OGA enzyme source, and the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).
-
Incubation: Incubate the reaction at 37°C.
-
Stop Reaction: Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~448 nm.[17]
-
3. Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity Assay
This assay measures the production of glutamate, a co-product of the GFAT reaction.
-
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, fructose-6-phosphate, and glutamine.
-
Incubation: Add the GFAT enzyme source and incubate at 37°C.
-
Glutamate Detection: At various time points, take aliquots and measure the concentration of glutamate produced using a glutamate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Conclusion and Future Directions
The evidence strongly implicates increased this compound levels and subsequent protein O-GlcNAcylation in the pathogenesis of metabolic diseases. As a central integrator of cellular nutrient status, the HBP and O-GlcNAc cycling represent promising therapeutic targets. The development of specific inhibitors for OGT and OGA is an active area of research, with the potential to modulate this "sweet switch" and ameliorate the metabolic dysregulation characteristic of these diseases.
This technical guide provides a foundational understanding of the role of this compound in metabolic diseases, supported by quantitative data and detailed experimental protocols. It is intended to empower researchers and drug development professionals to further investigate this critical signaling nexus and to accelerate the development of novel therapeutic strategies to combat the growing epidemic of metabolic disorders. Further research focusing on the specific O-GlcNAcylated proteins and their downstream effects in different metabolic tissues will be crucial for a more complete understanding and the development of targeted therapies.
References
- 1. O-GlcNAc transferase inhibits visceral fat lipolysis and promotes diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Figure 1: [Flowchart of in vitro O-GlcNAc...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Elevated nucleocytoplasmic glycosylation by O-GlcNAc results in insulin resistance associated with defects in Akt activation in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
- 9. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 11. Protein O-GlcNAcylation and the regulation of energy homeostasis: lessons from knock-out mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-GlcNAc transferase inhibits visceral fat lipolysis and promotes diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. US6171810B1 - Method for detecting and assaying exoglycosidase activity - Google Patents [patents.google.com]
The Nexus of Aberrant Metabolism: A Technical Guide to UDP-GlcNAc in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic interplay between cellular metabolism and signaling is a cornerstone of cancer biology. A critical node in this network is the hexosamine biosynthetic pathway (HBP), which culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is not merely a building block for complex glycans but also a crucial substrate for the O-GlcNAcylation of nuclear and cytoplasmic proteins. Elevated this compound levels and aberrant O-GlcNAcylation are emerging as hallmarks of many cancers, profoundly influencing metabolic reprogramming, oncogenic signaling, and therapeutic resistance. This technical guide provides an in-depth exploration of the connection between this compound and cancer metabolism, offering a resource for researchers and drug development professionals. We present quantitative data on the dysregulation of the HBP in cancer, detailed experimental protocols for studying this compound and O-GlcNAcylation, and visualizations of the key signaling pathways involved.
Introduction: The Significance of this compound in Cancer Metabolism
Cancer cells exhibit profound metabolic alterations to fuel their rapid proliferation and survival. One such alteration is the increased flux through the hexosamine biosynthetic pathway (HBP), a branch of glycolysis that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] The final product of the HBP, this compound, serves as a critical nutrient sensor.[2] Its intracellular concentration dictates the extent of protein O-GlcNAcylation, a dynamic post-translational modification analogous to phosphorylation.
O-GlcNAcylation is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[3][4] This modification adorns a vast array of intracellular proteins, including transcription factors, kinases, and metabolic enzymes, thereby regulating their activity, stability, and localization.[2] In numerous cancers, an increase in HBP activity leads to elevated this compound levels and a state of hyper-O-GlcNAcylation, which contributes to several cancer hallmarks, including metabolic reprogramming, uncontrolled proliferation, invasion, and metastasis.[1][2] This guide delves into the core mechanisms connecting this compound to cancer metabolism and provides the technical foundation for its investigation.
The Hexosamine Biosynthetic Pathway (HBP) in Cancer
The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1] Subsequent enzymatic steps lead to the synthesis of this compound. Cancer cells often upregulate glucose and glutamine uptake, channeling these nutrients into the HBP to produce an abundance of this compound.[1]
Quantitative Dysregulation of HBP Components in Cancer
Numerous studies have documented the upregulation of HBP enzymes and the accumulation of this compound in various cancers. The following tables summarize key quantitative findings.
| Parameter | Cancer Type | Change Compared to Normal | Reference(s) |
| This compound Levels | |||
| Colorectal Cancer | Increased | [1] | |
| Prostate Cancer | Increased | [1] | |
| Breast Cancer | Correlates with hyaluronan biosynthesis, a marker of poor prognosis | [1] | |
| Lung Cancer | Increased, associated with EMT | [1] | |
| GFAT Expression | |||
| Breast Cancer | Elevated, correlates with increased this compound | [1] | |
| Non-Small Cell Lung Cancer | Higher than in normal tissue | [1] | |
| OGT Expression | |||
| Colon Cancer | Elevated in tumor tissue | [5] | |
| Breast Cancer | Elevated | [6] | |
| Prostate Cancer | Elevated | [7] | |
| OGA Expression | |||
| Colon Cancer | Diminished in malignant cells | [8] |
Table 1: Alterations in HBP Components in Various Cancers. This table highlights the consistent upregulation of the HBP pathway in different cancer types, leading to increased this compound levels and altered expression of O-GlcNAc cycling enzymes.
| Cell Line | Cell Type/Origin | This compound Concentration (pmol/10^6 cells) | Reference |
| 293T | Human embryonic kidney | 134 ± 42 | [9] |
| NIH/3T3 | Mouse embryonic fibroblasts | 64 ± 2.6 | [9] |
| HCT116 | Human colorectal carcinoma | 120 ± 25 | [9] |
| AML12 | Mouse hepatocytes | 220 ± 56 | [9] |
| Hepa 1-6 | Mouse hepatoma | 160 ± 35 | [9] |
| HeLa | Human cervical carcinoma | 520 ± 160 | [9] |
Table 2: this compound Concentrations in Cultured Mammalian Cell Lines. This table provides baseline this compound levels in commonly used cell lines, offering a reference for experimental design.
Key Signaling Pathways Modulated by this compound and O-GlcNAcylation
The elevated levels of this compound in cancer cells fuel the hyper-O-GlcNAcylation of key signaling proteins, thereby driving oncogenic phenotypes.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and it is frequently hyperactivated in cancer. O-GlcNAcylation has a complex and multifaceted interplay with this pathway. Increased O-GlcNAcylation can stimulate the PI3K/Akt/mTOR signaling pathway by up-regulating the expression and activity of key components like IRS-1, PI3K, and Akt, while inhibiting the tumor suppressor AMPK.[2] Conversely, activation of the mTOR pathway can lead to the stabilization of OGT, creating a feed-forward loop that promotes cancer cell proliferation.[10] For instance, Akt1 has been shown to be constitutively modified with O-GlcNAc, and this modification can increase its nuclear localization.[11]
The Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and plays a critical role in cancer metabolism by promoting glycolysis. O-GlcNAcylation has been shown to regulate the stability and activity of HIF-1α.[12] Specifically, reducing O-GlcNAcylation leads to an increase in α-ketoglutarate levels, which in turn promotes HIF-1α hydroxylation by prolyl hydroxylases.[13] This hydroxylation marks HIF-1α for degradation by the von Hippel-Lindau (VHL) tumor suppressor.[13] Thus, hyper-O-GlcNAcylation in cancer cells can stabilize HIF-1α, leading to enhanced glycolytic flux and metabolic reprogramming.[12]
Experimental Protocols
Investigating the role of this compound and O-GlcNAcylation in cancer requires robust and reliable experimental methodologies. This section provides an overview of key protocols.
Quantification of this compound by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the accurate quantification of intracellular metabolites, including this compound.
Objective: To quantify the intracellular concentration of this compound in cultured cancer cells.
Principle: Cell extracts are prepared to isolate polar metabolites. This compound is then separated from other cellular components by hydrophilic interaction liquid chromatography (HILIC) and detected by a mass spectrometer.
Detailed Protocol: A detailed, step-by-step protocol for the quantification of this compound using an enzymatic microplate assay has been published and can be a valuable resource.[14] For LC-MS based methods, a general workflow is as follows:
-
Cell Culture and Harvesting: Culture cells to the desired confluency. Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Metabolite Extraction: Scrape the cells in the extraction solvent and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge at high speed to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the sample onto a HILIC column. Use a gradient of aqueous and organic mobile phases to separate this compound. The mass spectrometer is operated in negative ion mode, and this compound is detected using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Quantification: A standard curve of known concentrations of this compound is used to quantify the amount of this compound in the samples.
Analysis of Protein O-GlcNAcylation by Chemoenzymatic Labeling
Chemoenzymatic labeling is a versatile method to detect, enrich, and identify O-GlcNAcylated proteins.
Objective: To label and enrich O-GlcNAcylated proteins from cell lysates for subsequent analysis by western blotting or mass spectrometry.
Principle: A mutant galactosyltransferase (Gal-T1 Y289L) is used to transfer an azide-modified galactose (GalNAz) from UDP-GalNAz to O-GlcNAc residues on proteins. The azide (B81097) group serves as a bioorthogonal handle for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via click chemistry.
Detailed Protocol: A step-by-step guide for the Click-iT™ O-GlcNAc Enzymatic Labeling System provides a detailed protocol.[15] A general workflow is as follows:
-
Cell Lysis: Lyse cells in a buffer containing protease and OGA inhibitors to preserve O-GlcNAcylation.
-
Enzymatic Labeling: Incubate the cell lysate with UDP-GalNAz and the Gal-T1 (Y289L) enzyme.
-
Click Chemistry Reaction: Add a biotin-alkyne or fluorescent-alkyne probe to the reaction mixture along with a copper(I) catalyst to covalently attach the probe to the azide-modified O-GlcNAc residues.
-
Enrichment (for Mass Spectrometry): For proteomic analysis, incubate the biotin-labeled lysate with streptavidin-conjugated beads to enrich for O-GlcNAcylated proteins.
-
Analysis:
-
Western Blotting: Analyze the fluorescently labeled or biotin-labeled proteins by SDS-PAGE and subsequent in-gel fluorescence scanning or western blotting with streptavidin-HRP.
-
Mass Spectrometry: Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS to identify the O-GlcNAcylated proteins and their sites of modification.
-
Therapeutic Targeting of the HBP and O-GlcNAcylation
The critical role of the HBP and O-GlcNAcylation in cancer has spurred the development of inhibitors targeting key enzymes in this pathway.
Inhibitors of the Hexosamine Biosynthetic Pathway
-
GFAT Inhibitors: Azaserine and 6-diazo-5-oxo-L-norleucine (DON) are glutamine analogs that inhibit GFAT.[16] While they have shown anti-tumor activity in preclinical models, their lack of specificity and potential toxicity have limited their clinical development.
Inhibitors of OGT and OGA
-
OGT Inhibitors: Several small molecule inhibitors of OGT have been developed. OSMI-1 is a cell-permeable OGT inhibitor with an IC50 of 2.7 µM.[6][13][17][18][19] Preclinical studies have shown that OGT inhibitors can reduce cancer cell proliferation and sensitize them to chemotherapy.[7]
-
OGA Inhibitors: Thiamet-G is a potent and selective inhibitor of OGA with a Ki of 21 nM for human OGA.[12] Inhibition of OGA leads to an increase in global O-GlcNAcylation. The therapeutic potential of OGA inhibitors in cancer is still under investigation, with some studies suggesting they may sensitize cancer cells to certain therapies.[3]
| Inhibitor | Target | IC50 / Ki | Chemical Structure | Reference(s) |
| Azaserine | GFAT | Varies by cell line |
| [20] |
| 6-Diazo-5-oxo-L-norleucine (DON) | GFAT | Varies by cell line |
| [2] |
| OSMI-1 | OGT | IC50 = 2.7 µM |
| [6][13][17][18][19] |
| Thiamet-G | OGA | Ki = 21 nM |
| [12][21] |
Table 3: Selected Inhibitors of the HBP and O-GlcNAc Cycling Enzymes. This table provides key information on commonly used inhibitors for studying and targeting the this compound/O-GlcNAcylation axis in cancer.
Conclusion and Future Directions
The connection between this compound and cancer metabolism is a rapidly evolving field with significant therapeutic implications. The hyper-O-GlcNAcylation state in cancer cells, driven by increased HBP flux, represents a key metabolic vulnerability that can be exploited for drug development. Further research is needed to fully elucidate the complex interplay between O-GlcNAcylation and other post-translational modifications in regulating cancer cell signaling. The development of more specific and potent inhibitors of HBP enzymes and OGT, coupled with a deeper understanding of their on- and off-target effects, will be crucial for translating these findings into effective cancer therapies. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of this compound metabolism in cancer and to develop novel therapeutic strategies targeting this critical metabolic node.
References
- 1. The role of N-glycans in colorectal cancer progression: potential biomarkers and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. otd.harvard.edu [otd.harvard.edu]
- 7. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel [frontiersin.org]
- 12. O-GlcNAcylation regulates cancer metabolism and survival stress signaling via regulation of HIF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAcylation regulates cancer metabolism and survival stress signaling via regulation of the HIF-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative proteomic analysis of prostate tissue specimens identifies deregulated protein complexes in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to UDP-GlcNAc in Prokaryotic vs. Eukaryotic Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical activated nucleotide sugar that serves as a central metabolic node in virtually all forms of life. It originates from the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] While the end product is the same, the biosynthetic pathways, cellular fates, and regulatory mechanisms involving this compound exhibit marked differences between prokaryotes and eukaryotes. These distinctions offer valuable opportunities for targeted therapeutic interventions, particularly in the development of novel antimicrobial agents. This technical guide provides a comprehensive comparison of this compound biosynthesis and utilization in prokaryotic and eukaryotic systems, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
I. Biosynthesis of this compound: A Tale of Two Pathways
The synthesis of this compound from fructose-6-phosphate (B1210287) involves a series of enzymatic steps. While the initial and final steps are conserved, the intermediate reactions diverge significantly between prokaryotes and eukaryotes.
A. Prokaryotic this compound Biosynthesis
In prokaryotes, the synthesis of this compound is a streamlined process catalyzed by three key enzymes: GlmS, GlmM, and the bifunctional GlmU.[2]
-
GlmS (Glutamine:fructose-6-phosphate amidotransferase): This enzyme catalyzes the first committed and rate-limiting step, converting fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P).[2]
-
GlmM (Phosphoglucosamine mutase): GlmM then isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P).[3]
-
GlmU (Bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate N-acetyltransferase): This unique prokaryotic enzyme catalyzes the final two steps. Its acetyltransferase domain converts GlcN-1-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P), and its uridyltransferase domain subsequently converts GlcNAc-1-P and UTP to this compound.[4] The bifunctional nature of GlmU makes it an attractive target for antibacterial drug development.[5][6]
Caption: Prokaryotic this compound biosynthesis pathway.
B. Eukaryotic this compound Biosynthesis
The eukaryotic pathway, while achieving the same outcome, employs a different set of enzymes for the intermediate steps, which are catalyzed by monofunctional proteins.[7]
-
GFAT (Glutamine:fructose-6-phosphate amidotransferase): Similar to GlmS in prokaryotes, GFAT catalyzes the initial conversion of fructose-6-phosphate to GlcN-6-P.[4]
-
GNA1 (Glucosamine-6-phosphate N-acetyltransferase): In eukaryotes, the acetylation step occurs earlier. GNA1 converts GlcN-6-P to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).
-
AGM1 (Phosphoacetylglucosamine mutase): AGM1 then isomerizes GlcNAc-6-P to GlcNAc-1-P.
-
UAP1/AGX1 (UDP-N-acetylglucosamine pyrophosphorylase): The final step is catalyzed by UAP1/AGX1, which converts GlcNAc-1-P and UTP to this compound.[8]
The key distinction lies in the separation of the acetyltransferase and uridyltransferase activities into two distinct enzymes in eukaryotes, in contrast to the bifunctional GlmU in prokaryotes.[4][8]
Caption: Eukaryotic this compound biosynthesis pathway.
II. Functional Divergence: The Cellular Fates of this compound
The downstream applications of this compound are a primary point of divergence between prokaryotes and eukaryotes, reflecting their distinct cellular architectures and physiological needs.
A. Prokaryotic Utilization: Building the Wall and Beyond
In prokaryotes, this compound is a fundamental building block for essential components of the cell envelope.
-
Peptidoglycan (PG) Synthesis: this compound is a direct precursor for the synthesis of the peptidoglycan cell wall, which is crucial for maintaining cell shape and integrity in most bacteria.[2][9] It is converted to UDP-N-acetylmuramic acid (UDP-MurNAc), which is then elaborated with a peptide stem to form the basic repeating unit of peptidoglycan.[9]
-
Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, this compound is also a precursor for the synthesis of the lipid A component of lipopolysaccharides, a major component of the outer membrane.
-
Other Glycoconjugates: this compound is also utilized in the synthesis of other cell surface polysaccharides, such as capsules and exopolysaccharides.
Caption: Major fates of this compound in prokaryotes.
B. Eukaryotic Utilization: Orchestrating Protein Modification and Glycan Diversity
In eukaryotes, this compound is primarily utilized in the endoplasmic reticulum and Golgi apparatus for the synthesis of a vast array of glycoconjugates, and in the nucleus and cytoplasm for a unique form of protein regulation.
-
N-linked Glycosylation: This is a major protein modification where a complex oligosaccharide is attached to asparagine residues of nascent polypeptides in the endoplasmic reticulum.[10][11] this compound is essential for the synthesis of the dolichol-linked oligosaccharide precursor.[12] N-linked glycans play critical roles in protein folding, stability, and trafficking.[13]
-
O-linked Glycosylation: this compound is a precursor for other nucleotide sugars that are used in the synthesis of O-linked glycans, which are attached to serine or threonine residues.
-
O-GlcNAcylation: Unique to eukaryotes, O-GlcNAcylation is the dynamic addition and removal of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[14] This modification is catalyzed by O-GlcNAc transferase (OGT) and is considered a nutrient sensor, linking cellular metabolic status to the regulation of signaling pathways, transcription, and protein stability.[15]
-
Glycosaminoglycans and Glycolipids: this compound is also a precursor for the synthesis of glycosaminoglycans (e.g., hyaluronic acid) and glycolipids.
Caption: Major fates of this compound in eukaryotes.
III. Quantitative Data Comparison
Direct comparative studies of this compound metabolism across prokaryotes and eukaryotes are limited due to the vast diversity within each domain and differing experimental conditions. However, available data allows for a general comparison.
Table 1: Intracellular this compound Concentrations
| Organism/Cell Type | Concentration | Reference |
| Escherichia coli | Variable, can be significantly increased with overexpression of GlmU/GlmM | [16] |
| Cultured Mammalian Cells (various) | 60 to 520 pmol/million cells | [17] |
| Pancreatic MIN6 β-cells | Baseline levels that respond to nutritional cues | [18] |
Note: Intracellular concentrations are highly dynamic and depend on growth conditions and nutrient availability.
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference |
| GlmU (acetyltransferase) | Mycobacterium tuberculosis | Acetyl-CoA | 100 | - | [19] |
| GlcN-1-P | 200 | - | [19] | ||
| GlmU (uridyltransferase) | Mycobacterium tuberculosis | UTP | - | - | [19] |
| GlcNAc-1-P | - | - | [19] | ||
| OGT (O-GlcNAc transferase) | Human | This compound | Multiple apparent Km values depending on peptide substrate | - | [15] |
| Peptide Substrates | Variable | - | [15] |
Note: Kinetic parameters can vary significantly based on assay conditions and the specific substrates used.
IV. Experimental Protocols
Accurate quantification of this compound is crucial for studying its metabolic roles. Several robust methods are available.
A. Enzymatic Microplate Assay for this compound Quantification
This method relies on the O-GlcNAcylation of a substrate peptide by OGT and subsequent immunodetection of the modification.[20][21]
Methodology:
-
Metabolite Extraction: Homogenize tissue or cell samples in a methanol/water solution, followed by chloroform (B151607) extraction to separate polar metabolites.[22]
-
Plate Coating: Coat a microplate with an O-GlcNAc-acceptor peptide-BSA complex.[22]
-
O-GlcNAcylation Reaction: Add the sample extract containing this compound to the wells along with recombinant OGT and alkaline phosphatase (to remove inhibitory UDP).[22]
-
Immunodetection: Detect the newly formed O-GlcNAc modifications using a specific primary antibody (e.g., RL2) followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.[22]
-
Quantification: Determine this compound concentration by comparing the signal to a standard curve generated with known concentrations of this compound.[22]
Caption: Workflow for enzymatic this compound quantification.
B. High-Performance Liquid Chromatography (HPLC)
HPLC methods, particularly with anion-exchange or hydrophilic interaction liquid chromatography (HILIC), are widely used for the separation and quantification of nucleotide sugars.[23]
Methodology:
-
Sample Preparation: Extract metabolites from cells or tissues using methods such as perchloric acid precipitation followed by neutralization.
-
Chromatographic Separation: Inject the extract onto an appropriate HPLC column (e.g., anion-exchange or amide column).[24] Use a suitable mobile phase gradient to separate this compound from other nucleotides and nucleotide sugars.
-
Detection: Monitor the column eluent using a UV detector at 254 nm.
-
Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the amount based on the peak area.
Caption: Workflow for HPLC-based this compound analysis.
C. Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity for the analysis of this compound.[23]
Methodology:
-
Sample Preparation and LC Separation: Similar to HPLC, samples are extracted and subjected to liquid chromatography to separate this compound from other cellular components. HILIC is often preferred for its ability to separate this compound and its epimer UDP-GalNAc.[24]
-
Ionization: The eluent from the LC is introduced into the mass spectrometer, where molecules are ionized (e.g., by electrospray ionization - ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, this allows for its specific detection.
-
Quantification: Quantification is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity, often with the use of a stable isotope-labeled internal standard.
Caption: Workflow for LC-MS-based this compound analysis.
V. Implications for Drug Development
The significant differences in the this compound biosynthetic pathways between prokaryotes and eukaryotes present a prime opportunity for the development of selective antimicrobial agents. The absence of a GlmU homolog in eukaryotes makes this bifunctional enzyme a particularly attractive target.[4][8] Inhibitors designed to specifically target either the acetyltransferase or the uridyltransferase domain of GlmU could disrupt bacterial cell wall synthesis without affecting the host's this compound production.[5][6][25]
Furthermore, understanding the distinct roles of this compound in prokaryotic pathogenesis versus eukaryotic cellular regulation is crucial. For instance, targeting the downstream utilization of this compound in peptidoglycan synthesis is a well-established antibiotic strategy. Conversely, in eukaryotes, modulating O-GlcNAcylation by targeting OGT or OGA is being explored for therapeutic interventions in diseases such as cancer, diabetes, and neurodegenerative disorders.
VI. Conclusion
This compound is a universal and essential metabolite, yet its biosynthesis and functional roles are tailored to the specific needs of prokaryotic and eukaryotic life. The divergence in the enzymatic machinery for its synthesis, particularly the presence of the bifunctional GlmU in prokaryotes, offers a clear window for the development of targeted antibacterial therapies. A thorough understanding of these differences, supported by robust quantitative and experimental approaches, is paramount for researchers and drug development professionals seeking to exploit this fundamental metabolic pathway for therapeutic benefit.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. Kinetic properties of Mycobacterium tuberculosis bifunctional GlmU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic modelling of GlmU reactions - prioritization of reaction for therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of human O-GlcNAc transferase and its complex with a peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 12. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 13. Glycosylation - Wikipedia [en.wikipedia.org]
- 14. asset.library.wisc.edu [asset.library.wisc.edu]
- 15. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. DSpace [helda.helsinki.fi]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU. | John Innes Centre [jic.ac.uk]
An In-depth Technical Guide to the Intracellular Localization and Transport of UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a fundamental building block for a myriad of glycosylation reactions essential for cellular function. Its synthesis in the cytoplasm and subsequent transport into the endoplasmic reticulum (ER) and Golgi apparatus are tightly regulated processes that are paramount for the correct synthesis of glycoproteins, proteoglycans, and glycolipids. Furthermore, the cytosolic and nuclear pool of this compound acts as a nutrient sensor, directly influencing cellular signaling pathways through O-GlcNAcylation. This technical guide provides a comprehensive overview of the intracellular localization and transport mechanisms of this compound, details key experimental protocols for its study, and presents quantitative data to support researchers and drug development professionals in this field.
Intracellular Localization and Synthesis of this compound
This compound is primarily synthesized in the cytoplasm through the hexosamine biosynthetic pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning this compound as a crucial sensor of the cell's metabolic state. The enzymes responsible for the final steps of this compound synthesis are located in the soluble fraction of the cytoplasm.
Once synthesized, this compound is distributed between the cytoplasm and the lumen of the ER and Golgi apparatus. In the cytoplasm and nucleus, it serves as the substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of numerous proteins. For its role in the synthesis of N-glycans, O-glycans, and glycosaminoglycans, this compound must be transported from the cytoplasm into the lumen of the ER and Golgi.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP converts fructose-6-phosphate, derived from glucose, into this compound in a series of enzymatic steps. This pathway is a key metabolic route, consuming a small but significant portion of cellular glucose.
Transport of this compound into Organelles
The transport of this compound across the membranes of the ER and Golgi apparatus is a carrier-mediated process facilitated by specific nucleotide sugar transporters (NSTs), which belong to the solute carrier (SLC) family 35. These transporters function as antiporters, exchanging luminal uridine monophosphate (UMP) for cytosolic this compound.[1][2]
Golgi Apparatus Transport
The primary transporter of this compound into the Golgi apparatus is SLC35A3.[3] This transporter is crucial for the synthesis of highly branched N-glycans and keratan (B14152107) sulfate.[4] Studies have shown that while SLC35A3 is a major player, its absence does not completely abolish this compound transport into the Golgi, suggesting the existence of redundant or alternative transport mechanisms.[5][6]
Endoplasmic Reticulum Transport
This compound is also transported into the ER, a process necessary for N-linked glycosylation and the folding of glycoproteins. In yeast, the ER this compound transporter is Yea4. In humans, HFRC1 (also known as SLC35D2) has been identified as a Golgi-resident this compound transporter that also contributes to its presence in the ER-Golgi intermediate compartment. In plants, ROCK1 has been identified as an ER-localized this compound transporter.[7]
This compound as a Signaling Molecule: O-GlcNAcylation
In the nucleus and cytoplasm, this compound levels directly regulate the post-translational modification of proteins by O-linked N-acetylglucosamine (O-GlcNAcylation). This dynamic and reversible modification is catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). O-GlcNAcylation acts as a nutrient sensor, modulating the activity, stability, and localization of thousands of proteins involved in transcription, signaling, and metabolism.
Quantitative Data
The concentration of this compound and the kinetic parameters of its transporters and consuming enzymes are critical for understanding the regulation of glycosylation and signaling.
| Parameter | Value | Organism/Cell Type | Organelle | Reference |
| This compound Concentration | ||||
| Intracellular | 100 µM | General estimate | Cytoplasm | [8] |
| Intracellular | 10-35 µM | Skeletal Muscle | Cytoplasm | [9] |
| Intracellular | ~150 µM | Liver | Cytoplasm | [9] |
| Intra-Golgi | < 1 mM | General estimate | Golgi Lumen | [8] |
| Transporter/Enzyme Kinetics | ||||
| N-acetylglucosaminyltransferase V (GnT-V) Km for this compound | 4.0 - 4.6 mM | Human (recombinant) | Golgi | [8][10] |
| O-GlcNAc transferase (OGT) Km for this compound | 0.5 - 5 µM | General estimate | Cytoplasm/Nucleus | [9] |
Experimental Protocols
Subcellular Fractionation for Golgi and ER Isolation
This protocol describes the isolation of Golgi and ER-enriched fractions for use in in vitro transport assays.
Protocol:
-
Cell Culture and Harvest: Grow cells to 80-90% confluency. Harvest cells by scraping in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 5 volumes of hypotonic homogenization buffer (e.g., 10 mM HEPES-KOH pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors). Allow cells to swell on ice for 10 minutes. Homogenize with 20-30 strokes of a tight-fitting Dounce homogenizer.
-
Post-Nuclear Supernatant (PNS) Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Collect the supernatant (PNS).
-
ER-Enriched Fraction (P10): Centrifuge the PNS at 10,000 x g for 15 minutes at 4°C. The resulting pellet is the ER-enriched fraction (P10).
-
Golgi-Enriched Fraction (P100): Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C. The pellet is the Golgi-enriched fraction (P100).
-
Vesicle Preparation: Resuspend the P10 and P100 pellets in a suitable buffer for subsequent transport assays.
Immunofluorescence Staining of HA-tagged Transporters
This protocol is for visualizing the subcellular localization of HA-tagged this compound transporters.
Protocol:
-
Cell Seeding and Transfection: Seed cells on glass coverslips in a 24-well plate. Transfect with a plasmid encoding the HA-tagged transporter of interest.
-
Fixation: 24-48 hours post-transfection, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash coverslips three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the HA-tag (and a co-stain for an organelle marker, e.g., GM130 for Golgi) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS. Mount coverslips on microscope slides using a mounting medium containing DAPI. Image using a confocal microscope.
Quantification of this compound by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound.
Protocol:
-
Sample Preparation: Homogenize cell pellets or tissue samples in ice-cold 80% methanol.
-
Extraction: Incubate on ice for 15 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Clarification: Collect the supernatant and dry it under vacuum.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC-MS/MS Analysis: Inject the sample onto a HILIC column for separation. Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transition for this compound.
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.
Conclusion
The intracellular localization and transport of this compound are central to cellular homeostasis, impacting both the structural integrity of glycoproteins and the regulation of key signaling pathways. A thorough understanding of the mechanisms governing this compound distribution is therefore critical for research in cell biology, metabolism, and for the development of therapeutics targeting diseases with aberrant glycosylation, such as cancer and diabetes. The experimental approaches detailed in this guide provide a robust framework for investigating the intricate roles of this vital nucleotide sugar.
References
- 1. researchgate.net [researchgate.net]
- 2. Translocation of UDP-N-acetylglucosamine into vesicles derived from rat liver rough endoplasmic reticulum and Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of GlcNAc-rich N- and O-glycans in the Golgi apparatus does not require the nucleotide sugar transporter SLC35A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of GlcNAc-rich N- and O-glycans in the Golgi apparatus does not require the nucleotide sugar transporter SLC35A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum/golgi nucleotide sugar transporters contribute to the cellular release of UDP-sugar signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
The Sweet Switch: A Technical Guide to UDP-GlcNAc's Role in Protein Folding and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate process of protein folding and the maintenance of protein stability are central to cellular homeostasis. Disruptions in these processes can lead to the accumulation of misfolded proteins, a hallmark of numerous diseases, including neurodegenerative disorders and cancer. Emerging evidence highlights a critical role for the nutrient-sensing hexosamine biosynthetic pathway (HBP) and its end-product, UDP-N-acetylglucosamine (UDP-GlcNAc), in the regulation of protein quality control. This technical guide provides an in-depth exploration of the mechanisms by which this compound, primarily through the post-translational modification O-GlcNAcylation, influences protein folding and stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal cellular process.
The Hexosamine Biosynthetic Pathway and this compound Synthesis
The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce this compound.[1] As the donor substrate for O-GlcNAcylation, the levels of this compound are a direct reflection of the cell's nutrient status, positioning O-GlcNAc as a key nutrient sensor.[1] The synthesis of this compound is a multi-step enzymatic process, with glutamine:fructose-6-phosphate amidotransferase (GFAT) acting as the rate-limiting enzyme.[2] Cellular concentrations of this compound can vary significantly depending on the cell type and metabolic state, ranging from approximately 60 to 520 pmol per million cells.[3]
O-GlcNAcylation: A Dynamic Regulator of Protein Stability
The addition of a single N-acetylglucosamine (GlcNAc) moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins is a dynamic and reversible post-translational modification known as O-GlcNAcylation. This process is catalyzed by O-GlcNAc transferase (OGT), which utilizes this compound as the sugar donor, and reversed by O-GlcNAcase (OGA).[4] O-GlcNAcylation plays a significant role in regulating protein stability, often through a complex interplay with other post-translational modifications like phosphorylation and ubiquitination.[5]
Crosstalk with Ubiquitination and Proteasomal Degradation
O-GlcNAcylation can directly impact protein stability by modulating their ubiquitination and subsequent degradation by the proteasome. Many proteins targeted for degradation are marked with a polyubiquitin (B1169507) chain. O-GlcNAcylation can interfere with this process, leading to protein stabilization. For instance, O-GlcNAcylation of the tumor suppressor p53 at Serine 149 has been shown to decrease its ubiquitination, thereby stabilizing the protein.[6][7] Similarly, the transcription factor Snail1 is stabilized by O-GlcNAc modification at Serine 112, which suppresses its degradation.[8][9][10] The histone methyltransferase EZH2 is another example where O-GlcNAcylation at Serine 75 enhances its stability.[11]
Interplay with Phosphorylation
O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a competitive or cooperative relationship that influences protein function and stability.[5] For p53, O-GlcNAcylation at Ser149 is associated with reduced phosphorylation at the adjacent Threonine 155, a modification that typically promotes ubiquitination and degradation.[6][7] This dynamic interplay provides a sophisticated mechanism for fine-tuning protein stability in response to cellular signals.
Quantitative Impact of O-GlcNAcylation on Protein Stability
The following tables summarize quantitative data from various studies on the effect of O-GlcNAcylation on protein half-life, melting temperature, and aggregation kinetics.
Table 1: Effect of O-GlcNAcylation on Protein Half-Life
| Protein | O-GlcNAc Site(s) | Experimental System | Change in Half-Life | Reference(s) |
| p53 | Ser149 | MCF-7 cells | Stabilized (quantitative fold-change not specified, but ubiquitination is decreased) | [6] |
| Snail1 | Ser112 | HEK293 cells | Increased (from <30 min to >60 min with OGA inhibitor) | [8] |
| EZH2 | Ser75, Ser73, Ser84, Thr313 | MCF7 cells | Stabilized (S75A mutant showed reduced stability) | [11][12] |
| c-MYC | Thr58 | - | Half-life extended (ubiquitination prevented) |
Table 2: Effect of O-GlcNAcylation on Protein Thermal Stability
| Protein/Proteome | Experimental Approach | Observed Effect on Melting Temperature (Tm) | Reference(s) |
| Global Proteome | Thermal Proteome Profiling (TPP) | O-GlcNAcylation led to destabilization of the majority of 72 identified proteins. | [4] |
| Specific Proteins (e.g., NCAPG) | PTM-TPP | O-GlcNAc-dependent stability changes observed. | [4] |
Table 3: Effect of O-GlcNAcylation on Protein Aggregation Kinetics
| Protein | O-GlcNAc Site(s) | Assay | Effect on Aggregation | Reference(s) | | :--- | :--- | :--- | :--- | | α-synuclein | gT72, gS87 | Thioflavin T (ThT) fluorescence assay | Inhibited amyloid fibril formation kinetics. |[13][14] | | Aβ(1-42) | Not applicable (chaperone is modified) | ThT fluorescence assay | O-GlcNAcylated HSP27, αAC, and αBC showed enhanced inhibition of Aβ(1-42) aggregation. |[15] |
This compound, O-GlcNAcylation, and Chaperone Function
Molecular chaperones play a vital role in assisting protein folding and preventing aggregation. O-GlcNAcylation can directly modulate the activity of these chaperones. For example, modification of small heat shock proteins (sHSPs) like HSP27, αA-crystallin (αAC), and αB-crystallin (αBC) with O-GlcNAc enhances their ability to prevent the aggregation of amyloidogenic proteins such as α-synuclein and Aβ(1-42).[15] Mechanistically, O-GlcNAcylation near the C-terminal IXI-motif of these sHSPs can disrupt an intramolecular interaction, making the substrate-binding α-crystallin domain (ACD) more accessible.[15] Furthermore, O-GlcNAcylated HSP27 shows a stronger interaction with the co-chaperone BAG3, which facilitates the refolding of substrates by HSP70.[16][17][18]
Table 4: Effect of O-GlcNAcylation on Chaperone Activity
| Chaperone | O-GlcNAc Site | Effect | Quantitative Change | Reference(s) | | :--- | :--- | :--- | :--- | | HSP27 | Near IXI-motif (e.g., T184) | Enhanced anti-amyloid activity | Increased inhibition of α-synuclein and Aβ(1-42) aggregation onset time. |[15] | | αA-crystallin (αAC) | Near IXI-motif (e.g., S162) | Enhanced anti-amyloid activity | Increased inhibition of α-synuclein and Aβ(1-42) aggregation onset time. |[15] | | αB-crystallin (αBC) | Near IXI-motif (e.g., S162) | Enhanced anti-amyloid activity | Increased inhibition of α-synuclein and Aβ(1-42) aggregation onset time. |[15] | | HSP27 | T184 | Increased binding to BAG3 co-chaperone | Enhanced refolding of luciferase by the HSP70/BAG3 complex. |[17][18] |
The Unfolded Protein Response (UPR) and ER Stress: A Link to O-GlcNAcylation
The endoplasmic reticulum (ER) is a primary site for the folding and maturation of secretory and membrane proteins. Conditions that disrupt ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a state known as ER stress. The cell activates the unfolded protein response (UPR) to cope with this stress.[16] A key branch of the UPR involves the splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor, XBP1s.[16] XBP1s upregulates genes involved in protein folding and degradation to restore ER homeostasis.[16] Notably, XBP1s also transcriptionally activates key enzymes in the HBP, leading to increased production of this compound.[16] This increase in O-GlcNAcylation is thought to be a protective response to ER stress, potentially by modifying and stabilizing proteins, or by enhancing chaperone activity to clear misfolded proteins.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: HBP and UPR signaling in protein homeostasis.
Caption: Chemoenzymatic labeling workflow.
References
- 1. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal proteome profiling reveals the O-GlcNAc-dependant meltome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. Modification of p53 with O-linked N-acetylglucosamine regulates p53 activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Snail1 is stabilized by O-GlcNAc modification in hyperglycaemic condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Snail1 is stabilized by O‐GlcNAc modification in hyperglycaemic condition | The EMBO Journal [link.springer.com]
- 10. Snail1 is stabilized by O-GlcNAc modification in hyperglycaemic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-GlcNAcylation regulates EZH2 protein stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. O-GlcNAcylation regulates the stability and enzymatic activity of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. O-GlcNAc Modification of α-Synuclein Can Alter Monomer Dynamics to Control Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. O-GlcNAc modification of small heat shock proteins enhances their anti-amyloid chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. O-GlcNAc modification of HSP27 alters its protein interactions and promotes refolding of proteins through the BAG3/HSP70 co-chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. O‐GlcNAc modification of HSP27 alters its protein interactions and promotes refolding of proteins through the BAG3/HSP70 co‐chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the UDP-GlcNAc Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor for all glycosylation reactions in mammalian cells, impacting a vast array of cellular processes from protein folding to signal transduction. While the de novo synthesis of this compound via the hexosamine biosynthetic pathway (HBP) is well-characterized, the salvage pathway, which recycles N-acetylglucosamine (GlcNAc) from degraded glycoconjugates and nutritional sources, represents a crucial and often overlooked node in cellular metabolism. This is particularly relevant in nutrient-stressed environments, such as the tumor microenvironment, where the salvage pathway can be essential for maintaining this compound homeostasis and supporting cell survival and growth. This technical guide provides a comprehensive overview of the core this compound salvage pathway, its key enzymes, regulatory mechanisms, and its implications in health and disease. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary tools to investigate this vital metabolic route.
Introduction: The Central Role of this compound
This compound is the activated form of GlcNAc and serves as the donor substrate for N-linked and O-linked glycosylation, as well as the synthesis of other glycoconjugates. The cellular pool of this compound is maintained through two interconnected routes: the de novo hexosamine biosynthetic pathway (HBP) and the salvage pathway. The HBP integrates glucose, glutamine, acetyl-CoA, and UTP to synthesize this compound, acting as a sensor of the cell's nutrient status. A complete blockage of the HBP is typically lethal, highlighting the essential nature of this compound.
The salvage pathway provides an alternative route to this compound synthesis by utilizing free GlcNAc. This GlcNAc can be sourced from the environment or recycled from the lysosomal degradation of glycoproteins, glycolipids, and other glycoconjugates. In certain cellular contexts, particularly under nutrient limitation, the salvage pathway becomes critical for maintaining the this compound pool and ensuring cellular homeostasis.
The Core this compound Salvage Pathway
The salvage pathway consists of a series of enzymatic reactions that convert free GlcNAc into this compound. The key enzymes involved are N-acetylglucosamine kinase (NAGK), and in subsequent interconversions, UDP-glucose 4-epimerase/UDP-galactose 4-epimerase (GALE) and the bifunctional this compound 2-epimerase/ManNAc kinase (GNE).
Key Enzymes and Reactions
-
N-acetylglucosamine kinase (NAGK): This is the committed step of the salvage pathway. NAGK phosphorylates GlcNAc at the 6-position using ATP to generate GlcNAc-6-phosphate (GlcNAc-6-P).
-
Phosphoglucomutase 3 (PGM3): This enzyme isomerizes GlcNAc-6-P to GlcNAc-1-phosphate (GlcNAc-1-P). This intermediate is shared with the de novo HBP.
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): This enzyme catalyzes the formation of this compound from GlcNAc-1-P and UTP. This is also a shared step with the de novo HBP.
-
UDP-glucose 4-epimerase/UDP-galactose 4-epimerase (GALE): GALE can interconvert this compound and UDP-N-acetylgalactosamine (UDP-GalNAc), another essential nucleotide sugar for glycosylation.
-
This compound 2-epimerase/ManNAc kinase (GNE): The epimerase domain of this bifunctional enzyme can convert this compound to N-acetyl-D-mannosamine (ManNAc), which is a precursor for sialic acid synthesis.
Below is a diagram illustrating the core reactions of the this compound salvage pathway and its connection to the de novo HBP.
Regulation and Interplay with the De Novo Pathway
The this compound salvage pathway is intricately linked with the de novo HBP, and its activity is often upregulated in response to cellular stress, particularly nutrient deprivation.
Regulation by Nutrient Availability
Under nutrient-replete conditions, the de novo HBP is the primary source of this compound. However, under conditions of glutamine limitation, which is a key substrate for the rate-limiting enzyme of the HBP (GFAT), the de novo synthesis of this compound is suppressed. In such scenarios, cells can upregulate the salvage pathway to maintain this compound levels. This is particularly important for cancer cells in the nutrient-poor tumor microenvironment, where the salvage pathway can support tumor growth and survival.
The diagram below illustrates the interplay between the de novo and salvage pathways under varying nutrient conditions.
Role in Disease
The dysregulation of this compound metabolism, including the salvage pathway, has been implicated in several diseases, most notably cancer.
Cancer
Tumors often exhibit altered glycosylation patterns, which can contribute to cancer progression and therapeutic resistance. The increased demand for this compound in rapidly proliferating cancer cells makes the HBP and the salvage pathway attractive therapeutic targets. In pancreatic ductal adenocarcinoma (PDA), for instance, NAGK expression is elevated, and its deletion impairs tumor growth, highlighting the importance of the salvage pathway in this cancer. Targeting enzymes in the salvage pathway, either alone or in combination with inhibitors of the de novo pathway, represents a promising strategy for cancer therapy.
Quantitative Data
This section summarizes key quantitative data related to the this compound salvage pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | Reference |
| NAGK | Plesiomonas shigelloides | GlcNAc | 98 ± 6 µM | |
| NAGK | Plesiomonas shigelloides | ATP | 290 ± 20 µM | |
| GALE | Human | UDP-Galactose | Data not available | |
| GALE | Human | This compound | Data not available | |
| GNE (epimerase) | Human | This compound | Data not available | |
| GNE (kinase) | Human | ManNAc | Data not available |
Table 2: Cellular Concentrations of this compound
| Cell Line | This compound Concentration (pmol/106 cells) | Reference |
| 293T | ~100 | |
| NIH/3T3 | ~60 | |
| HCT116 | ~120 | |
| AML12 | ~200 | |
| Hepa1-6 | ~300 | |
| HeLa | ~520 | |
| Primary mouse fibroblasts | ~150 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound salvage pathway.
N-acetylglucosamine Kinase (NAGK) Activity Assay
This protocol is adapted from commercially available kits and is based on a coupled enzyme reaction that measures the production of ADP.
Materials:
-
Cell lysate or purified NAGK
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl2)
-
GlcNAc solution (e.g., 100 mM stock)
-
ATP solution (e.g., 100 mM stock)
-
Coupled enzyme mix (containing pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction master mix containing Assay Buffer, coupled enzyme mix, PEP, and NADH.
-
Add the master mix to the wells of a 96-well plate.
-
Add the cell lysate or purified NAGK to the wells.
-
Initiate the reaction by adding a mixture of GlcNAc and ATP to the wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of ADP production and thus to the NAGK activity.
-
Calculate the specific activity of NAGK based on the rate of absorbance change and the amount of protein in the sample.
Quantification of this compound by HPLC
This protocol provides a general framework for the separation and quantification of this compound from cell extracts using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells
-
Methanol, Chloroform, and Water (for extraction)
-
HPLC system with a suitable anion-exchange or reversed-phase column
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) buffers)
-
This compound standard
-
UV detector
Procedure:
-
Extraction:
-
Harvest cells and wash with cold PBS.
-
Extract metabolites using a cold methanol/water/chloroform mixture.
-
Separate the polar and non-polar phases by centrifugation.
-
Collect the upper aqueous phase containing this compound.
-
Dry the aqueous phase under vacuum.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a suitable buffer.
-
Inject the sample onto the HPLC column.
-
Elute the sample using a gradient of the mobile phase buffers.
-
Detect this compound by its absorbance at 262 nm.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
Metabolic Flux Analysis using 13C-labeled GlcNAc
This protocol outlines a general approach for tracing the incorporation of stable isotopes from GlcNAc into this compound to measure the flux through the salvage pathway.
Materials:
-
Cultured cells
-
Culture medium containing 13C-labeled GlcNAc
-
Metabolite extraction reagents (as in 6.2)
-
LC-MS/MS system
Procedure:
-
Culture cells in the presence of 13C-labeled GlcNAc for a defined period.
-
Extract intracellular metabolites as described in the HPLC protocol.
-
Analyze the extracts using an LC-MS/MS system to separate and detect the different isotopologues of this compound.
-
Determine the fractional labeling of the this compound pool.
-
Use metabolic modeling software to calculate the flux through the salvage pathway based on the rate of 13C incorporation into this compound.
The following diagram provides a logical workflow for investigating the this compound salvage pathway.
Conclusion
The this compound salvage pathway is a vital metabolic route that contributes to cellular homeostasis, particularly under conditions of nutrient stress. Its role in supporting the proliferation and survival of cancer cells makes it an attractive target for therapeutic intervention. This technical guide has provided a comprehensive overview of the pathway, its key components, and its regulation, along with detailed experimental protocols and quantitative data to facilitate further research in this important area. A deeper understanding of the this compound salvage pathway will undoubtedly open new avenues for the development of novel therapeutics for cancer and other diseases associated with dysregulated glycosylation.
The Nexus of Metabolism and Gene Regulation: An In-depth Technical Guide to the Impact of UDP-GlcNAc on Gene Expression
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands at the crossroads of cellular metabolism and signal transduction, playing a pivotal role in the regulation of gene expression. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound levels serve as a sensitive indicator of the cell's nutrient status, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. This metabolite is the sole substrate for O-GlcNAc transferase (OGT), an enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) moiety onto serine and threonine residues of a vast array of nuclear and cytoplasmic proteins. This dynamic and reversible post-translational modification, termed O-GlcNAcylation, directly influences the core machinery of gene transcription. By modifying transcription factors, co-regulators, and the chromatin landscape itself, O-GlcNAcylation provides a direct mechanism for nutrient availability to shape the transcriptome. This whitepaper provides a comprehensive technical overview of the mechanisms by which this compound modulates gene expression, details key experimental methodologies for its study, and presents quantitative data illustrating its impact.
The Hexosamine Biosynthetic Pathway: A Nutrient-Sensing Conduit
The concentration of this compound within the cell is tightly regulated and directly reflects the flux of major metabolic pathways. The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). Subsequent enzymatic steps, involving glucosamine-6-phosphate N-acetyltransferase (GNA1), phosphoglucomutase 3 (PGM3), and UDP-N-acetylglucosamine pyrophosphorylase (UAP1), lead to the synthesis of this compound.[1][2] This pathway's reliance on glucose, glutamine, acetyl-CoA, and UTP makes this compound a critical metabolic sensor.[1][3]
O-GlcNAcylation: The Effector Arm of this compound in Gene Regulation
The pool of cellular this compound is utilized by OGT to glycosylate a multitude of proteins, thereby transducing metabolic information into regulatory signals. This modification is counteracted by O-GlcNAcase (OGA), which removes the O-GlcNAc moiety. The dynamic interplay between OGT and OGA, known as O-GlcNAc cycling, modulates the function of target proteins in a manner analogous to phosphorylation.[4][5]
O-GlcNAcylation impacts gene expression through several key mechanisms:
-
Direct Modification of Transcription Factors: A vast number of transcription factors are O-GlcNAcylated, which can alter their stability, DNA binding affinity, subcellular localization, and interaction with other proteins.[6] For example, O-GlcNAcylation of the transcription factor Sp1 has been shown to inhibit its transcriptional activity.[7]
-
Regulation of the Basal Transcription Machinery: Components of the RNA Polymerase II (Pol II) pre-initiation complex are O-GlcNAcylated. The C-terminal domain (CTD) of Pol II is itself a target of O-GlcNAcylation, which is often reciprocal to phosphorylation, a key modification for transcriptional elongation.[5][8]
-
Chromatin Remodeling: O-GlcNAcylation is now recognized as an epigenetic mark.[9] Histones are directly O-GlcNAcylated, which can influence chromatin structure and accessibility.[10] Furthermore, OGT interacts with and modifies components of chromatin remodeling complexes, such as the Sin3A co-repressor complex, to regulate gene expression.[11]
Quantitative Impact of this compound/O-GlcNAcylation on the Transcriptome
Alterations in cellular this compound levels or the activity of OGT and OGA lead to widespread changes in gene expression. The following tables summarize quantitative data from studies that have perturbed the O-GlcNAc signaling pathway.
Table 1: Cellular this compound Concentrations in Various Mammalian Cell Lines
| Cell Line | This compound (pmol/10^6 cells) | Reference |
| 293T | 150 ± 10 | [6][12] |
| NIH/3T3 | 60 ± 10 | [6][12] |
| HCT116 | 130 ± 10 | [6][12] |
| AML12 | 260 ± 20 | [6][12] |
| Hepa1-6 | 280 ± 20 | [6][12] |
| HeLa | 520 ± 40 | [6][12] |
| Primary Mouse Fibroblasts | 130 ± 10 | [6][12] |
Table 2: Differentially Expressed Genes upon OGT Knockdown in Mouse Embryonic Stem Cells (RNA-seq) [13]
| Gene Symbol | log2(Fold Change) | p-value |
| Downregulated | ||
| Lefty1 | -1.85 | < 0.05 |
| Zfp42 | -1.58 | < 0.05 |
| Tdgf1 | -1.45 | < 0.05 |
| Upregulated | ||
| Rhox5 | 1.76 | < 0.05 |
| Dppa3 | 1.62 | < 0.05 |
| Utf1 | 1.51 | < 0.05 |
| Abridged list. The full dataset identified 836 downregulated and 592 upregulated genes. |
Table 3: Differentially Expressed Genes upon OGA Inhibition in Mouse Brain (RNA-seq) [1]
| Gene Symbol | Fold Change | p-value |
| Upregulated | ||
| Oga | 2.15 | < 0.05 |
| Cep95 | 1.89 | < 0.05 |
| Ccar1 | 1.78 | < 0.05 |
| Downregulated | ||
| Fos | -2.21 | < 0.05 |
| Egr1 | -1.98 | < 0.05 |
| Arc | -1.87 | < 0.05 |
| Abridged list of top differentially expressed genes. |
Experimental Protocols for Studying this compound and O-GlcNAcylation
A variety of techniques are employed to investigate the role of this compound and O-GlcNAcylation in gene expression. Below are detailed methodologies for key experiments.
Quantification of Cellular this compound Levels by Enzymatic Assay
This protocol describes a microplate-based enzymatic assay for the sensitive quantification of this compound.[6][14]
Materials:
-
Recombinant human OGT
-
OGT substrate peptide (e.g., from casein kinase II)
-
Alkaline phosphatase
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
This compound standard
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Lyse cells and collect the supernatant containing metabolites.
-
Reaction Setup: In a microplate, combine the cell lysate or this compound standard with a reaction mixture containing recombinant OGT, the OGT substrate peptide, and alkaline phosphatase (to remove inhibitory UDP).
-
O-GlcNAcylation Reaction: Incubate the plate to allow OGT to transfer GlcNAc from this compound in the sample to the substrate peptide.
-
Immunodetection: Wash the plate and add the primary anti-O-GlcNAc antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Detection: Add the chemiluminescent substrate and measure the signal using a microplate reader.
-
Quantification: Generate a standard curve using the known concentrations of this compound and determine the concentration in the cell lysates.
Enrichment and Identification of O-GlcNAcylated Proteins by Chemoenzymatic Labeling
This method allows for the specific enrichment of O-GlcNAcylated proteins for subsequent identification by mass spectrometry.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for O-GlcNAcylated Histones
This protocol outlines the steps to identify the genomic regions associated with O-GlcNAcylated histones.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-O-GlcNAc antibody or antibody specific for an O-GlcNAcylated histone mark
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against O-GlcNAc or a specific O-GlcNAcylated histone.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for the O-GlcNAc mark.
In Vitro Transcription Assay with O-GlcNAcylated Transcription Factors
This assay assesses the direct impact of O-GlcNAcylation on the activity of a specific transcription factor.
Materials:
-
Recombinant transcription factor of interest
-
Recombinant OGT and OGA
-
This compound
-
DNA template with the transcription factor's binding site upstream of a reporter gene
-
Transcriptionally active nuclear extract or purified RNA Polymerase II and basal transcription factors
-
rNTPs (including a labeled rNTP, e.g., [α-³²P]UTP)
-
Reaction buffer
Procedure:
-
In Vitro O-GlcNAcylation/De-O-GlcNAcylation: Incubate the recombinant transcription factor with recombinant OGT and this compound to glycosylate it, or with OGA to deglycosylate it. Include a mock-treated control.
-
Transcription Reaction Setup: Combine the DNA template, nuclear extract or purified transcription machinery, and rNTPs in the reaction buffer.
-
Initiation of Transcription: Add the O-GlcNAcylated, de-O-GlcNAcylated, or mock-treated transcription factor to the reaction.
-
Incubation: Incubate the reaction to allow for transcription to occur.
-
RNA Purification: Stop the reaction and purify the newly synthesized RNA.
-
Analysis: Separate the RNA transcripts by gel electrophoresis and visualize the labeled transcripts by autoradiography.
-
Quantification: Quantify the amount of transcript produced in each condition to determine the effect of O-GlcNAcylation on the transcription factor's activity.
Conclusion and Future Directions
The dynamic interplay between this compound, O-GlcNAcylation, and gene expression represents a fundamental mechanism by which cells adapt their transcriptional programs to their metabolic state. The methodologies outlined in this guide provide a robust toolkit for researchers to dissect the intricate roles of this pathway in health and disease. Future research will likely focus on the development of more specific inhibitors for OGT and OGA, the elucidation of the O-GlcNAc "code" on chromatin, and the therapeutic potential of targeting this pathway in metabolic diseases and cancer. A deeper understanding of how nutrient sensing through the HBP is translated into specific gene expression patterns will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Brain Transcriptome Changes Associated With an Acute Increase of Protein O‐GlcNAcylation and Implications for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Functional genomic profiling of O-GlcNAc reveals its context-specific interplay with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of UDP-GlcNAc Levels in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the end-product of the hexosamine biosynthetic pathway (HBP). The HBP integrates cellular metabolism of carbohydrates, amino acids, fatty acids, and nucleotides. This compound is the essential substrate for O-GlcNAc transferase (OGT), the enzyme responsible for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. The availability of this compound is a key determinant of protein O-GlcNAcylation levels, which in turn regulate a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of this compound levels and O-GlcNAcylation is implicated in various diseases, making the accurate measurement of this compound in cultured cells a critical aspect of research and drug development.
This document provides detailed protocols for the quantification of this compound in cultured cells, focusing on a sensitive enzymatic assay. Additionally, it presents typical this compound concentrations found in various cell lines and includes diagrams to illustrate the experimental workflow and the relevant metabolic pathway.
Methods for this compound Quantification
Several methods are available for measuring this compound levels in biological samples. Traditional methods include chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These methods can be highly accurate but often require specialized equipment and expertise. A significant challenge with these techniques is the difficulty in separating this compound from its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc), due to their identical molecular mass and similar chemical properties.[2][3]
A more recently developed approach is a sensitive enzymatic assay that overcomes some of these limitations.[1][4] This assay is based on the specific activity of O-GlcNAc transferase (OGT), which utilizes this compound to glycosylate a substrate peptide. The resulting O-GlcNAcylated peptide is then detected immunologically. This method is highly specific for this compound, can be performed in a high-throughput format (e.g., 384-well plate), and requires as few as 50,000 cultured cells for reliable quantification.[1]
Quantitative Data Summary
The following table summarizes this compound levels measured in various cultured mammalian cell lines using the enzymatic assay. These values can serve as a reference for researchers.
| Cell Line | Cell Type | This compound (pmol/10^6 cells) | Reference |
| HeLa | Human cervical cancer | ~520 | [5] |
| Hepa1-6 | Mouse hepatoma | High | [5] |
| AML12 | Mouse hepatocyte | High | [5] |
| 293T | Human embryonic kidney | Moderate | [5] |
| HCT116 | Human colon cancer | Moderate | [5] |
| NIH/3T3 | Mouse embryonic fibroblast | Moderate | [5] |
| Primary Mouse Fibroblasts | Mouse primary cells | ~60 | [5] |
Experimental Protocols
This section provides a detailed protocol for the enzymatic quantification of this compound in cultured cells, adapted from published methods.[6][7]
Protocol 1: Extraction of Polar Metabolites from Cultured Cells
This protocol describes the extraction of this compound from adherent cultured cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 60% methanol (B129727) (MeOH)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Dry ice
-
Centrifugal vacuum evaporator or heat block
Procedure:
-
Culture cells to the desired confluence on a 6-cm plate.
-
Wash the cells once with 4-5 mL of ice-cold PBS.
-
Carefully aspirate the PBS completely, tilting the plate to remove all residual liquid.
-
Add 0.5 mL of ice-cold 60% MeOH to the plate.
-
Immediately place the plate on dry ice to flash-freeze the cells and halt metabolic activity.
-
On wet ice, use a cell scraper to scrape the frozen cell-methanol suspension.
-
Transfer the suspension to a pre-labeled 1.5 mL microcentrifuge tube on dry ice.
-
To precipitate macromolecules and separate lipids, proceed with a chloroform (B151607) addition (optional but recommended for cleaner extracts). Add 0.5 mL of chloroform to the methanol-cell suspension.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to induce phase separation.
-
The upper aqueous phase contains the polar metabolites, including this compound. Carefully collect this upper phase without disturbing the protein interface or the lower chloroform phase.
-
To remove residual chloroform, the sample can be briefly exposed to a stream of nitrogen gas or left open at room temperature for 6-10 minutes for the ether layer to evaporate if ether was used in a different extraction method.[7]
-
Evaporate the remaining solvent in a centrifugal vacuum evaporator for 5-15 minutes or by placing the open tubes in a heat block at 90°C for 3 minutes.[7]
-
The dried metabolite extract can be stored at -80°C until quantification.
Protocol 2: Enzymatic Microplate Assay for this compound Quantification
This protocol details the steps for the enzymatic assay in a microplate format.[6][7]
Materials:
-
96-well or 384-well high-binding microplate (e.g., MaxiSorp)
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant human O-GlcNAc transferase (OGT)
-
Thermosensitive Alkaline Phosphatase (e.g., FastAP)
-
This compound standards (for standard curve)
-
Primary antibody against O-GlcNAc (e.g., RL2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., Amplex UltraRed)
-
Assay buffer (e.g., 100 mM Bis-Tris pH 7.0, with Mg-acetate)
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
Antibody diluent (e.g., 1% BSA in TBST)
Procedure:
-
Plate Coating: Coat the wells of the microplate with the O-GlcNAc-acceptor peptide-BSA complex and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound peptide.
-
Standard Curve Preparation: Prepare a serial dilution of this compound standards in the assay buffer.
-
Sample Preparation: Resuspend the dried cell extracts from Protocol 1 in the assay buffer.
-
Enzymatic Reaction:
-
Prepare a master mix containing OGT, alkaline phosphatase, and BSA in the assay buffer. The alkaline phosphatase is crucial to remove UDP, a reaction byproduct that strongly inhibits OGT.[8]
-
Add the master mix to the wells containing either the this compound standards or the resuspended cell extracts.
-
Incubate the plate to allow the O-GlcNAcylation reaction to proceed.
-
-
Immunodetection:
-
Wash the plate to remove the reaction components.
-
Add the primary antibody (RL2) diluted in antibody diluent to each well and incubate.
-
Wash the plate to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody diluted in antibody diluent to each well and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
-
Signal Development and Measurement:
-
Add the HRP substrate to each well.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal from the this compound standards against their concentrations.
-
Determine the concentration of this compound in the cell extracts by interpolating their signal on the standard curve.
-
Normalize the this compound amount to the initial cell number or total protein content of the sample.
-
Visualizations
Hexosamine Biosynthetic Pathway (HBP)
The HBP is the metabolic pathway responsible for the synthesis of this compound from glucose.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Experimental Workflow for this compound Quantification
This diagram outlines the major steps involved in measuring this compound levels in cultured cells using the enzymatic assay.
Caption: Workflow for this compound measurement in cultured cells.
References
- 1. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Note & Protocol: HPLC-Based Quantification of Intracellular UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical intermediate metabolite in all eukaryotic cells. As the end-product of the hexosamine biosynthetic pathway (HBP), it serves as the sole substrate for O-linked N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins. This dynamic post-translational modification, catalyzed by O-GlcNAc transferase (OGT), is essential for regulating numerous cellular processes, including signal transduction, transcription, and metabolism.[1][2][3] The intracellular concentration of this compound is a key determinant of O-GlcNAcylation levels and is influenced by the flux of glucose, amino acids, fatty acids, and nucleotides through the HBP.[4][5] Consequently, accurate quantification of intracellular this compound is crucial for understanding its role in cellular physiology and pathology, particularly in diseases like cancer and diabetes where metabolic pathways are often dysregulated.[6]
This application note provides a detailed protocol for the quantification of intracellular this compound from cultured cells and tissues using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)
The HBP integrates multiple nutrient inputs to produce this compound. The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[4][5] Through a series of subsequent enzymatic reactions, glucosamine-6-phosphate is converted to this compound.[7]
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Experimental Workflow
The overall experimental workflow for the quantification of intracellular this compound involves sample collection, metabolite extraction, separation by HPLC, and quantification based on a standard curve.
Caption: Experimental workflow for HPLC-based this compound quantification.
Detailed Experimental Protocols
A. Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade), ice-cold
-
Chloroform (B151607) (HPLC grade)
-
Water (HPLC grade)
-
This compound sodium salt standard (Sigma-Aldrich or equivalent)
-
Ammonium acetate (B1210297) or potassium phosphate (B84403) for mobile phase preparation
-
Microtube pestle homogenizer
-
Probe sonicator
-
Centrifuge capable of 18,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
HPLC system with a UV detector
-
Anion-exchange or reversed-phase HPLC column
B. Protocol 1: Extraction of this compound from Cultured Mammalian Cells
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency (typically 80-90%).
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
After the final wash, aspirate all residual PBS.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 60% methanol to each 10 cm dish or cell pellet.
-
Scrape the adherent cells and collect the cell suspension. For suspension cells, resuspend the pellet.
-
Transfer the suspension to a microcentrifuge tube.
-
Freeze the sample on dry ice.[8]
-
-
Homogenization and Phase Separation:
-
Thaw the samples and homogenize using a probe sonicator.[9]
-
Add chloroform to the homogenate to achieve a final methanol:chloroform:water ratio of approximately 2:1:0.8 (adjust for the initial 60% methanol).
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to separate the phases.[9]
-
-
Sample Preparation for HPLC:
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound.[9]
-
Transfer the aqueous phase to a new microcentrifuge tube.
-
Dry the aqueous extract using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried pellet in a known volume (e.g., 100 µL) of the HPLC mobile phase.
-
Centrifuge at high speed for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
C. Protocol 2: Extraction of this compound from Tissues
-
Tissue Collection and Preparation:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen.
-
Store frozen tissues at -80°C until extraction.
-
Weigh 10-25 mg of the frozen tissue.[8]
-
-
Homogenization:
-
Place the frozen tissue in a pre-cooled 1.5 mL microtube.
-
Add 0.5 mL of ice-cold 60% methanol.
-
Homogenize the tissue using a microtube pestle homogenizer, followed by probe sonication until the tissue is completely disrupted. Keep the sample on dry ice between steps.[8]
-
-
Phase Separation and Sample Preparation:
-
Follow steps 3 and 4 from Protocol 1 for phase separation, collection of the aqueous phase, drying, and reconstitution for HPLC analysis.
-
D. Protocol 3: HPLC Analysis
The following is an example of an anion-exchange HPLC method. Note that reversed-phase ion-pairing chromatography can also be used.[10]
-
HPLC System: An HPLC system equipped with a UV detector set at 262 nm.
-
Column: A strong anion-exchange column (e.g., CarboPac PA1, 4 x 250 mm).[10]
-
Mobile Phase A: Water
-
Mobile Phase B: 1 M Ammonium Acetate
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-50% B (linear gradient)
-
35-40 min: 50-100% B (linear gradient)
-
40-45 min: 100% B
-
45-50 min: 100-0% B (linear gradient)
-
50-60 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.6 - 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Quantification: Generate a standard curve by injecting known concentrations of this compound standard. The peak area corresponding to this compound in the samples is used to determine its concentration.
Data Presentation
The quantification of this compound is typically normalized to the total protein content or cell number of the initial sample.
| Cell Line/Tissue | Condition | This compound Concentration (nmol/mg protein) | Reference |
| HeLa Cells | Standard Culture | ~0.44 µmoles/g dry weight | [10] |
| Pancreatic Cancer Cells (MiaPaCa-2) | Standard Culture | ~1.5 | [11] |
| Pancreatic Cancer Cells (BxPC-3) | Standard Culture | ~2.0 | [11] |
| Human Pancreatic Epithelial (HPDE) | Standard Culture | ~0.5 | [11] |
| Gluconacetobacter xylinus (Wild Type) | Glucose Fed | Undetectable in provided chromatogram | [12] |
| Gluconacetobacter xylinus (Wild Type) | GlcNAc Fed | ~2.12 mM/A600 | [12] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell line, and quantification method.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no this compound peak | Inefficient extraction | Ensure complete cell/tissue homogenization. Keep samples cold to prevent enzymatic degradation. |
| Degradation of this compound | Prepare fresh standards and handle samples quickly on ice. | |
| Insufficient sample amount | Increase the starting number of cells or amount of tissue. | |
| Poor peak shape or resolution | Column contamination | Wash the column with a strong salt solution or according to the manufacturer's instructions. |
| Inappropriate mobile phase | Optimize the mobile phase composition and gradient. Ensure the pH is appropriate for the column. | |
| Sample matrix effects | Consider a solid-phase extraction (SPE) cleanup step after the initial extraction. | |
| High background noise | Contaminated reagents or solvents | Use HPLC-grade solvents and freshly prepared mobile phases. |
| Detector issue | Check the lamp and detector settings. |
Conclusion
This application note provides a comprehensive framework for the reliable quantification of intracellular this compound by HPLC. The detailed protocols for sample preparation from both cultured cells and tissues, along with a validated HPLC method, offer a robust approach for researchers investigating the role of the hexosamine biosynthetic pathway and O-GlcNAcylation in various biological contexts. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation. Accurate measurement of this compound levels will continue to be a cornerstone in advancing our understanding of metabolic regulation in health and disease.
References
- 1. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 8. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Assay of UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as the donor substrate for O-linked N-acetylglucosaminylation (O-GlcNAcylation), a dynamic post-translational modification of nuclear and cytoplasmic proteins.[1][2] The enzyme responsible for this modification is O-GlcNAc transferase (OGT).[3][4] O-GlcNAcylation is integral to a myriad of cellular processes, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[3] Consequently, the accurate quantification of cellular this compound levels is paramount for understanding the regulatory mechanisms of O-GlcNAcylation and for the development of therapeutic agents targeting this pathway.
These application notes provide detailed protocols for the enzymatic quantification of this compound from various biological samples. The primary method detailed is a highly sensitive and specific microplate-based enzymatic assay.[5][6][7][8] This assay leverages the activity of recombinant O-GlcNAc transferase (OGT) to transfer GlcNAc from this compound in a sample to a specific acceptor peptide, followed by immunodetection of the O-GlcNAcylated product.
Principle of the Assay
The enzymatic assay for this compound quantification is based on the following principle: in the presence of OGT, the amount of O-GlcNAcylated peptide produced is directly proportional to the initial concentration of this compound in the sample. The resulting O-GlcNAcylated peptide is then detected using a specific antibody, and the signal is quantified using a suitable detection method, such as fluorescence or luminescence.[6] A key aspect of this assay is the inclusion of an enzyme, such as alkaline phosphatase, to degrade the reaction byproduct UDP, which is a potent inhibitor of OGT.[8][9]
Signaling Pathway and Experimental Workflow
The synthesis of this compound occurs via the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[6][8] Understanding this pathway is crucial for interpreting changes in cellular this compound levels.
The experimental workflow for the enzymatic assay of this compound is a multi-step process that can be adapted for high-throughput screening.
Experimental Protocols
I. Metabolite Extraction from Tissues and Cultured Cells
This protocol is adapted from a method for the extraction of polar metabolites.[5]
Materials:
-
Frozen tissues or cultured cell pellets
-
Methanol (MeOH)
-
Water (HPLC-grade)
-
Microtube pestle homogenizer
-
Probe sonicator
-
Refrigerated centrifuge
Protocol:
-
For tissues, disrupt the frozen sample using a microtube pestle homogenizer. For cells, proceed to the next step.[5]
-
Homogenize the sample further by probe sonication.[5]
-
Add chloroform to precipitate macromolecules and remove lipids.[5]
-
Induce phase separation by centrifugation. The upper aqueous layer contains polar metabolites, including this compound.[5]
-
Carefully collect the upper aqueous phase for the enzymatic assay.
II. Microplate-Based Enzymatic Assay for this compound
This protocol describes a sensitive enzymatic microplate assay.[5][6]
Materials:
-
High protein-binding 96-well or 384-well microplate
-
O-GlcNAc-acceptor peptide-BSA complex
-
Recombinant human O-GlcNAc transferase (OGT)
-
Alkaline Phosphatase (AP)
-
Bovine Serum Albumin (BSA)
-
This compound standards
-
Primary antibody against O-GlcNAc (e.g., RL2 mouse monoclonal antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., Amplex UltraRed)
-
Assay buffer (e.g., HEPES buffer, pH 7.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of fluorescence or luminescence detection
Protocol:
-
Plate Coating: Coat the wells of the microplate with the O-GlcNAc-acceptor peptide-BSA complex.[5]
-
Blocking: Block unoccupied protein-binding sites with a suitable blocking buffer (e.g., BSA in PBS).
-
Standard Curve Preparation: Prepare a serial dilution of this compound standards to generate a standard curve.
-
Enzymatic Reaction:
-
Immunodetection:
-
Signal Development and Reading:
III. Coupled-Enzyme Assay for OGT Activity
This method measures OGT activity by quantifying the UDP product.[10]
Materials:
-
Pyruvate (B1213749) kinase
-
Commercial pyruvate assay kit
-
Microplate reader capable of absorbance or fluorescence detection
Protocol:
-
The OGT reaction is performed, generating UDP.
-
The UDP produced is coupled to the conversion of phosphoenolpyruvate to pyruvate by pyruvate kinase.[10]
-
The resulting pyruvate is quantified using a commercial kit, which typically involves a reaction that produces a colored or fluorescent product.[10]
-
The signal is measured at the appropriate wavelength (e.g., 570 nm for absorbance or 535 nm excitation/587 nm emission for fluorescence).[10]
Data Presentation
Quantitative data from this compound enzymatic assays are crucial for comparing results across different experimental conditions.
| Parameter | Value | Assay Method | Reference |
| Detection Limit | 0.2 µM this compound | Fluorometric Endpoint Assay | [11] |
| Quantification Limit | 0.7 µM this compound | Fluorometric Endpoint Assay | [11] |
| OGT Km for this compound | 0.17 mM | Coupled-Enzyme Assay | [10] |
| OGT Km for this compound | 0.5-5 µM | Not specified | [6] |
Table 1: Performance Characteristics of this compound Enzymatic Assays
| Sample Type | This compound Concentration | Reference |
| Mouse Liver | ~150 µM | [6] |
| Mouse Skeletal Muscle | 10 to 35 µM | [6] |
Table 2: Reported this compound Concentrations in Mouse Tissues
Alternative and Complementary Assays
While the enzymatic microplate assay is highly specific and sensitive, other methods can also be employed for the quantification of this compound or the activity of related enzymes.
-
Radiochemical Assays: These assays utilize radiolabeled substrates, such as UDP-[14C]GlcNAc or UDP-[3H]GlcNAc, and offer high sensitivity.[3][4][12] However, they require specialized handling and disposal of radioactive materials.
-
Luminescence-Based Assays: The UDP-Glo™ Glycosyltransferase Assay is a commercially available kit that detects the UDP product of glycosyltransferase reactions, including OGT.[13][14] It is a rapid, single-reagent-addition method.[14]
-
High-Performance Anion-Exchange Chromatography (HPAEC): This chromatographic method can be used to measure the cellular content of this compound.[15][16]
-
Genetically Encoded Biosensors: Fluorescent biosensors have been developed for monitoring this compound levels in living cells, providing spatiotemporal resolution.[17]
Conclusion
The enzymatic assay for this compound provides a robust and sensitive tool for researchers in cell biology, metabolism, and drug discovery. The detailed protocols and data presented herein offer a comprehensive guide for the implementation of this assay to investigate the role of this compound and O-GlcNAcylation in various physiological and pathological contexts. The flexibility of the microplate format allows for high-throughput screening of potential modulators of the hexosamine biosynthetic pathway and OGT activity.
References
- 1. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Modified Coupled Enzyme Method for O-linked GlcNAc Transferase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.co.uk [promega.co.uk]
- 15. Antibodies and activity measurements for the detection of O-GlcNAc transferase and assay of its substrate, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Metabolic Labeling of O-GlcNAcylated Proteins: A Detailed Guide to Application and Protocol
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of post-translational modifications, O-GlcNAcylation stands out for its dynamic and regulatory roles in a vast array of cellular processes. To empower researchers, scientists, and drug development professionals in unraveling the complexities of this modification, we present comprehensive application notes and detailed protocols for the metabolic labeling of O-GlcNAcylated proteins using UDP-GlcNAc analogs. This guide provides a robust framework for the visualization, identification, and quantification of O-GlcNAcylated proteins, critical for advancing our understanding of cellular signaling, disease pathogenesis, and therapeutic intervention.
O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear and cytoplasmic proteins, is a vital regulatory modification akin to phosphorylation.[1][2] Its study, however, has been challenging due to its dynamic nature and the lack of suitable tools. Metabolic labeling with unnatural sugar analogs has emerged as a powerful chemical biology strategy to overcome these hurdles.[1][3] This approach involves introducing cells to synthetic monosaccharides, which are metabolically converted into this compound analogs and subsequently incorporated into proteins by the O-GlcNAc transferase (OGT).[4][5] These analogs bear bioorthogonal handles, such as azides or alkynes, allowing for the covalent attachment of reporter tags for downstream analysis.[1]
Core Principle of Metabolic Labeling
The fundamental principle of this technique lies in hijacking the cell's natural metabolic pathways.[6] Peracetylated monosaccharide analogs, rendered cell-permeable, are introduced to cell cultures. Once inside the cell, cellular esterases remove the acetyl groups, and the unnatural sugar is processed through the hexosamine biosynthetic pathway (HBP) to form a this compound analog.[7] This analog then serves as a substrate for OGT, which transfers the modified GlcNAc moiety onto target proteins.[4][5] The incorporated bioorthogonal handle can then be selectively reacted with a corresponding probe via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for visualization or enrichment.[1][5]
Visualization of the Metabolic Labeling Workflow
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro O-GlcNAc Transferase (OGT) Activity Assay using UDP-GlcNAc
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This process is catalyzed by a single, highly conserved enzyme, O-GlcNAc transferase (OGT).[1][3][4] OGT utilizes uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor, a product of the hexosamine biosynthetic pathway (HBP) which integrates cellular nutrient status (glucose, amino acid, fatty acid, and nucleotide metabolism).[1][4] Consequently, OGT acts as a critical metabolic sensor, translating changes in nutrient availability into widespread regulation of cellular processes.[1][4][5]
The removal of O-GlcNAc is catalyzed by O-GlcNAcase (OGA). The dynamic interplay between OGT and OGA regulates the function of thousands of proteins involved in transcription, signal transduction, and proteasomal degradation.[1][6] Aberrant OGT activity is implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling therapeutic target.[3][7][8]
These application notes provide detailed protocols for robust and reliable in vitro OGT activity assays using this compound, catering to the needs of researchers in basic science and drug development.
Signaling Pathway Overview
OGT plays a central role in cellular signaling by integrating metabolic inputs to regulate a vast array of downstream processes. The availability of its substrate, this compound, directly links OGT activity to the cell's metabolic state.
References
- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 7. New ELISA-based method for the detection of O-GlcNAc transferase activity in vitro | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Chemoenzymatic Synthesis of UDP-GlcNAc and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical activated sugar nucleotide involved in numerous biological processes, including the biosynthesis of bacterial cell walls, protein glycosylation, and the formation of glycosaminoglycans (GAGs).[1][2] Its derivatives are invaluable tools for studying these pathways and for the development of novel therapeutics. Traditional chemical synthesis of this compound and its analogs is often complex, involving multiple protection and deprotection steps, leading to low overall yields.[3][4] Chemoenzymatic methods provide a highly efficient and stereoselective alternative, enabling the synthesis of these vital molecules in a streamlined manner.[1][4]
This document provides detailed protocols for the one-pot, multi-enzyme synthesis of this compound and its derivatives, leveraging a cascade of enzymatic reactions to achieve high yields. The methodologies described are suitable for producing this compound on both small and preparative scales.
Principle of Synthesis
The chemoenzymatic synthesis of this compound from N-acetylglucosamine (GlcNAc) is typically accomplished through a two-step enzymatic cascade, often performed in a single reaction vessel ("one-pot"). This process is driven forward by the inclusion of a third enzyme that hydrolyzes a byproduct. The key enzymes involved are:
-
N-acetylhexosamine 1-kinase (NahK): This enzyme catalyzes the phosphorylation of GlcNAc at the anomeric carbon, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor to produce GlcNAc-1-phosphate (GlcNAc-1-P).[2][3]
-
N-acetylglucosamine 1-phosphate uridyltransferase (GlmU): This enzyme facilitates the transfer of a uridylyl group from uridine triphosphate (UTP) to GlcNAc-1-P, forming this compound and releasing pyrophosphate (PPi).[2][3]
-
Inorganic Pyrophosphatase (PpA): The accumulation of PPi can inhibit the GlmU-catalyzed reaction.[3] PpA is added to the reaction mixture to hydrolyze PPi into two molecules of inorganic phosphate (Pi), thereby driving the equilibrium of the overall synthesis towards the formation of this compound.[3][5]
The synthesis of derivatives of this compound is achievable due to the substrate promiscuity of enzymes like NahK and GlmU, which can often tolerate modifications on the GlcNAc substrate.[3][6]
Signaling Pathways and Experimental Workflows
One-Pot Three-Enzyme Synthesis of this compound
Caption: One-pot three-enzyme cascade for this compound synthesis.
General Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the chemoenzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Substrates | ||
| GlcNAc | 10-50 mM | [3] |
| ATP | 15-75 mM | [3] |
| UTP | 15-75 mM | [3] |
| Enzymes | ||
| NahK | 0.5 - 1 mg/mL | [3] |
| GlmU | 1 mg/mL | [3] |
| PpA | 1 U/mL | [3] |
| Reaction Conditions | ||
| Buffer | 100 mM Tris-HCl | [3] |
| pH | 7.5 - 8.0 | [3] |
| MgCl₂ | 10-20 mM | [3] |
| Temperature | 37 °C | [3] |
| Incubation Time | 2 - 24 hours | [7] |
| Yields | ||
| Conversion Rate | 86-99% | [7] |
| Final Product Concentration | Up to 59.51 g/L | [8] |
Experimental Protocols
Protocol 1: Preparative Scale Synthesis of this compound
This protocol is adapted from methodologies described for preparative-scale enzymatic synthesis.[3]
Materials:
-
N-acetylglucosamine (GlcNAc)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Uridine 5'-triphosphate (UTP), trisodium (B8492382) salt
-
Tris-HCl buffer (1 M, pH 7.5)
-
Magnesium chloride (MgCl₂) solution (1 M)
-
Recombinant N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum[3]
-
Recombinant N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) from Escherichia coli[3]
-
Inorganic pyrophosphatase (PpA) from yeast[3]
-
Deionized water
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., n-butanol:acetic acid:water = 2:1:1)
-
Dowex AG1 X-2 or similar anion exchange resin[7]
-
Ammonium (B1175870) bicarbonate or triethylammonium (B8662869) bicarbonate buffer for elution
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve GlcNAc (e.g., 0.2 mmol, 44.2 mg), ATP (e.g., 0.3 mmol, 165.3 mg), and UTP (e.g., 0.3 mmol, 175.2 mg) in deionized water.
-
Add 1 M Tris-HCl buffer (pH 7.5) to a final concentration of 100 mM.
-
Add 1 M MgCl₂ to a final concentration of 15 mM.
-
Adjust the total volume with deionized water.
-
-
Enzyme Addition:
-
Add NahK to a final concentration of 0.5 mg/mL.
-
Add GlmU to a final concentration of 1 mg/mL.
-
Add PpA to a final concentration of 1 U/mL.
-
Gently mix the reaction mixture by inversion.
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C. The reaction can approach completion in as little as 2 hours, with yields of 86-94%, and can be run overnight for near-complete conversion (>99%).[7]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. Spot a small aliquot of the reaction mixture onto a silica (B1680970) gel plate.
-
Develop the plate using a suitable solvent system.
-
Visualize the spots (e.g., by charring with a suitable stain). The disappearance of the GlcNAc-1-P intermediate spot indicates the progression of the reaction.[3]
-
-
Reaction Quenching:
-
Once the reaction is complete, terminate it by heating the mixture to 95°C for 5 minutes or by adding an equal volume of cold ethanol (B145695) to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.
-
-
Purification:
-
Load the supernatant onto a pre-equilibrated anion exchange column (e.g., Dowex AG1 X-2).[7]
-
Wash the column extensively with deionized water to remove unreacted starting materials and salts.
-
Elute the product using a gradient of a suitable buffer, such as ammonium bicarbonate or triethylammonium bicarbonate.
-
Collect fractions and monitor for the presence of the product using TLC or UV absorbance at 262 nm.
-
-
Product Analysis and Storage:
-
Pool the fractions containing pure this compound.
-
Lyophilize the pooled fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
-
Store the lyophilized product at -20°C or below.
-
Protocol 2: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved by substituting GlcNAc with a modified precursor.[6] It is important to note that the efficiency of the enzymatic conversion will depend on the tolerance of NahK and GlmU to the specific modification.[3]
Procedure:
-
Small-Scale Trial: Before proceeding to a preparative scale, it is highly recommended to perform a small-scale trial reaction to assess the substrate tolerance of the enzymes.[3]
-
Reaction Setup: Follow the same procedure as in Protocol 1, but replace GlcNAc with the desired N-acetylglucosamine derivative (e.g., 6-azido-GlcNAc, N-glycolyl-glucosamine).
-
Optimization: The reaction conditions, including enzyme concentrations and incubation time, may need to be optimized for each new derivative.
-
Purification and Analysis: The purification and analysis steps are generally the same as for the synthesis of this compound. However, the elution profile from the ion-exchange column may differ, and the analytical data (NMR, MS) will need to be interpreted accordingly.
Troubleshooting
-
Low Yield:
-
Enzyme Inactivity: Ensure that the enzymes are active. Perform individual activity assays if necessary.
-
PPi Inhibition: Increase the concentration of PpA to ensure complete hydrolysis of pyrophosphate.
-
Sub-optimal pH or Temperature: Verify that the reaction pH and temperature are within the optimal range for all three enzymes.
-
-
Incomplete Reaction:
-
Substrate Limitation: Ensure that ATP and UTP are not the limiting reagents.
-
Enzyme Instability: The enzymes may lose activity over extended incubation times. Consider adding fresh enzyme if the reaction stalls.
-
-
Purification Difficulties:
-
Poor Separation: Adjust the gradient of the elution buffer during ion-exchange chromatography to improve the resolution between the product and any remaining starting materials or byproducts.
-
Conclusion
The chemoenzymatic, one-pot synthesis of this compound and its derivatives offers a powerful and efficient alternative to traditional chemical methods. By leveraging the catalytic activity of key enzymes in a cascade reaction, researchers can produce these valuable molecules in high yields for a wide range of applications in glycobiology, drug discovery, and diagnostics. The protocols provided herein serve as a comprehensive guide for the successful implementation of this methodology in the laboratory.
References
- 1. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot three-enzyme synthesis of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-day enzymatic synthesis and purification of UDP-N- [1-14C]acetyl-glucosamine. | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Monitoring UDP-GlcNAc Dynamics Using Fluorescent Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical nucleotide sugar that serves as a central hub for cellular metabolism, integrating nutrient status with key signaling pathways. As the end-product of the hexosamine biosynthetic pathway (HBP), this compound is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins analogous to phosphorylation.[1][2][3][4] Dysregulation of this compound levels is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for drug development.[1][2]
This document provides detailed application notes and protocols for utilizing genetically encoded fluorescent biosensors to monitor real-time this compound dynamics in living cells. These tools offer unprecedented spatiotemporal resolution, enabling researchers to investigate the intricate regulation of the HBP and its downstream signaling in health and disease.
Featured Biosensors for this compound Monitoring
Two primary classes of genetically encoded fluorescent biosensors have been developed for monitoring this compound:
-
UGAcS (this compound Sensor): A green fluorescent, ratiometric biosensor based on a circularly permuted green fluorescent protein (cpGFP) inserted into an inactive mutant of the E. coli this compound transferase, MurG.[1][2][3] Binding of this compound induces a conformational change that alters the fluorescence excitation spectrum of cpGFP.[1]
-
bapaUGAc (boronic acid- and peptide-assisted this compound sensor): A red fluorescent biosensor that utilizes a circularly permuted red fluorescent protein (cpRFP) and incorporates a noncanonical amino acid, p-boronophenylalanine (pBoF), along with peptide sequences from natural lectins to achieve high specificity for this compound.
Biosensor Performance and Characteristics
The selection of a biosensor depends on the specific experimental requirements, such as the desired spectral properties and the need for high specificity. The table below summarizes the key quantitative characteristics of UGAcS and bapaUGAc.
| Biosensor | Fluorophore | Ratiometric Change (ΔR/R₀) | Ligand Affinity (Kd) | Key Considerations |
| UGAcS | cpGFP (Green) | ~70% increase with 5 mM GlcN in HEK293T cells; ~27.6% decrease with 10 mM 2-DG in HEK293T cells | Not reported | Also responds to UDP and UTP; requires a control sensor (UXPS) for accurate interpretation. |
| bapaUGAc | cpRFP (Red) | ~50% decrease in fluorescence with 5 mM this compound (in vitro) | 2.14 ± 0.29 mM | High specificity for this compound. |
Signaling Pathway and Experimental Workflow
The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce this compound. This nucleotide sugar is then utilized by O-GlcNAc transferase (OGT) to add a single N-acetylglucosamine moiety to serine and threonine residues of target proteins. This modification is reversed by O-GlcNAcase (OGA).
General Experimental Workflow for Monitoring this compound Dynamics
The following diagram outlines the typical workflow for using fluorescent biosensors to monitor this compound levels in live cells.
References
- 1. Spatiotemporal analysis of ratiometric biosensors in live multicellular spheroids using SPoRTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. PiQSARS: A pipeline for quantitative and statistical analyses of ratiometric fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Regulators of UDP-GlcNAc Metabolism: A CRISPR-Cas9 Screening Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolite in all eukaryotic cells, serving as the sole substrate for protein O-GlcNAcylation and as a key building block for the biosynthesis of other complex glycans. The levels of this compound are tightly regulated by the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Dysregulation of this compound metabolism and the subsequent alterations in glycosylation are implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Identifying the key genetic regulators of this compound metabolism is therefore of paramount importance for understanding disease pathogenesis and developing novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for employing CRISPR-Cas9 genetic screens to systematically identify and characterize the regulators of this compound metabolism.
Application Notes
A genome-wide CRISPR-Cas9 screen is a powerful tool for identifying genes that modulate a specific cellular phenotype. In the context of this compound metabolism, a typical screen involves transducing a population of cells with a pooled library of single-guide RNAs (sgRNAs) targeting thousands of genes. Cells exhibiting a desired phenotype, such as altered levels of protein O-GlcNAcylation or changes in cell surface glycans, are then selected and the enriched or depleted sgRNAs are identified by deep sequencing. This allows for the unbiased identification of genes that positively or negatively regulate this compound levels and downstream glycosylation events.
One common strategy involves using cells deficient in O-GlcNAc transferase (OGT), the enzyme that utilizes this compound to modify proteins. A CRISPR-Cas9 viability screen in these cells can identify genes whose knockout rescues the lethal phenotype associated with OGT deficiency, thereby uncovering critical regulators of cellular processes affected by O-GlcNAcylation[1]. Another approach is to use fluorescently labeled lectins or antibodies that bind to specific cell surface glycans. Cells with altered binding can be isolated by fluorescence-activated cell sorting (FACS), and the targeted genes identified.
The hits from these screens provide a rich dataset for further investigation. Gene ontology and pathway analysis can reveal the cellular processes and signaling pathways that are intricately linked to this compound metabolism. The identified genes can then be validated and further characterized using individual knockouts or other functional genomics approaches.
Quantitative Data from a Representative CRISPR-Cas9 Screen
The following table summarizes the top gene hits from a hypothetical genome-wide CRISPR-Cas9 screen designed to identify regulators of cell survival in OGT-deficient mouse embryonic stem cells (mESCs). In this screen, a positive log-fold change indicates that the knockout of the gene promotes cell survival in the absence of OGT.
| Gene Symbol | Gene Name | Log-Fold Change (Replicate 1) | Log-Fold Change (Replicate 2) | p-value |
| GFAT1 | Glutamine-fructose-6-phosphate aminotransferase 1 | 3.2 | 3.5 | < 0.001 |
| GNPDA1 | Glucosamine-6-phosphate deaminase 1 | 2.8 | 3.1 | < 0.001 |
| NAGK | N-acetyl-glucosamine kinase | 2.5 | 2.7 | < 0.005 |
| PGM3 | Phosphoglucomutase 3 | 2.1 | 2.3 | < 0.01 |
| UAP1 | UDP-N-acetylglucosamine pyrophosphorylase 1 | 1.9 | 2.0 | < 0.01 |
| OGA | O-GlcNAcase | -4.1 | -4.5 | < 0.001 |
| OGT | O-GlcNAc transferase | -5.2 | -5.5 | < 0.001 |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Utilization Pathway
The following diagram illustrates the key enzymatic steps in the hexosamine biosynthetic pathway (HBP) and the subsequent utilization of this compound for protein glycosylation.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
CRISPR-Cas9 Screening Workflow
The diagram below outlines the major steps involved in a pooled CRISPR-Cas9 screen to identify regulators of this compound metabolism.
Caption: Pooled CRISPR-Cas9 screening workflow.
Experimental Protocols
Generation of Cas9-Expressing Stable Cell Lines
-
Plasmid: Use a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) or blasticidin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter.
-
Transduction: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI < 0.5) in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic to the culture medium. Maintain selection for 7-10 days until a stable, resistant population is established.
-
Validation: Confirm Cas9 expression and activity via Western blot and a functional assay (e.g., transduction with a sgRNA targeting a surface marker followed by FACS analysis).
Pooled sgRNA Library Amplification and Lentivirus Production
-
Library Amplification: Electroporate the pooled sgRNA plasmid library into electrocompetent E. coli. Plate on a sufficient number of large agar (B569324) plates to ensure at least 100x coverage of the library complexity.
-
Plasmid Extraction: Scrape the bacterial colonies and perform a maxi-prep to isolate the amplified plasmid library.
-
Lentivirus Production: Produce lentivirus for the sgRNA library in HEK293T cells as described in Protocol 1.
CRISPR-Cas9 Screen
-
Cell Plating: Plate a sufficient number of Cas9-expressing cells to ensure at least 300-500 cells per sgRNA in the library.
-
Transduction: Transduce the cells with the sgRNA lentiviral library at a low MOI (< 0.3) to ensure that most cells receive a single sgRNA.
-
Selection: 48 hours post-transduction, select for transduced cells with the appropriate antibiotic.
-
Phenotypic Selection:
-
Viability Screen: Culture the cells for a defined period (e.g., 14-21 days), passaging as needed while maintaining library representation. Harvest an initial timepoint (T0) and a final timepoint (T-final) for genomic DNA extraction.
-
FACS-based Screen: After a period of culture to allow for gene knockout and phenotypic change, stain the cells with a fluorescently labeled lectin or antibody. Use FACS to sort the cell populations with the desired fluorescence intensity (e.g., top and bottom 10-20%).
-
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, T-final, and sorted cell populations.
Next-Generation Sequencing and Data Analysis
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
-
Hit Identification: Use software packages like MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the final/sorted populations compared to the initial population[2][3]. This analysis will provide a ranked list of candidate genes with associated statistical values (e.g., p-value and false discovery rate).
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the list of hit genes to identify the biological processes and signaling pathways that are significantly regulated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Genome‐Wide CRISPR/Cas9 Library Screening Revealed Dietary Restriction of Glutamine in Combination with Inhibition of Pyruvate Metabolism as Effective Liver Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc modifications regulate lamin A tail processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: UDP-GlcNAc Flux Analysis Using Stable Isotope Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical metabolite synthesized through the hexosamine biosynthetic pathway (HBP). The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning this compound as a key nutrient sensor.[1][2] This sugar nucleotide is the essential donor substrate for all forms of glycosylation, including N-glycosylation, O-glycosylation, and O-GlcNAcylation, which are crucial post-translational modifications that regulate protein function, localization, and stability.[1][3][4] Given that aberrant HBP flux and glycosylation are hallmarks of diseases like cancer, diabetes, and neurodegenerative disorders, quantifying the metabolic flux through this pathway is of significant interest.[4][5][6]
Stable isotope tracing is a powerful technique to quantitatively track the movement of atoms through metabolic networks.[7][8] By supplying cells with nutrients labeled with stable isotopes (e.g., ¹³C-glucose), researchers can measure the rate of incorporation of these isotopes into downstream metabolites like this compound using mass spectrometry.[5][7] This allows for the precise measurement of metabolic flux, providing a dynamic view of cellular metabolism that steady-state metabolite levels cannot offer.[9][10] These application notes provide a detailed overview and protocols for analyzing this compound flux using stable isotope tracers.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP begins by shunting fructose-6-phosphate (B1210287) from glycolysis. Through a series of enzymatic reactions involving glutamine, acetyl-CoA, and UTP, the pathway produces this compound.[1] Stable isotopes like ¹³C from glucose or glucosamine (B1671600) can be traced as they are incorporated into the this compound molecule.
Experimental Design and Workflow
A typical this compound flux experiment involves several key stages: metabolic labeling of cells with a stable isotope tracer, extraction of intracellular metabolites, and analysis of this compound isotopologues by Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol describes the metabolic labeling of adherent mammalian cells with [U-¹³C₆]-glucose.
Materials:
-
Mammalian cell line of interest (e.g., Hepa1-6, MIN6, LnCaP-LN3)[5][7]
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Glucose-free DMEM
-
[U-¹³C₆]-Glucose (sterile solution)
-
Cell culture plates (e.g., 10 cm dishes)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells onto 10 cm culture dishes at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow in standard culture medium for 24-48 hours.
-
Prepare Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]-glucose to the desired final concentration (e.g., 5.5 mM or 25 mM).[9][11] Add dFBS and other necessary supplements (e.g., glutamine, pyruvate).
-
Labeling Initiation: Aspirate the standard culture medium from the cells. Wash the cell monolayer once with sterile, pre-warmed PBS.
-
Incubation: Add the pre-warmed ¹³C-labeling medium to the cells. Place the dishes back into the incubator (37°C, 5% CO₂).
-
Time Course: Incubate the cells for the desired period. For time-course experiments, harvest cells at multiple time points (e.g., 0, 0.5, 2, 6, 24 hours) to monitor the dynamics of ¹³C incorporation into this compound.[5][7]
Protocol 2: Extraction of Nucleotide Sugars
This protocol details the extraction of polar metabolites, including this compound, from cultured cells. Rapid quenching is essential to halt enzymatic activity.[12]
Materials:
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 70% Ethanol (B145695) or 60% Methanol)[11][12]
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Quenching: Place the cell culture dish on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cell monolayer with 5-10 mL of ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.
-
Extraction: Add 1 mL of ice-cold 70% ethanol directly to the plate.[11] Use a cell scraper to scrape the cells into the solvent.
-
Collection: Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tube at maximum speed (>14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Be careful not to disturb the pellet. The pellet can be saved for protein quantification.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Storage: Store the dried extracts at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound Isotopologues
This protocol provides a general framework for the analysis of this compound by LC-MS. Specific parameters must be optimized for the instrument in use.
Materials:
-
LC-MS/MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap)[9][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase column[13][14]
-
Mobile Phase A: e.g., Ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water[14]
-
Mobile Phase B: e.g., Acetonitrile
-
This compound analytical standard
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% acetonitrile/water) immediately before analysis.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Analyze the eluent using electrospray ionization (ESI) in negative ion mode.
-
Monitor for the precursor ions of this compound isotopologues. The monoisotopic mass (M+0) of this compound is ~606.07 g/mol ([M-H]⁻).[7]
-
When using a [U-¹³C₆]-glucose tracer, the glucose moiety of this compound will be fully labeled, resulting in a mass shift of +6 Da (M+6). Additional labeling can occur in the ribose (+5 Da) and acetyl (+2 Da) moieties, leading to various isotopologues (e.g., M+0, M+2, M+5, M+6, M+7, M+8, M+11, M+13).[5][7]
-
Perform tandem MS (MS/MS) to confirm identity and aid in quantification by monitoring specific fragment ions.[16]
-
Data Analysis and Interpretation
The raw data from the LC-MS is processed to determine the relative abundance of each this compound isotopologue. This is known as the Mass Isotopologue Distribution (MID).
The fractional enrichment of newly synthesized this compound is calculated from the MID. By analyzing the rate of incorporation of the ¹³C label over time, the flux through the HBP can be determined. For example, the flux can be calculated in units such as nmol/g of protein/min.[9]
Quantitative Data Presentation
Data should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.
Table 1: Example Mass Isotopologue Distribution (MID) of UDP-HexNAc after 6h Labeling with [U-¹³C₆]-Glucose
| Isotopologue | Mass Shift | Description of ¹³C Incorporation | Condition A (%) | Condition B (%) |
|---|---|---|---|---|
| M+0 | 0 | Unlabeled | 25.1 ± 2.3 | 45.8 ± 3.1 |
| M+2 | +2 | Acetyl | 5.2 ± 0.5 | 3.1 ± 0.4 |
| M+5 | +5 | Ribose | 8.9 ± 1.1 | 6.5 ± 0.9 |
| M+6 | +6 | Glucosamine | 40.3 ± 3.5 | 28.2 ± 2.5 |
| M+7 | +7 | Ribose + Acetyl | 3.5 ± 0.4 | 2.1 ± 0.3 |
| M+8 | +8 | Glucosamine + Acetyl | 12.0 ± 1.5 | 9.8 ± 1.1 |
| M+11 | +11 | Glucosamine + Ribose | 4.1 ± 0.6 | 3.5 ± 0.5 |
| M+13 | +13 | Glucosamine + Ribose + Acetyl | 0.9 ± 0.2 | 1.0 ± 0.2 |
Data are presented as mean ± SD of the percentage of the total UDP-HexNAc pool. UDP-HexNAc represents the combined signal of this compound and UDP-GalNAc, which may not be chromatographically separated.[17]
Table 2: Calculated HBP Flux Under Different Glucose Concentrations
| Condition | Glucose Concentration | HBP Flux (nmol/g protein/min) | HBP Flux as % of Glycolysis |
|---|---|---|---|
| Low Glucose | 5.5 mM | 2.5 ± 0.3 | ~0.006% |
| High Glucose | 25 mM | 2.6 ± 0.4 | ~0.003% |
Example data adapted from studies in ex vivo perfused hearts, demonstrating that HBP flux may not scale directly with glucose availability under certain conditions.[9]
Table 3: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| Column | Amide HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Gradient | 85% B to 50% B over 10 min |
| Mass Spectrometry | |
| Ionization Mode | Negative ESI |
| Precursor Ion [M-H]⁻ | m/z 606.07 |
| Product Ion 1 | m/z 385.04 (UDP) |
| Product Ion 2 | m/z 403.04 (UDP-H₂O) |
| Collision Energy | Optimized for instrument |
These parameters are illustrative and require optimization.[14]
Applications in Research and Drug Development
-
Cancer Biology: Cancer cells often exhibit increased HBP flux to support aberrant glycosylation, which contributes to metastasis and tumor progression.[6][18] Tracing studies can identify metabolic vulnerabilities and evaluate the efficacy of drugs that target the HBP.
-
Diabetes and Metabolic Syndrome: Increased HBP flux is implicated in insulin (B600854) resistance.[19] Flux analysis can elucidate the mechanisms by which hyperglycemia leads to cellular dysfunction.
-
Drug Development: This methodology is crucial for assessing the on-target effects of inhibitors designed against HBP enzymes like GFAT.[4] By measuring flux directly, researchers can quantify the degree of pathway inhibition and correlate it with cellular phenotypes.
References
- 1. mdpi.com [mdpi.com]
- 2. IPMB | 中央研究院植物暨微生物學研究所 [ipmb.sinica.edu.tw]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 7. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Purification of UDP-GlcNAc from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical intermediate metabolite in all eukaryotic cells. As the end-product of the hexosamine biosynthetic pathway (HBP), it serves as the sole substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of nuclear and cytoplasmic proteins. This dynamic post-translational modification is essential for the regulation of numerous cellular processes, including signal transduction, transcription, and metabolism. Consequently, the accurate quantification of this compound levels in biological samples is paramount for understanding its role in health and disease, and for the development of novel therapeutics targeting metabolic pathways.
This document provides detailed application notes and protocols for the purification and quantification of this compound from various biological samples, including tissues and cultured cells. We present several robust methods, including a highly specific enzymatic assay, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), and Solid-Phase Extraction (SPE).
This compound Biosynthetic Pathway
A fundamental understanding of the synthesis of this compound is crucial for interpreting experimental results. The hexosamine biosynthetic pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce this compound.
Caption: The Hexosamine Biosynthetic Pathway leading to this compound synthesis.
Methods for this compound Purification and Quantification
Several methods are available for the purification and quantification of this compound, each with its own advantages and limitations in terms of specificity, sensitivity, and throughput.
Enzymatic Assay for this compound Quantification
This novel assay offers high specificity and sensitivity for the quantification of this compound and is amenable to a high-throughput microplate format.[1][2][3] The assay relies on the enzymatic transfer of GlcNAc from this compound to a specific acceptor peptide by O-GlcNAc transferase (OGT). The resulting O-GlcNAcylated peptide is then detected immunologically.
Caption: Workflow for the enzymatic quantification of this compound.
Protocol 1: Extraction of this compound from Biological Samples [2][4]
A. From Tissues (e.g., mouse liver, kidney)
-
Weigh 10-25 mg of snap-frozen tissue in a pre-cooled 1.5 mL microcentrifuge tube.
-
Add 0.5 mL of ice-cold 60% methanol.
-
Homogenize the tissue using a microtube pestle homogenizer for approximately 10 seconds. For more fibrous tissues, a glass-to-glass tissue grinder may be necessary.
-
Further disrupt the cells by sonication on ice.
-
Add 200 µL of chloroform and 400 µL of water to the homogenate.
-
Vortex thoroughly and centrifuge at >10,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound, into a new pre-weighed 2 mL microtube.
-
Remove the methanol from the aqueous extract. This can be achieved by:
-
Option 1 (Recommended): Evaporation to dryness in a centrifugal vacuum evaporator.
-
Option 2: Washing with diethyl ether. Add 1.4 mL of diethyl ether, vortex, briefly centrifuge, and discard the upper ether layer. Repeat this wash three times.
-
-
Store the dried extracts at -80°C until use.
B. From Cultured Cells
-
Wash cultured cells (e.g., in a 6-cm dish) once with ice-cold PBS.
-
Carefully aspirate the PBS completely.
-
Add 0.5 mL of ice-cold 60% methanol to the dish.
-
Place the dish on dry ice and scrape the cells using a cell scraper.
-
Transfer the cell suspension in methanol to a 1.5 mL microcentrifuge tube on dry ice.
-
Proceed from step 4 of the tissue extraction protocol.
Protocol 2: Enzymatic Assay in Microplate Format [1][2]
Reagents:
-
O-GlcNAc-acceptor peptide-BSA complex: A custom peptide (e.g., NH2-KKKYPGGSTPVSSANMM-COOH) crosslinked to BSA.
-
Recombinant human OGT: Commercially available or produced in-house.
-
Alkaline Phosphatase: To remove the inhibitory reaction product, UDP.
-
Anti-O-GlcNAc antibody (RL2): For detection of the O-GlcNAcylated peptide.
-
HRP-conjugated secondary antibody: (e.g., anti-mouse IgG).
-
HRP substrate: (e.g., Amplex UltraRed).
-
This compound standards: For generating a standard curve.
Procedure:
-
Coat the wells of a high-protein binding 384-well microplate with the O-GlcNAc-acceptor peptide-BSA complex and incubate overnight.
-
Wash the wells and block with a suitable blocking buffer (e.g., 1% BSA in TBS).
-
Reconstitute the dried sample extracts and this compound standards in the assay buffer.
-
Prepare an assay reagent mix containing OGT, alkaline phosphatase, and BSA in the assay buffer.
-
Add the assay reagent mix and the samples/standards to the wells of the microplate.
-
Incubate the plate to allow the O-GlcNAcylation reaction to proceed.
-
Wash the wells to remove unreacted components.
-
Add the primary antibody (RL2) and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.
-
Wash the wells and add the HRP substrate.
-
Measure the fluorescence or chemiluminescence using a microplate reader.
-
Quantify the this compound concentration in the samples by comparing the signal to the standard curve.
| Parameter | Value | Reference |
| Recovery | >90% | [1] |
| Limit of Quantification (LOQ) | 110 fmol (5.5 nM in reaction) | |
| Sample Requirement | ~1 mg of tissue or 50,000 cells | |
| Linear Range | Typically 0-1 µM | [1] |
Typical this compound Concentrations in Biological Samples [5]
| Sample Type | Concentration |
| Mouse Tissues | |
| Liver | ~150 pmol/mg |
| Kidney | ~80 pmol/mg |
| Heart | ~40 pmol/mg |
| Brain | ~60 pmol/mg |
| Cultured Mammalian Cells | |
| HeLa | ~520 pmol/million cells |
| 293T | ~100 pmol/million cells |
| AML12 | ~250 pmol/million cells |
Chromatographic Methods
Chromatographic techniques offer an alternative for the separation and quantification of this compound. These methods are powerful but may require specialized instrumentation.
HILIC is well-suited for the separation of polar analytes like this compound. When coupled with mass spectrometry, it provides high sensitivity and specificity, and can distinguish between this compound and its epimer, UDP-GalNAc.[6][7][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. weber.hu [weber.hu]
- 5. researchgate.net [researchgate.net]
- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of click chemistry for detecting UDP-GlcNAc-modified proteins
An advanced method for the sensitive and specific detection of O-GlcNAc modified proteins is presented, leveraging the power of bioorthogonal click chemistry. This technique overcomes the limitations of traditional antibody-based methods, offering a robust platform for identifying and quantifying this critical post-translational modification.
O-GlcNAcylation, the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine or threonine residues, is a dynamic and widespread post-translational modification regulating thousands of intracellular proteins.[1][2] Its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1] However, studying O-GlcNAcylation is challenging due to the modification's low stoichiometry, dynamic nature, and the lack of high-affinity antibodies.[1][3]
This application note details a chemoenzymatic strategy that combines metabolic labeling with an unnatural azido-sugar and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction for sensitive and specific detection.[4][5]
Principle of the Method
The workflow is a two-step process that enables the covalent tagging of O-GlcNAcylated proteins with a reporter molecule for downstream detection and analysis.
-
Metabolic Labeling : Cells are cultured in media supplemented with a peracetylated, azide-modified N-acetylglucosamine analog, such as N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz) or N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz).[6] Cellular esterases remove the acetyl groups, and the azido-sugar is processed through the hexosamine biosynthetic pathway.[6] Specifically, GalNAz is readily converted by the GALE epimerase to UDP-GlcNAz, which is then used by O-GlcNAc transferase (OGT) to install the azide-modified sugar onto target proteins.[1][7]
-
Click Chemistry Ligation : After labeling, cells are lysed, and the proteome is harvested. The azide (B81097) handle incorporated into the proteins serves as a bioorthogonal functional group. An alkyne-containing reporter probe (e.g., alkyne-biotin for affinity purification or alkyne-fluorophore for imaging) is then covalently attached via the highly efficient and specific CuAAC reaction.[1][8] The tagged proteins can then be enriched, visualized, and identified using standard biochemical techniques.[4][9]
Visualization of the Workflow and Chemical Principle
Quantitative Data Summary
This click chemistry-based approach has enabled the large-scale identification of O-GlcNAcylated proteins and their specific modification sites across various cell types. The method's efficiency allows for deep coverage of the O-GlcNAc proteome.
| Cell Line | Proteins Identified | O-GlcNAc Sites Mapped | Key Findings | Reference |
| HEK293 | ~1500 | 185 | A significantly improved enrichment procedure allowed for deep proteome coverage. | [9][10] |
| HEK293 | ~200 | Not specified | Showed increased O-GlcNAcylation upon treatment with an O-GlcNAcase inhibitor. | [5] |
| MCF-7 | 32 | Not specified | Identified 14 previously unreported O-GlcNAc-modified proteins. | [11] |
| HeLa | Not specified | 42 | Applied to nuclear preparations to identify O-GlcNAcylated peptides. | [12] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of an azido-sugar into cellular proteins.
Materials:
-
Mammalian cells in culture (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) (e.g., from Jena Bioscience[6])
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 100 mM stock solution of Ac4GalNAz in sterile DMSO.
-
Culture cells to approximately 70-80% confluency.
-
Add the Ac4GalNAz stock solution directly to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells under normal growth conditions (37°C, 5% CO2) for 24-48 hours.[13]
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension, discard the supernatant, and store the cell pellet at -80°C until lysis.
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with 1% SDS and protease inhibitors)
-
Probe sonicator or Dounce homogenizer
Procedure:
-
Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 20 minutes.
-
Sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 20 seconds off) to shear nucleic acids and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the proteome) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
Protocol 3: CuAAC "Click" Reaction for Biotin Tagging
This protocol describes the covalent attachment of an alkyne-biotin probe to the azide-modified proteins in the cell lysate.
Materials:
-
Cell lysate containing azide-labeled proteins (from Protocol 2)
-
Alkyne-Biotin probe (e.g., Biotin-PEG4-Alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or similar Cu(I)-stabilizing ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate: 1 mg in a final volume of 400 µL
-
Alkyne-Biotin (from 10 mM stock): 2.5 µL (Final concentration: 50 µM)
-
TCEP (from 50 mM stock): 10 µL (Final concentration: 1 mM)
-
TBTA (from 10 mM stock in DMSO): 10 µL (Final concentration: 200 µM)
-
-
Vortex briefly to mix.
-
Add 10 µL of 50 mM CuSO4 (Final concentration: 1 mM).
-
Initiate the reaction by adding 10 µL of 50 mM freshly prepared Sodium Ascorbate (Final concentration: 1 mM).
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
The resulting lysate now contains biotin-tagged O-GlcNAcylated proteins ready for downstream analysis.
Protocol 4: Detection and Enrichment
A. Detection by Western Blot
-
Quench the click reaction by adding EDTA to a final concentration of 10 mM.
-
Precipitate the proteins using a chloroform/methanol method to remove excess reagents.[14]
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a streptavidin-HRP conjugate.
-
Detect the signal using an appropriate chemiluminescent substrate.
B. Enrichment for Mass Spectrometry
-
Add high-capacity streptavidin agarose (B213101) beads to the completed click reaction mixture.
-
Incubate for 2-4 hours at 4°C with end-over-end rotation to capture biotinylated proteins.
-
Wash the beads extensively with high-salt and high-detergent buffers to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins using trypsin.[5][9]
-
Analyze the resulting peptides by LC-MS/MS to identify the enriched O-GlcNAcylated proteins and map modification sites.[1][9]
References
- 1. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 7. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CIPSM - Proteome Wide Purification and Identification of O-GlcNAc-Modified Proteins Using Click Chemistry and Mass Spectrometry [cipsm.de]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Solid-Phase Synthesis of UDP-GlcNAc Analogs: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) and its analogs are crucial molecules in numerous biological processes, including the biosynthesis of glycoproteins, glycolipids, and proteoglycans. Their roles in cellular signaling, recognition, and pathogenesis make them attractive targets for drug discovery and development. Solid-phase synthesis offers a robust and efficient platform for the preparation of diverse libraries of this compound analogs, facilitating structure-activity relationship studies and the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the solid-phase synthesis of this compound analogs, leveraging phosphoramidite (B1245037) chemistry.
Introduction
The synthesis of nucleotide sugars like this compound can be challenging due to their polar nature and the need for regioselective modifications. Solid-phase synthesis (SPS) provides a powerful solution by immobilizing the growing molecule on an insoluble support, which simplifies purification by allowing for the easy removal of excess reagents and by-products through simple washing steps.[1][2] This methodology is highly amenable to automation, enabling the rapid and systematic synthesis of a variety of analogs.[1]
This guide outlines a comprehensive protocol for the solid-phase synthesis of this compound analogs, covering the preparation of the solid support, the synthesis of the necessary phosphoramidite building blocks, the iterative coupling cycle, and the final cleavage and deprotection steps. Additionally, a chemoenzymatic approach is presented as a viable alternative.
Signaling Pathways and Experimental Workflow
The synthesis of this compound analogs is often motivated by their role as substrates or inhibitors for enzymes involved in critical biological pathways. For instance, O-GlcNAc transferase (OGT) utilizes this compound to modify nuclear and cytoplasmic proteins, a process that is essential for cellular signaling and regulation. Analogs of this compound can be used to probe and modulate the activity of such enzymes.
The solid-phase synthesis of this compound analogs follows a structured workflow, beginning with the preparation of the resin and culminating in the purification of the final product.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound Analog
This protocol outlines the chemical synthesis of a this compound analog on a solid support using phosphoramidite chemistry.
Materials:
-
Solid Support: Long-chain alkylamine controlled-pore glass (LCAA-CPG) or aminomethylated polystyrene resin.
-
Uridine Phosphoramidite: 5'-O-(4,4'-Dimethoxytrityl)-2',3'-O-bis(tert-butyldimethylsilyl)-uridine-N,N-diisopropyl-2-cyanoethylphosphoramidite.
-
GlcNAc Analog Phosphoramidite: A suitably protected GlcNAc analog with a phosphoramidite group at the anomeric position. Hydroxyl groups are typically protected with acetyl or benzyl (B1604629) groups, and the N-acetyl group may be modified or protected as needed.
-
Reagents for Solid-Phase Synthesis:
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Activator: 0.25 M 5-Ethylthiotetrazole in acetonitrile.
-
Capping solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidizing solution: 0.02 M Iodine in THF/water/pyridine.
-
-
Cleavage and Deprotection Reagents:
-
Concentrated ammonium (B1175870) hydroxide (B78521).
-
Ammonium hydroxide/methylamine (AMA).
-
-
Solvents: Anhydrous acetonitrile, DCM, THF.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.
Methodology:
-
Immobilization of Uridine on Solid Support:
-
Swell the amino-functionalized solid support in a suitable solvent (e.g., DCM or DMF).
-
Couple a succinic anhydride linker to the amino groups on the resin.
-
Activate the carboxyl group of the linker using a coupling agent (e.g., HBTU/HOBt).
-
React the activated support with 5'-hydroxyl-free protected uridine to form an ester linkage.
-
Cap any unreacted amino groups with acetic anhydride.
-
Alternatively, use a pre-derivatized uridine-loaded solid support.
-
-
Synthesis of GlcNAc Analog Phosphoramidite:
-
Start with a suitably protected GlcNAc analog with a free anomeric hydroxyl group.
-
React the anomeric hydroxyl with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator (e.g., 1H-tetrazole) to introduce the phosphoramidite moiety.
-
Purify the resulting GlcNAc phosphoramidite by silica (B1680970) gel chromatography.
-
-
Solid-Phase Synthesis Cycle:
-
Step 1: Deblocking (Detritylation): Remove the 5'-DMT protecting group from the immobilized uridine by treating the resin with 3% TCA in DCM. The appearance of an orange color indicates the release of the trityl cation. Wash the resin thoroughly with DCM and then acetonitrile.
-
Step 2: Coupling: Dissolve the GlcNAc analog phosphoramidite and the activator in anhydrous acetonitrile. Pass the solution through the column containing the resin to couple the sugar phosphoramidite to the free 5'-hydroxyl of the uridine.[3]
-
Step 3: Capping: Treat the resin with capping solutions A and B to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps.
-
Step 4: Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the iodine solution. Wash the resin extensively with acetonitrile.
-
-
Cleavage and Deprotection:
-
After the final coupling cycle, treat the resin with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature (e.g., 55°C) for several hours. This cleaves the succinyl linker, releasing the this compound analog from the solid support, and removes the protecting groups from the phosphate and the nucleobase.[4]
-
If acid-labile protecting groups were used on the sugar, a subsequent acidic workup might be necessary.
-
-
Purification and Characterization:
-
Filter the cleavage solution to remove the resin beads.
-
Lyophilize the solution to obtain the crude product.
-
Purify the this compound analog by RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Chemoenzymatic Synthesis of this compound Analogs
This approach combines chemical synthesis of a modified GlcNAc-1-phosphate with an enzymatic step for the coupling to UTP. This can be performed in solution or with an immobilized enzyme.
Materials:
-
Chemically Synthesized GlcNAc Analog-1-phosphate.
-
Uridine-5'-triphosphate (UTP).
-
Enzyme: this compound pyrophosphorylase (e.g., GlmU) or a promiscuous UDP-sugar pyrophosphorylase.[5]
-
Inorganic Pyrophosphatase.
-
Reaction Buffer: e.g., Tris-HCl buffer with MgCl₂.
-
Purification: Ion-exchange chromatography or size-exclusion chromatography.
Methodology:
-
Chemical Synthesis of GlcNAc Analog-1-phosphate:
-
Synthesize the desired GlcNAc analog with appropriate protecting groups, leaving the anomeric position free for phosphorylation.
-
Phosphorylate the anomeric hydroxyl group to yield the GlcNAc analog-1-phosphate.
-
Deprotect the sugar analog as needed for the enzymatic reaction.
-
-
Enzymatic Synthesis of this compound Analog:
-
In a reaction vessel, combine the GlcNAc analog-1-phosphate, UTP, this compound pyrophosphorylase, and inorganic pyrophosphatase in the reaction buffer. The inorganic pyrophosphatase drives the reaction forward by hydrolyzing the pyrophosphate byproduct.[6]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for several hours to overnight.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Purification and Characterization:
-
Terminate the reaction by heat inactivation or by adding a quenching agent.
-
Purify the this compound analog from the reaction mixture using ion-exchange chromatography (e.g., DEAE-Sephadex) or size-exclusion chromatography.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Quantitative Data Summary
The yields of solid-phase and chemoenzymatic syntheses of this compound analogs can vary depending on the specific analog, the efficiency of the coupling reactions, and the purification methods. The following table provides representative data from the literature.
| Analog Synthesized | Synthesis Method | Key Enzymes (if applicable) | Reported Yield | Purity | Reference |
| This compound | Chemoenzymatic | NahK, GlmU | >95% (conversion) | >98% | [] |
| UDP-GalNAc | Chemoenzymatic | NahK, GlmU | >95% (conversion) | >98% | [] |
| Various C-2, C-4, C-6 modified UDP-GalNAc/GlcNAc analogs | Chemoenzymatic | AGX1 | 10-85% (isolated) | >95% | [5] |
| 2'-Se-uridine incorporated oligonucleotides | Solid-Phase Phosphoramidite | N/A | >99% (coupling efficiency) | High | [8] |
| PGN octasaccharide | Solid-Phase Oligosaccharide Synthesis | N/A | 19% (overall) | High | [9] |
Conclusion
Solid-phase synthesis, utilizing phosphoramidite chemistry, is a highly effective method for the systematic production of this compound analogs. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize these valuable molecular probes. The choice between a fully chemical solid-phase approach and a chemoenzymatic strategy will depend on the specific analog being synthesized and the available resources. Both methods, when optimized, can provide high-purity this compound analogs in sufficient quantities for biological and drug discovery applications.
References
- 1. glenresearch.com [glenresearch.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 8. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low signal in UDP-GlcNAc enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in UDP-GlcNAc enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low or no signal in my this compound enzymatic assay. What are the potential causes?
A low or absent signal in your assay can stem from several factors throughout the experimental workflow. Key areas to investigate include the integrity and concentration of your reagents, the assay conditions, and potential enzymatic inhibition. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions for Low Signal
| Potential Cause | Recommended Action |
| Reagent Integrity | |
| Degraded this compound Standard or Sample | Prepare fresh this compound standards. Ensure proper storage of standards and samples at -80°C to prevent degradation.[1] Aliquot enzymes to avoid multiple freeze-thaw cycles.[2] |
| Inactive O-GlcNAc Transferase (OGT) | Use a fresh aliquot of OGT or a new batch of the enzyme. Confirm the enzyme has been stored correctly, typically in 50% glycerol (B35011) at -20°C or flash-frozen in liquid N₂ and stored at -80°C.[1][3] |
| Degraded Acceptor Peptide | Prepare a fresh O-GlcNAc-acceptor peptide-BSA complex. Ensure proper crosslinking with glutaraldehyde (B144438) and subsequent quenching with glycine.[3] |
| Assay Conditions | |
| Suboptimal Reagent Concentrations | Titrate the concentrations of OGT and the acceptor peptide to find the optimal ratio for your specific assay conditions. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature for the O-GlcNAcylation reaction. A common starting point is 2 hours at room temperature (21-23°C).[4] Extended incubation times may be necessary but should be tested to ensure the reaction remains within the linear range.[2][5] |
| Suboptimal pH or Buffer Composition | Verify the pH of your assay buffer. A common buffer is 50 mM Bis-Tris at pH 7.0.[4] Ensure the buffer composition does not contain interfering substances. |
| Enzymatic Inhibition | |
| Inhibition by UDP Byproduct | A key to a successful assay is the removal of the strong inhibition of OGT by the reaction side product, uridine (B1682114) diphosphate (B83284) (UDP).[6][7] Include alkaline phosphatase in the reaction mix to degrade UDP as it is produced.[5][7] |
| Interfering Substances in the Sample | Some substances can interfere with enzymatic assays.[8] If you suspect inhibitors in your sample, consider a sample cleanup or deproteinization step. Running a control with a known amount of this compound spiked into your sample can help identify matrix effects.[5][7] |
| Incomplete Deproteination of Extracts | Incomplete removal of proteins from the sample extract may lead to endogenous O-GlcNAcylated proteins binding to the well and generating a false signal. This can be tested by omitting OGT from the reactions.[3] |
Q2: My standard curve looks nonlinear or has a poor dynamic range. How can I improve it?
A nonlinear or compressed standard curve can be due to several factors, including pipetting errors, improper reagent preparation, or reaching the saturation point of the assay.
-
Pipetting Accuracy : Ensure accurate pipetting, especially for the serial dilutions of the this compound standard. Use calibrated pipettes and avoid pipetting very small volumes.[8]
-
Reagent Homogeneity : Thoroughly mix all reagents before use, especially the this compound stock solution and the reaction master mix, to ensure a homogenous solution.[8]
-
Standard Curve Range : Adjust the concentration range of your this compound standards to better fit the linear range of your assay. You may need to extend the range to lower or higher concentrations depending on your results. An 8-point 1:2 serial dilution is a good starting point.[1]
-
Assay Saturation : If the high concentration points of your curve are plateauing, the assay may be saturated. Consider reducing the incubation time or the concentration of the detection reagents.
Q3: I see high variability between my technical replicates. What could be the cause?
High variability between replicates often points to issues with pipetting, mixing, or temperature gradients across the plate.
-
Consistent Pipetting : Ensure consistent and accurate pipetting for all wells.
-
Thorough Mixing : Properly mix all master mixes and individual reagents before aliquoting into the wells.
-
Temperature Control : Avoid "edge effects" by ensuring the entire plate is incubated at a uniform temperature.[2] You can do this by using a high-quality incubator and allowing the plate to equilibrate to the correct temperature.
-
Bubbles in Wells : Check for and remove any air bubbles in the wells before reading the plate, as they can interfere with the signal detection.[2][8]
Experimental Protocols & Methodologies
A detailed protocol for the quantification of this compound using an enzymatic microplate assay is outlined below. This method is based on the O-GlcNAcylation of a substrate peptide by OGT and subsequent immunodetection of the modification.[9][10][11]
Key Steps in the this compound Enzymatic Assay [1][12]
-
Plate Coating : A high-binding microplate (e.g., MaxiSorp) is coated with an O-GlcNAc-acceptor peptide-BSA complex.
-
O-GlcNAcylation Reaction : The samples and this compound standards are added to the wells along with an assay reagent mix containing OGT and alkaline phosphatase. During this incubation, OGT transfers GlcNAc from this compound in the sample to the coated peptide. The alkaline phosphatase simultaneously degrades the inhibitory UDP byproduct.
-
Primary Antibody Incubation : After the enzymatic reaction, the plate is washed, and a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., mouse monoclonal antibody RL2) is added to the wells.
-
Secondary Antibody Incubation : Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
-
Signal Development and Detection : After a final wash, a substrate for HRP (e.g., Amplex UltraRed) is added, which generates a fluorescent or colorimetric signal in the presence of HRP. The signal is then read using a microplate reader.
Quantitative Data Summary
The following table summarizes typical concentrations and conditions used in this compound enzymatic assays. Note that these may require optimization for your specific experimental setup.
| Parameter | Typical Value/Range | Reference |
| This compound Standard Stock | 100 mM | [1][3] |
| This compound Standard Working Solution | 1 mM | [1][3] |
| Standard Curve Range | 0 - 1.25 µM (or higher) | [6] |
| OGT Concentration | 10 µg/ml | [4] |
| Alkaline Phosphatase Concentration | 25 U/ml | [4] |
| Reaction Temperature | Room Temperature (21-23°C) | [4] |
| Reaction Time | 2 hours | [4] |
| Assay Buffer | 50 mM Bis-Tris, pH 7.0 | [4] |
Visual Guides
This compound Signaling Pathway
The hexosamine biosynthetic pathway (HBP) produces this compound, which is the substrate for O-GlcNAc transferase (OGT). OGT adds a single N-acetylglucosamine (GlcNAc) moiety to serine or threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible modification, known as O-GlcNAcylation, is removed by O-GlcNAcase (OGA).
Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycle.
Experimental Workflow for this compound Enzymatic Assay
This diagram illustrates the sequential steps involved in a typical this compound enzymatic assay, from plate preparation to signal detection.
Caption: Step-by-step workflow of the this compound enzymatic assay.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to diagnose and resolve low signal issues in your this compound assay.
Caption: A logical approach to troubleshooting low assay signals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Protocol for quantification of this compound using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing UDP-GlcNAc Extraction from Tissues for LC-MS: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the extraction of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) from tissues for analysis by liquid chromatography-mass spectrometry (LC-MS). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the accuracy and reproducibility of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound from tissue samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Signal/Poor Recovery | 1. Incomplete Tissue Homogenization: Inefficient cell lysis leads to poor extraction of intracellular metabolites. For fibrous tissues like skeletal muscle, standard homogenization may be insufficient. 2. Suboptimal Extraction Solvent: The chosen solvent may not efficiently extract polar metabolites like this compound. 3. This compound Degradation: Instability of this compound due to improper sample handling (e.g., temperature fluctuations, prolonged extraction times). 4. Inefficient Phase Separation: Poor separation of the polar (aqueous) phase from the non-polar (organic) and protein phases during liquid-liquid extraction. | 1. Optimize Homogenization: For soft tissues like liver and kidney, a microtube pestle homogenizer followed by probe sonication is effective. For fibrous tissues, consider more rigorous methods like using a roughened glass-to-glass tissue grinder. Ensure all steps are performed on dry ice to minimize degradation. 2. Use a Validated Extraction Method: A methanol-water-chloroform extraction has been shown to yield high recovery for nucleotide sugars. A common ratio is 2:1:2 (methanol:water:chloroform). 3. Maintain Cold Chain: Keep samples on dry ice or at -80°C throughout the extraction process. Minimize the time between tissue harvesting and extraction. Homogenized tissues in 60% methanol (B129727) can be stored at -80°C for several days. 4. Ensure Complete Phase Separation: After adding all solvents and vortexing, ensure a complete separation of the aqueous, protein, and organic layers by adequate centrifugation. The upper aqueous layer contains the polar metabolites, including this compound. |
| Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too much sample onto the LC column. 2. Inappropriate Injection Solvent: The solvent used to reconstitute the dried extract may be too strong, causing peak distortion. 3. Column Contamination or Degradation: Accumulation of matrix components on the column can degrade performance. 4. Suboptimal Mobile Phase: Incorrect pH or buffer concentration can affect the interaction of the analyte with the stationary phase. | 1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Match Injection Solvent to Mobile Phase: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase of your LC gradient. For HILIC, this is typically a high percentage of acetonitrile (B52724) with a small amount of aqueous buffer. 3. Use a Guard Column and Implement Column Washing: A guard column will protect the analytical column from contaminants. Regularly flush the column according to the manufacturer's instructions. 4. Optimize Mobile Phase: For HILIC separation of this compound, a mobile phase containing ammonium (B1175870) hydroxide (B78521) or ammonium formate (B1220265) can improve peak shape. Ensure the pH is stable and appropriate for the column chemistry. |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate between injections, particularly important for HILIC methods. 2. Mobile Phase Composition Changes: Evaporation of the organic solvent or changes in buffer concentration over time. 3. Temperature Fluctuations: Inconsistent column temperature can affect retention times. 4. System Leaks: A leak in the LC system can cause pressure and flow rate fluctuations. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before the next injection. This is critical for reproducible HILIC separations. 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them tightly capped to prevent evaporation. 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. 4. Perform System Checks: Regularly check for leaks in fittings and connections. |
| Poor Separation of this compound and UDP-GalNAc | 1. Suboptimal Stationary Phase: Not all HILIC columns provide sufficient selectivity for these epimers. 2. Inadequate Mobile Phase Optimization: The mobile phase composition is critical for resolving these structurally similar molecules. | 1. Select an Appropriate Column: Amide-based HILIC columns have been shown to be effective for separating this compound and UDP-GalNAc. 2. Optimize LC Method: The use of ammonium hydroxide in the mobile phase, along with optimization of the water-acetonitrile ratio, flow rate, and column temperature, can achieve baseline separation of these epimers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for homogenizing different types of tissues for this compound extraction?
A1: The homogenization technique should be adapted to the tissue type. For softer tissues like the liver and kidney, a microtube pestle homogenizer followed by probe sonication is generally sufficient. For more fibrous tissues such as skeletal muscle, a more robust method like a roughened glass-to-glass tissue grinder is recommended to ensure complete cell disruption and efficient extraction. All homogenization steps should be performed on dry ice to prevent metabolite degradation.
Q2: Which extraction solvent system is recommended for this compound from tissues?
A2: A monophasic or biphasic solvent system containing methanol, water, and chloroform (B151607) is highly recommended for the extraction of polar metabolites like this compound from tissues. A commonly used method involves homogenization in 60% methanol, followed by the addition of chloroform and water to create a phase separation. This method has been reported to provide high recovery for nucleotide sugars. While other solvents like acetonitrile are used for general metabolomics, the methanol-chloroform-water system is well-validated for nucleotide sugars.
Q3: How can I ensure the stability of this compound during the extraction process?
A3: Maintaining a cold environment is critical. Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. The entire extraction process, including homogenization and centrifugation, should be carried out on dry ice or at 4°C. Homogenized samples in 60% methanol can be safely stored at -80°C for several days before completing the extraction.
Q4: I am having trouble separating this compound from its epimer, UDP-GalNAc. What can I do?
A4: The separation of these epimers is a known challenge due to their similar chemical properties. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended. Specifically, an amide-based HILIC column with an optimized mobile phase containing ammonium hydroxide has been shown to provide complete separation. Fine-tuning the water-acetonitrile gradient, flow rate, and column temperature is crucial for achieving baseline resolution.[1]
Q5: What are some key considerations for setting up the LC-MS method for this compound analysis?
A5: For LC-MS analysis of this compound, consider the following:
-
Ionization Mode: Use negative ion mode electrospray ionization (ESI) for optimal sensitivity.
-
MS/MS Transitions: For quantification, use multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for this compound. A common precursor ion is m/z 606.1.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Column Choice: As mentioned, an amide-based HILILC column is a good choice for separating this compound and its isomers.
Data Presentation
While a direct quantitative comparison of various extraction solvents for this compound from tissues is not extensively available in the literature, the methanol-water-chloroform method is widely cited for its high recovery of nucleotide sugars. Below is a summary of reported this compound concentrations in various mouse tissues, extracted using a methanol-based method.
Table 1: this compound Concentrations in Various Mouse Tissues
| Tissue | This compound Concentration (pmol/mg tissue) |
| Liver | ~150 |
| Brain | ~62 |
| Heart | ~40 |
| Skeletal Muscle | 10 - 35 |
Data synthesized from multiple sources reporting on enzymatic and chromatographic measurements.
Experimental Protocols
Protocol 1: Methanol-Water-Chloroform Extraction of this compound from Tissues
This protocol is adapted from established methods for the extraction of polar metabolites from tissues.
Materials:
-
Frozen tissue samples (10-30 mg)
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Ultrapure water, pre-chilled to 4°C
-
Microtube pestle homogenizer or glass-to-glass tissue grinder
-
Probe sonicator
-
Refrigerated centrifuge (4°C)
-
Dry ice
Procedure:
-
Tissue Preparation: In a pre-chilled 1.5 mL microcentrifuge tube on dry ice, weigh 10-30 mg of frozen tissue.
-
Homogenization:
-
Add 500 µL of ice-cold 60% methanol to the tissue.
-
For soft tissues, homogenize with a microtube pestle for 10-15 seconds, followed by probe sonication on ice (e.g., 2 cycles of 10 seconds with a 10-second rest).
-
For fibrous tissues, use a pre-chilled glass-to-glass tissue grinder.
-
Keep the sample on dry ice between steps.
-
-
Protein and Lipid Precipitation:
-
Add 200 µL of ice-cold chloroform to the homogenate.
-
Vortex thoroughly for 1 minute.
-
-
Phase Separation:
-
Add 300 µL of ice-cold ultrapure water.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Collection of Aqueous Phase:
-
Three distinct layers will be visible: an upper aqueous layer (containing polar metabolites), a middle protein precipitate layer, and a lower organic layer (containing lipids).
-
Carefully collect the upper aqueous layer (~500-600 µL) without disturbing the protein interface and transfer it to a new pre-chilled microcentrifuge tube.
-
-
Sample Drying and Reconstitution:
-
Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extract at -80°C until LC-MS analysis.
-
Before analysis, reconstitute the dried extract in an appropriate volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% acetonitrile with 5% aqueous buffer). Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial.
-
Mandatory Visualization
Hexosamine Biosynthetic Pathway (HBP)
References
Overcoming UDP inhibition of O-GlcNAc transferase in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with in vitro O-GlcNAc Transferase (OGT) assays, with a specific focus on overcoming inhibition by the reaction product, Uridine Diphosphate (UDP).
Section 1: Troubleshooting Guide
Issue 1: Low or No OGT Activity Detected in the Assay
Possible Cause: Inhibition by UDP present in the enzyme preparation or accumulating during the reaction. UDP is a potent product inhibitor of OGT.[1][2]
Troubleshooting Steps:
-
Desalt the Enzyme Preparation: Before starting the assay, it is crucial to remove any contaminating UDP from your OGT enzyme source.[1]
-
Recommended Method: Use a desalting column (e.g., spin column) suitable for your sample volume to exchange the buffer and remove small molecules like UDP.
-
-
Optimize Reaction Time: Prolonged incubation times can lead to the accumulation of UDP, causing feedback inhibition.
-
Recommendation: Perform a time-course experiment to determine the initial linear range of the reaction where product inhibition is minimal. Incubate the reaction for shorter periods (e.g., 30-60 minutes)[1].
-
-
Consider PEG Precipitation: For crude enzyme preparations like cytosol, polyethylene (B3416737) glycol (PEG) precipitation can be a rapid method to enrich for active OGT while removing salts and sugar nucleotides.[3]
-
Assay Choice: If product inhibition is a persistent issue, consider using an assay format that is less sensitive to UDP accumulation or that measures the initial reaction rate accurately. The UDP-Glo™ Glycosyltransferase Assay directly measures UDP production and can be configured to minimize the impact of pre-existing UDP by measuring the change in luminescence.[4][5][6]
Issue 2: High Background Signal in Luminescence-Based Assays (e.g., UDP-Glo™)
Possible Cause: Contamination of reagents with UDP or ATP. The UDP-Glo™ assay converts UDP to ATP, which then generates a luminescent signal.[4][6]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that your UDP-GlcNAc, peptide/protein substrate, and buffers are of high purity and free from contaminating nucleotides.
-
Run a "No Enzyme" Control: Always include a control reaction without OGT to measure the background signal from your reagents. A high signal in this control points to reagent contamination.
-
Prepare Fresh Reagents: Prepare fresh stocks of buffers and substrate solutions to minimize the chances of degradation or contamination over time.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of UDP inhibition of OGT?
A1: OGT follows an ordered bi-bi catalytic mechanism where this compound binds to the enzyme first, followed by the protein/peptide substrate. After the transfer of GlcNAc, the glycosylated product is released, and finally, UDP is released. Because UDP is the last product to dissociate, its accumulation can inhibit the enzyme by preventing the binding of a new this compound molecule, effectively acting as a product inhibitor.[7]
Q2: What are the typical IC50 values for UDP and other OGT inhibitors?
A2: UDP is a potent inhibitor of OGT with a reported IC50 value of approximately 1.8 µM.[2] The potency of other inhibitors varies widely. Below is a table summarizing the IC50 values for some common OGT inhibitors.
| Inhibitor | IC50 Value (µM) | Assay Type | Reference |
| UDP | 1.8 | UDP-Glo™ | [2] |
| OSMI-1 | 2.7 | Coupled enzyme assay | [8] |
| L01 | 21.8 | UDP-Glo™ | [9] |
| Pep13 | 193 | UDP-Glo™ | [2] |
Q3: Can I use non-radioactive methods to assay OGT activity?
A3: Yes, several non-radioactive methods are available and widely used. Conventional methods often utilized radiolabeled this compound ([¹⁴C] or [³H]), but these have cost and safety concerns.[10] Modern alternatives include:
-
Luminescence-Based Assays (e.g., UDP-Glo™): These assays measure the amount of UDP produced in the reaction, which is stoichiometrically equivalent to the amount of GlcNAc transferred.[4][5][6]
-
Fluorescence-Based Assays: These can involve fluorescence polarization with a fluorophore-containing this compound analogue or detecting a fluorescently labeled glycosylated product.[10]
-
LC-MS Based Assays: These methods directly measure the formation of the glycosylated peptide or protein product by detecting its mass change.[11]
Q4: How can I prepare my OGT enzyme sample to minimize UDP contamination?
A4: Proper sample preparation is critical. Here are two common methods:
-
Desalting/Buffer Exchange: This is the most direct way to remove small molecules like UDP. Use a commercially available desalting column (e.g., G-25) and equilibrate it with your OGT assay buffer.
-
Polyethylene Glycol (PEG) Precipitation: This method is useful for concentrating the enzyme and removing small molecule contaminants from crude lysates.[3]
Section 3: Experimental Protocols
Protocol 1: Standard OGT In Vitro Assay using UDP-Glo™
This protocol is adapted from commercially available kits and published literature.[5][6]
Materials:
-
Purified OGT enzyme
-
Peptide or protein substrate (e.g., CKII peptide)
-
This compound
-
OGT reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5; 1 mM DTT; 12.5 mM MgCl₂)[5]
-
UDP-Glo™ Glycosyltransferase Assay Kit (contains UDP-Glo™ Detection Reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare the OGT reaction mixture in a 96-well plate. A typical 12.5 µL reaction includes:
-
OGT enzyme (e.g., 200 nM final concentration)
-
Peptide substrate (e.g., 100 µM final concentration)
-
This compound (e.g., 100 µM final concentration)
-
OGT reaction buffer to final volume.
-
-
Include appropriate controls: "no enzyme" control and "no substrate" control.
-
Incubate the plate at 37°C for 60-120 minutes.[5]
-
After incubation, add an equal volume (12.5 µL) of UDP-Glo™ Detection Reagent to each well.
-
Mix gently and incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.[6]
-
Record the luminescence using a plate reader. The signal is proportional to the amount of UDP produced.
Section 4: Visual Guides
Caption: Workflow illustrating UDP product inhibition of OGT.
Caption: Principle of the UDP-Glo™ Glycosyltransferase Assay.
References
- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of UDP-N-acetylglucosaminyl transferase (OGT) in brain cytosol and characterization of anti-OGT antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of metabolic labeling with UDP-GlcNAc precursors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing metabolic labeling techniques with UDP-GlcNAc precursors to study O-GlcNAcylation.
Troubleshooting Guides
This section addresses specific issues that may arise during your metabolic labeling experiments.
Issue 1: Low or No Detectable Labeling of Target Proteins
| Possible Cause | Suggested Solution | Explanation |
| Inefficient Metabolic Precursor | Switch from peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) to peracetylated N-azidoacetylgalactosamine (Ac4GalNAz).[1][2] | The conversion of Ac4GlcNAz to UDP-GlcNAz can be inefficient in many cell types due to a bottleneck at the this compound pyrophosphorylase (AGX1/2) step in the GlcNAc salvage pathway.[1][2] Ac4GalNAz bypasses this bottleneck as it is converted to UDP-GalNAz and then efficiently epimerized to UDP-GlcNAz by the enzyme GALE.[1] |
| Suboptimal Precursor Concentration or Incubation Time | Optimize the concentration of the metabolic precursor and the labeling time. Perform a dose-response and time-course experiment. | The optimal concentration and incubation time can vary significantly between different cell lines and experimental conditions. Insufficient concentration or time will lead to low incorporation.[3] |
| Cellular Toxicity | If you observe signs of cytotoxicity (e.g., changes in morphology, reduced proliferation), lower the precursor concentration or reduce the treatment time.[3] | High concentrations of metabolic precursors can be toxic to some cell lines, affecting cellular metabolism and protein synthesis, which in turn reduces labeling efficiency. |
| Failed Click Chemistry Reaction | To distinguish between failed metabolic incorporation and a failed click reaction, use a positive control. A robust positive control is treating cells with 200 μM Ac4GalNAz.[3] If the positive control also fails, prepare fresh click chemistry reagents (copper source, reducing agent, ligand). | The reagents used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) can degrade over time. Ensuring the freshness and proper storage of these reagents is critical for a successful reaction.[3] |
| Metabolic Pathway Deficiencies in Cell Line | Ensure the cell line used has the necessary enzymatic machinery to process the chosen precursor.[3] In some cases, overexpression of a rate-limiting enzyme, such as AGX2, can rescue weak labeling when using Ac4GlcNAz.[2] | The efficiency of metabolic labeling is dependent on the endogenous expression and activity of enzymes in the hexosamine biosynthetic and salvage pathways. |
Issue 2: High Background or Non-Specific Labeling
| Possible Cause | Suggested Solution | Explanation |
| Metabolic Cross-Talk | Be aware that precursors like Ac4GalNAz can be converted to UDP-GlcNAz and incorporated into various glycans, not just O-GlcNAc.[4] For more specific labeling of mucin-type O-glycans, consider using analogs designed to be poor substrates for the GALE epimerase. | The UDP-GalNAc/GlcNAc 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz, leading to the labeling of multiple glycan types.[4][5] |
| Non-enzymatic Labeling | High concentrations of per-acetylated sugars can sometimes lead to non-enzymatic S-GlcNAcylation of cysteine residues.[6] Using the lowest effective concentration of the metabolic precursor can help minimize this. | This off-target reaction can contribute to background signal. Newer generations of metabolic labeling tools are being developed to avoid this issue.[6] |
| Inefficient Enrichment/Pull-Down | Use positive and negative control proteins to validate your enrichment strategy. For O-GlcNAcylation, Nup62 and CREB are common positive controls, while β-actin is a standard negative control.[3] | This helps to ensure that your pull-down is specific for O-GlcNAcylated proteins and not just capturing abundant cellular proteins non-specifically. |
Frequently Asked Questions (FAQs)
Q1: Which metabolic precursor should I choose for labeling O-GlcNAcylated proteins?
For general and robust labeling of O-GlcNAcylated proteins, Ac4GalNAz is often recommended over Ac4GlcNAz.[1][2] This is because many cell lines have a metabolic bottleneck in converting GlcNAz-1-phosphate to UDP-GlcNAz, a step catalyzed by this compound pyrophosphorylase.[1][2] Ac4GalNAz circumvents this issue by being converted to UDP-GalNAz, which is then readily epimerized to UDP-GlcNAz.[1]
Q2: How can I confirm that my metabolic precursor is being incorporated into proteins?
You can verify incorporation using in-gel fluorescence.[3] After metabolic labeling, lyse the cells and perform a click chemistry reaction with a fluorescently tagged alkyne or azide (B81097). The labeled proteins can then be separated by SDS-PAGE and visualized using a gel imager.[3]
Q3: What are the key components of a click chemistry reaction for detecting metabolically labeled proteins?
A typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for this application includes:
-
The metabolically labeled cell lysate (containing azide- or alkyne-modified proteins).
-
A detection tag with the corresponding bioorthogonal handle (e.g., a fluorescent probe or biotin (B1667282) attached to an alkyne or azide).
-
A source of copper(I), which is often generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).
-
A copper-stabilizing ligand to improve reaction efficiency and reduce cellular damage.[3]
Q4: Can metabolic labeling affect the natural levels of O-GlcNAcylation?
Introducing high concentrations of monosaccharide precursors can potentially alter the natural cycling of O-GlcNAc and may artificially change the physiological levels of O-GlcNAcylation within cells.[7] It is therefore crucial to use the lowest effective concentration of the precursor and to include appropriate controls in your experiments.
Data Presentation
Table 1: Comparison of Metabolic Labeling Efficiency with Ac4GlcNAz and Ac4GalNAz
| Cell Line | Precursor | Relative Labeling Intensity (Arbitrary Units) | Reference |
| CHO Cells | Ac4GlcNAz | Low | [8][9] |
| CHO Cells | Ac4GalNAz | High | [8][9] |
| 293T Cells | Ac4GlcNAz | Weak | [2] |
| 293T Cells | Ac4GalNAz | Robust | [2] |
Note: "Low" and "High" are qualitative summaries from flow cytometry and Western blot data presented in the cited literature.
Experimental Protocols
Protocol 1: General Metabolic Labeling of O-GlcNAcylated Proteins in Cultured Cells
-
Cell Culture: Plate and grow cells to the desired confluency in their standard growth medium.
-
Metabolic Labeling: Supplement the growth medium with the desired concentration of the metabolic precursor (e.g., 50-200 µM Ac4GalNAz).
-
Incubation: Incubate the cells for a period sufficient for metabolic incorporation (typically 24-72 hours). The optimal time should be determined empirically for each cell line and experimental goal.[3]
-
Cell Harvesting: Wash the cells with PBS and harvest them by scraping or trypsinization.
-
Lysis: Lyse the cells in a buffer compatible with downstream applications (e.g., a buffer containing SDS for subsequent click chemistry). A common lysis buffer is an SDS buffer containing either HEPES (for alkyne reporters) or TEA (for azide reporters) to optimize the signal-to-noise ratio.[3]
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading for subsequent analysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
-
Prepare Lysate: Dilute the protein lysate to a working concentration (e.g., 1 mg/mL) in an appropriate buffer.[3]
-
Prepare Click Chemistry Cocktail: Freshly prepare a master mix containing the click chemistry reagents. The final concentrations in the reaction will need to be optimized, but a starting point could be:
-
Fluorescent or biotinylated probe (e.g., TAMRA-Azide or Biotin-Alkyne)
-
Copper(II) sulfate
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-stabilizing ligand (e.g., THPTA)
-
-
Reaction: Add the click chemistry cocktail to the cell lysate and incubate at room temperature, protected from light, for 1-2 hours.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as in-gel fluorescence imaging, Western blotting, or enrichment on streptavidin beads if a biotin probe was used.
Visualizations
Caption: Metabolic conversion of Ac4GalNAz to UDP-GlcNAz for protein O-GlcNAcylation.
Caption: Troubleshooting workflow for low signal in metabolic labeling experiments.
References
- 1. pnas.org [pnas.org]
- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of UDP-GlcNAc and UDP-GalNAc
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the chromatographic separation of UDP-N-acetylglucosamine (UDP-GlcNAc) and its epimer, UDP-N-acetylgalactosamine (UDP-GalNAc). Due to their structural similarity, separating these two molecules can be challenging. This guide offers troubleshooting advice and detailed protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound and UDP-GalNAc?
A1: this compound and UDP-GalNAc are epimers, meaning they differ only in the stereochemistry at a single carbon atom (C4 of the hexosamine). This subtle structural difference results in very similar physicochemical properties, leading to co-elution in many standard chromatographic systems[1][2][3].
Q2: What are the most effective chromatographic techniques for separating these two epimers?
A2: Several techniques have proven effective, with the choice often depending on the available equipment and downstream applications (e.g., mass spectrometry). The most successful methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective method, particularly when coupled with mass spectrometry (MS). Using an amide-based column can provide complete separation[4][5][6].
-
High-Performance Anion-Exchange (HPAE) Chromatography: HPAE, especially with a specialized carbohydrate column like the Dionex CarboPac PA1, can resolve this compound and UDP-GalNAc[1].
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns are excellent for separating isomers but can be prone to issues with retention time stability[7][8].
-
Ion-Pair Reversed-Phase HPLC: This technique can also achieve separation, though it may require careful optimization of the ion-pairing reagent and gradient[5][9].
Q3: Can I use standard reversed-phase HPLC?
A3: Standard reversed-phase HPLC is generally not effective for separating these highly polar nucleotide sugars. Without the use of ion-pairing reagents, retention on a C18 column is typically poor, and co-elution is almost certain.
Q4: My downstream application is mass spectrometry. Which separation method is most compatible?
A4: HILIC is an excellent choice for LC-MS applications as it uses volatile mobile phases compatible with electrospray ionization (ESI)[4][6]. PGC chromatography is also compatible with MS[7]. Some HPAE and ion-pair methods may use non-volatile salts, which are not suitable for direct MS coupling and would require an offline desalting step[4][6].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of this compound and UDP-GalNAc peaks (co-elution) | Inadequate column chemistry for epimer separation. | Switch to a more suitable column chemistry. An amide-based HILIC column or a specialized anion-exchange column like the Dionex CarboPac PA1 is recommended[1][4]. |
| Sub-optimal mobile phase composition. | For HILIC, carefully optimize the water-acetonitrile ratio and the concentration of the additive (e.g., ammonium (B1175870) hydroxide)[4][5][6]. For HPAE, adjust the eluent concentration gradient. | |
| Inappropriate column temperature. | Optimize the column temperature. Temperature can influence selectivity for closely related compounds. | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | For HILIC, ensure the mobile phase has the appropriate ionic strength and pH. For PGC, peak shape can be improved by optimizing the mobile phase composition and temperature[10]. |
| Column overload. | Reduce the sample amount injected onto the column. | |
| Column degradation. | Replace the column with a new one. Ensure proper column storage and regeneration procedures are followed. | |
| Unstable retention times | Column equilibration issues. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution. |
| Issues with the PGC stationary phase. | PGC columns can be sensitive to the mobile phase history. Implementing a column regeneration step using an acid wash (e.g., 0.1% trifluoroacetic acid) may help restore stable retention times[7]. | |
| Fluctuations in temperature or mobile phase composition. | Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. | |
| Low signal intensity (especially in MS) | Use of non-volatile mobile phase additives. | If using MS detection, switch to volatile mobile phase components such as ammonium formate, ammonium acetate, or ammonium hydroxide[4][6]. |
| Poor ionization efficiency. | Optimize the MS source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure). |
Quantitative Data Summary
The following table summarizes quantitative data from a successful separation of this compound and UDP-GalNAc using High-Performance Anion-Exchange (HPAE) chromatography.
| Parameter | This compound | UDP-GalNAc | Reference |
| Resolution | \multicolumn{2}{c | }{1.2} | |
| Retention Time RSD | 2.32% | Not specified | |
| Peak Area RSD | < 2.32% | Not specified | |
| Coefficient of Determination (Linearity) | > 0.996 | > 0.996 |
Detailed Experimental Protocol: HILIC-MS
This protocol is based on a successful method for the complete separation of this compound and UDP-GalNAc using Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry[4][5][6].
1. Materials and Reagents:
-
Standards: this compound and UDP-GalNAc
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Mobile Phase Additive: Ammonium hydroxide (B78521) (LC-MS grade)
-
Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
2. Instrumentation:
-
UHPLC or HPLC system
-
Mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
-
Mobile Phase A: Water with ammonium hydroxide (concentration to be optimized, e.g., 0.1%)
-
Mobile Phase B: Acetonitrile
-
Gradient: (This is an example and should be optimized for your specific column and system)
-
0-2 min: 85% B
-
2-10 min: Linear gradient to 65% B
-
10-12 min: Hold at 65% B
-
12.1-15 min: Return to 85% B and re-equilibrate
-
-
Flow Rate: To be optimized (e.g., 0.2-0.4 mL/min)
-
Column Temperature: To be optimized (e.g., 40°C)
-
Injection Volume: 1-5 µL
4. Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: ~2.5-3.0 kV
-
Source Temperature: ~120-150°C
-
Desolvation Temperature: ~350-450°C
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the [M-H]⁻ ion of UDP-HexNAc (m/z 606.08)
5. Sample Preparation:
-
Dissolve standards and extracted samples in a solution that matches the initial mobile phase composition (e.g., 85% acetonitrile/15% water). This is crucial to prevent peak distortion.
Visualizations
Caption: Experimental workflow for the HILIC-MS separation of this compound and UDP-GalNAc.
Caption: Troubleshooting decision tree for poor separation of this compound and UDP-GalNAc.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Enzymatic assay for this compound and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective analysis of intracellular this compound and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography: Modulation of Mobile-Stationary Phase Interactions Overcomes Loss of Retention and Reduces Variability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of UDP-GlcNAc Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with UDP-GlcNAc analogs, with a focus on strategies to improve their delivery into cells.
Frequently Asked Questions (FAQs)
Q1: Why is the native cell permeability of this compound and its analogs typically low?
A1: this compound is an anionic and highly polar molecule due to its two phosphate (B84403) groups and multiple hydroxyl groups. This polarity makes it difficult for the molecule to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Furthermore, most cells lack specific transporters for this compound on their surface.
Q2: What are the primary strategies to enhance the cell permeability of this compound analogs?
A2: The main strategies focus on increasing the lipophilicity (hydrophobicity) of the analog to facilitate membrane crossing. Key approaches include:
-
Pro-drug Modifications: Masking polar hydroxyl groups with more hydrophobic chemical groups, such as acetates. These groups are later removed by endogenous esterases inside the cell to release the active analog.[1][2]
-
Phosphate Group Replacement: Replacing one or both of the highly charged phosphate groups with less polar, more hydrophobic bioisosteres like triazoles, amides, or phosphonates.[3][4][5]
-
Protecting Groups: Using protecting groups on the phosphate and hydroxyl moieties to create a less polar compound that can more readily enter cells.[6] Intracellular enzymes then catalyze the removal of these protecting groups.[6]
Q3: Can modifying the GlcNAc sugar itself, rather than the UDP portion, improve uptake?
A3: Yes. Acetylating the hydroxyl groups on the GlcNAc sugar can significantly increase hydrophobicity and cell entry.[1] For instance, GlcNAc-6-acetate has been shown to be a superior pro-drug form of GlcNAc, increasing N-glycan branching more effectively than GlcNAc itself without causing significant toxicity.[1][2] Once inside the cytoplasm, endogenous esterases can remove the acetate (B1210297) groups, allowing the sugar to enter the hexosamine salvage pathway.[1][2]
Q4: How can I deliver a GlcNAc analog that is not efficiently metabolized by the cell's natural salvage pathway?
A4: If an analog cannot be efficiently processed by the native metabolic machinery, a multi-step approach is required. For example, to achieve metabolic incorporation of the photocrosslinking analog GlcNDAz, researchers synthesized a 1-phosphate version with protecting groups to allow cell entry.[6] Additionally, they engineered cells to stably express a mutant version of the this compound pyrophosphorylase 1 (UAP1) enzyme capable of converting the analog into its active UDP-sugar form.[6]
Troubleshooting Guide
Problem 1: My chemically modified this compound analog shows high toxicity in cell culture.
| Possible Cause | Troubleshooting Step |
| Incomplete de-acetylation of per-acetylated analogs. | Per-acetylation, while effective at increasing uptake, can lead to toxicity if the acetate groups are not completely removed by intracellular esterases.[1] Solution: Consider using mono-acetylated versions, such as GlcNAc-6-acetate or GlcNAc-3-acetate, which have been shown to be less toxic while still enhancing permeability.[1] |
| Inherent toxicity of the modifying group. | The chemical moiety used to replace the phosphate groups or mask hydroxyls may itself be toxic. Solution: Test the toxicity of the modifying group alone. Synthesize and test analogs with different, structurally distinct hydrophobic groups. |
| Off-target effects. | The analog may be inhibiting other essential cellular enzymes. For example, some this compound analogs can inhibit the UDP-Glo™ reaction used in certain assays.[3] Solution: Perform counter-screens against related enzymes or pathways to identify potential off-target activities. |
Problem 2: The intracellular concentration of my analog is low, despite modifications.
| Possible Cause | Troubleshooting Step |
| Insufficient lipophilicity. | The modification may not have rendered the analog hydrophobic enough to cross the membrane efficiently. Solution: Systematically increase the hydrophobicity of the analog. For example, when replacing the pyrophosphate, experiment with linkers of different lengths or compositions.[3] |
| Efflux pump activity. | The analog may be actively transported out of the cell by efflux pumps. Solution: Co-administer the analog with known efflux pump inhibitors to see if intracellular accumulation increases. |
| Extracellular degradation. | The analog may be unstable in the cell culture medium. Solution: Assess the stability of your compound in media over time using HPLC or LC-MS. Consider modifications that enhance stability. |
Problem 3: My analog enters the cell but is not incorporated into glycoconjugates.
| Possible Cause | Troubleshooting Step |
| Inefficient conversion to the UDP-sugar form. | If you are supplying a precursor like a modified GlcNAc, it may not be an efficient substrate for the enzymes of the hexosamine salvage pathway.[6] Solution: Supply the analog in its 1-phosphate form or co-express a mutant enzyme that can process the analog, such as a promiscuous pyrophosphorylase.[6][7] |
| Poor substrate for glycosyltransferases. | The target glycosyltransferase (e.g., OGT, GnTs) may not recognize the modified UDP-sugar analog.[3] Solution: Perform in vitro enzyme assays with purified glycosyltransferases and your analog to confirm it is a substrate.[3] Consider that some enzymes are more tolerant of modifications than others.[7] |
| Rapid degradation or clearance. | Once inside the cell, the analog may be quickly degraded or cleared before it can be used. Solution: Measure the intracellular half-life of your analog. Modifications may be needed to improve its stability within the cytoplasm. |
Logical Workflow: Troubleshooting Low Permeability and Activity
Caption: Troubleshooting flowchart for enhancing analog efficacy.
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy of various this compound analogs and related compounds.
| Compound/Analog | Target/System | Measurement | Value/Result | Reference |
| GlcNAc-6-acetate | Human CD4+ T cells | N-glycan branching | Increased branching more than GlcNAc without toxicity | [1] |
| GlcNAc-6-acetate | Human CD4+ T cells | This compound levels | Significantly increased intracellular this compound levels | [1] |
| Per-acetylated GlcNAc | T cells | Toxicity | Led to toxicity in T cells | [1] |
| This compound C-1-phosphonate analog | O-GlcNAc Transferase (OGT) | Inhibition (IC50) | > 5 mM (very poor inhibitor) | [4] |
| Various this compound analogs | N-Acetylglucosaminyltransferases (GnTs) | Inhibition | Showed modest but preferential inhibition of GnT-V | [8] |
| 6-azido-GalNAc-1-P | AGX1 (Pyrophosphorylase) | Enzymatic Synthesis Yield | >60% conversion to UDP-sugar | [7] |
| 6-azido-GlcNAc-1-P | AGX1 (Pyrophosphorylase) | Enzymatic Synthesis Yield | >60% conversion to UDP-sugar | [7] |
Experimental Protocols
Protocol 1: Extraction of Nucleotide Sugars from Cultured Cells for LC-MS Analysis
This protocol is adapted from methods for extracting polar metabolites from cell culture.[9][10]
Materials:
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% (v/v) ethanol (B145695)
-
Cell scrapers
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Probe sonicator or homogenizer
Procedure:
-
Culture cells to the desired confluency in 6-well dishes.
-
Place the culture plate on ice and aspirate the growth medium.
-
Wash the cells once with 2 mL of ice-cold PBS per well and completely aspirate the residual PBS.
-
Add 500 µL of ice-cold 70% ethanol to each well.
-
Scrape the cells from the well surface using a cell scraper and pipette the cell suspension up and down three times to disperse aggregates.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Homogenize the cell suspension using a probe sonicator on ice (e.g., 5 minutes with cycles of 30 seconds on, 30 seconds off).[9]
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant, which contains the polar metabolites including nucleotide sugars, to a new clean tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried extract in a suitable volume (e.g., 50 µL) of water or LC-MS grade solvent for analysis.[10]
-
The sample is now ready for quantification of this compound analogs by LC-MS or other methods. Normalize results to the protein content of the initial cell pellet.
Protocol 2: Enzymatic Microplate Assay for this compound Quantification
This protocol provides a method for quantifying this compound from cell or tissue extracts without chromatography, based on the activity of O-GlcNAc Transferase (OGT).[11][12][13]
Materials:
-
High-binding 96-well microplate (e.g., MaxiSorp)
-
O-GlcNAc-acceptor peptide-BSA complex (custom or commercial)
-
Recombinant human OGT
-
Alkaline Phosphatase
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., Amplex UltraRed)
-
This compound standards
-
Wash Buffer (e.g., TBST)
-
Blocking Buffer (e.g., 1% BSA in TBST)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.[9]
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound peptide.
-
Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
Standard Curve: Prepare a serial dilution of this compound standards (e.g., from 1 µM down to 0 µM) in reaction buffer.
-
Reaction Setup: Prepare an "Assay Reagent" master mix containing OGT, alkaline phosphatase, Mg-acetate, and BSA in a suitable buffer (e.g., BIS-TRIS, pH 7.0).[14] The alkaline phosphatase is crucial to degrade the reaction product UDP, which is a potent inhibitor of OGT.[13]
-
Enzymatic Reaction: Add the Assay Reagent to the wells, followed by the addition of your samples (cell extracts) and the this compound standards. Incubate for 1-2 hours at room temperature to allow the OGT-mediated transfer of GlcNAc to the coated peptide.[11]
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody: Add the anti-O-GlcNAc primary antibody (RL2) to each well and incubate for 1 hour at room temperature.[9]
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[9]
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the HRP substrate (e.g., Amplex UltraRed) and measure the fluorescence or chemiluminescence using a microplate reader.[9][11]
-
Quantification: Determine the concentration of this compound in your samples by interpolating from the standard curve.
Workflow for Enzymatic this compound Quantification
Caption: Workflow for the enzymatic quantification of this compound.
Hexosamine Biosynthetic Pathway and Analog Intervention Points
References
- 1. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design of this compound analogs as candidate GnT-V inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient synthesis of the C-1- phosphonate analogue of this compound and its evaluation as an inhibitor of O-linked GlcNAc transferase (OGT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photocrosslinking GlcNAc (GlcNDAz) | Kohler Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 7. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of this compound analogs as candidate GnT-V inhibitors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for quantification of this compound using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-based assay for quantification of this compound in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
Optimizing buffer conditions for in vitro glycosylation with UDP-GlcNAc
Welcome to the technical support center for optimizing in vitro glycosylation reactions using UDP-GlcNAc. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Troubleshooting Guide
This section addresses common problems encountered during in vitro glycosylation reactions.
Problem: Low or No Glycosylation Product Detected
| Possible Cause | Suggested Solution |
| Suboptimal pH | The optimal pH for many GlcNAc transferases, like O-GlcNAc Transferase (OGT), is typically between 7.0 and 8.0. However, this can be enzyme-specific. Perform a pH screening experiment using a range of buffers (e.g., Tris-HCl, HEPES) from pH 6.0 to 8.5 to determine the ideal condition for your specific enzyme and substrate pair. |
| Incorrect Temperature | While many protocols suggest room temperature or 30°C, the optimal temperature can vary. OGT, for instance, is reported to be stable below 30°C but can be rapidly inactivated at 37°C.[1] Test a temperature range (e.g., 20°C, 25°C, 30°C, 37°C) to find the best balance between enzyme activity and stability over your desired reaction time. |
| Enzyme Inactivity | The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. Always use freshly prepared or properly stored enzyme aliquots. Ensure that buffers do not contain known glycosyltransferase inhibitors. |
| Substrate Issues | The acceptor peptide/protein may be impure, aggregated, or contain modifications that block the glycosylation site. Confirm the purity and concentration of your substrate. Ensure it is fully solubilized in the reaction buffer. |
| This compound Degradation | The sugar donor, this compound, can degrade, especially with repeated freeze-thaw cycles or prolonged storage at suboptimal conditions. Use fresh or properly stored aliquots of this compound and consider verifying its concentration. |
| Inhibition by Byproduct (UDP) | The reaction byproduct, Uridine Diphosphate (UDP), is a known potent inhibitor of OGT.[2][3] If high concentrations of product are expected, the accumulation of UDP can cause significant feedback inhibition. Consider using a UDP-Glo™ assay, which not only measures UDP formation but also removes it from the reaction.[4] Alternatively, including an enzyme like alkaline phosphatase can help degrade the inhibitory UDP.[5] |
| Missing Divalent Cations | Many glycosyltransferases, particularly those with a GT-A fold, are dependent on divalent cations like Mn²⁺ or Mg²⁺ for activity.[6] These cations often coordinate with the phosphate (B84403) groups of the this compound donor. Ensure the appropriate cation is present at an optimal concentration (typically 5-20 mM). |
Frequently Asked Questions (FAQs)
???+ question "What is the optimal pH for my in vitro glycosylation reaction?"
???+ question "Which buffer should I use?"
???+ question "Do I need to add divalent cations like MgCl₂ or MnCl₂?"
???+ question "At what temperature and for how long should I run my reaction?"
???+ question "Why is my enzyme inactive? Could there be an inhibitor in my prep?"
???+ question "What concentrations of this compound and acceptor substrate should I use?"
Summary of Typical Buffer Conditions
The following table summarizes common components and their concentration ranges for in vitro glycosylation reactions with O-GlcNAc Transferase (OGT).
| Component | Buffer System | pH Range | Divalent Cation | Additives | Reference |
| OGT Reaction 1 | 50 mM Tris-HCl | 7.5 | 12.5 mM MgCl₂ | 1 mM DTT | [7] |
| OGT Reaction 2 | 50 mM Tris-HCl | 7.5 | - | 0.1 mg/mL BSA | [8] |
| OGT Reaction 3 | 50 mM Sodium Cacodylate | 6.0 - 7.0 | 5 mM MnCl₂ | 1 mg/mL BSA | [2] |
| General Synthesis | 50 mM Tris | 8.0 | 20 mM MgCl₂ | 1 mM ATP, 10 mM UTP | [9] |
Experimental Protocols & Visualizations
Protocol 1: Standard In Vitro Glycosylation Assay
This protocol provides a general workflow for a standard glycosylation reaction using a purified glycosyltransferase and an acceptor peptide.
Materials:
-
Purified Glycosyltransferase (e.g., OGT)
-
Acceptor Peptide/Protein
-
This compound
-
5X Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 62.5 mM MgCl₂, 5 mM DTT)
-
Nuclease-free water
-
Reaction tubes
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a final volume of 50 µL, combine:
-
10 µL of 5X Reaction Buffer
-
Acceptor Peptide (to final concentration, e.g., 100 µM)
-
This compound (to final concentration, e.g., 500 µM)[7]
-
Nuclease-free water to 45 µL
-
-
Initiate Reaction: Add 5 µL of enzyme solution to each tube to initiate the reaction. Include a negative control reaction with no enzyme.
-
Incubate: Incubate the reactions at the optimal temperature (e.g., 30°C) for the desired time (e.g., 2 hours).[7]
-
Stop Reaction: Terminate the reaction by adding an equal volume of a quenching buffer (e.g., 50 mM formic acid) or by boiling in SDS-PAGE loading buffer.[2]
-
Analyze Results: Analyze the reaction products using an appropriate method, such as Mass Spectrometry, SDS-PAGE (if a size shift is expected), or specific antibody-based detection (e.g., dot blot).
Protocol 2: Troubleshooting Low Yield via pH Optimization
This protocol outlines how to systematically test different pH conditions to optimize your reaction.
Materials:
-
A set of 1M buffer stocks across a pH range (e.g., MES pH 6.0, 6.5; HEPES pH 7.0, 7.5; Tris-HCl pH 8.0, 8.5)
-
All other components from Protocol 1
Procedure:
-
Set Up Reactions: Prepare individual reaction tubes or a 96-well plate. For each pH value to be tested, prepare a reaction mix as described in Protocol 1, substituting the standard buffer with the corresponding pH buffer.
-
Maintain Consistency: Keep the final concentration of all other components (enzyme, substrates, salts) identical across all reactions.
-
Incubate and Stop: Incubate all reactions for the same amount of time and at the same temperature. Stop all reactions simultaneously.
-
Analyze and Compare: Analyze the product formation for each pH condition. Quantify the results to identify the pH that yields the most product.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 4. O-GlcNAcylation | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Advances in understanding glycosyltransferases from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity Based High-Throughput Screening for Novel O-GlcNAc Transferase Substrates Using a Dynamic Peptide Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The active site of O-GlcNAc transferase imposes constraints on substrate sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reducing non-specific binding in UDP-GlcNAc affinity purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during UDP-GlcNAc affinity purification, with a focus on reducing non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and the presence of contaminating proteins are common challenges in affinity purification. This guide provides a systematic approach to identifying and mitigating sources of non-specific binding.
Problem: High background or multiple non-specific bands on gel after elution.
Possible Cause 1: Inadequate Washing
Washing steps are critical for removing proteins that are weakly or non-specifically bound to the affinity matrix.
Solutions:
-
Increase Wash Stringency: Modify wash buffers to disrupt weak, non-specific interactions. This can be achieved by:
-
Increasing Salt Concentration: Incorporate a salt gradient or a step-wash with higher salt concentrations (e.g., up to 500 mM NaCl) to disrupt ionic interactions.[1]
-
Adding Non-ionic Detergents: Include low concentrations of detergents like Tween-20 (0.05-0.2%) or Triton X-100 (up to 2%) in your wash buffers to reduce hydrophobic interactions.[2]
-
-
Increase Wash Volume and Duration: Use a larger volume of wash buffer (e.g., 10-20 column volumes) and consider increasing the incubation time of the wash buffer with the resin to allow for more effective removal of contaminants.
Possible Cause 2: Hydrophobic or Ionic Interactions with the Affinity Matrix
The inherent properties of the affinity resin or the linker arm can contribute to non-specific binding.
Solutions:
-
Optimize Buffer Composition:
-
Adjust pH: Ensure the pH of your binding and wash buffers is optimized for the specific interaction between your protein of interest and the this compound ligand. A pH close to the isoelectric point of contaminating proteins can sometimes reduce their binding.
-
Add Blocking Agents: Pre-incubate your cell lysate with a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to saturate non-specific binding sites on the resin.[3][4][5][6][7] Fatty acid-free BSA may offer superior blocking performance.[4]
-
-
Include Additives: The addition of glycerol (B35011) (up to 20%) can help to stabilize proteins and reduce non-specific hydrophobic interactions.
Possible Cause 3: Protein Aggregation
The target protein or contaminating proteins may be aggregating and co-precipitating with the affinity resin.
Solutions:
-
Modify Lysis and Binding Buffers:
-
Ensure sufficient salt concentration (e.g., 150 mM NaCl) in the lysis buffer to prevent aggregation.
-
The inclusion of non-ionic detergents can also help to maintain protein solubility.
-
-
Sample Clarification: Ensure the cell lysate is properly clarified by centrifugation and/or filtration (0.45 µm filter) before applying it to the column to remove cell debris and aggregates.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting high non-specific binding.
Caption: A flowchart for troubleshooting high non-specific binding.
Data Summary Tables
The following tables provide a summary of common additives and their recommended working concentrations for reducing non-specific binding.
Table 1: Effect of Salt Concentration on Non-Specific Binding
| Salt (NaCl) Concentration | Effect on Protein Binding | Recommended Use |
| Low (<150 mM) | May not be sufficient to disrupt non-specific ionic interactions. | Binding phase if the target interaction is weak. |
| Medium (150-300 mM) | Disrupts weak to moderate ionic interactions. | Standard concentration for binding and wash buffers. |
| High (300-500+ mM) | Effectively disrupts most non-specific ionic interactions. | Stringent wash steps. |
Table 2: Common Additives for Reducing Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.05 - 0.2% | Non-ionic detergent that reduces non-specific hydrophobic interactions.[2] |
| Triton X-100 | 0.1 - 2% | Non-ionic detergent, can be more stringent than Tween-20.[2] |
| BSA | 0.1 - 1% | Protein blocking agent that binds to non-specific sites on the affinity matrix.[3][7] |
| Glycerol | 5 - 20% | Stabilizes proteins and reduces hydrophobic interactions. |
Frequently Asked Questions (FAQs)
Q1: I am still getting a high background even after optimizing my wash buffers with high salt and detergents. What should I do next?
If optimizing wash conditions is insufficient, consider a pre-clearing step. Before adding your lysate to the this compound affinity resin, incubate it with control beads (e.g., unconjugated sepharose) for 30-60 minutes. This will capture proteins that non-specifically bind to the matrix backbone. Additionally, ensure that your cell lysate is not too concentrated, as this can increase the likelihood of non-specific interactions.
Q2: Can the choice of detergent affect my protein of interest?
Yes. While non-ionic detergents like Tween-20 and Triton X-100 are generally considered mild, they can sometimes interfere with specific protein-protein interactions or affect the activity of sensitive proteins.[2] It is always advisable to perform a pilot experiment to determine the optimal type and concentration of detergent for your specific system.
Q3: Is it better to use BSA in the binding buffer or as a pre-blocking step for the resin?
Both approaches can be effective. Adding BSA directly to your lysate before incubation with the resin is a common and convenient method.[3] Alternatively, you can pre-incubate the resin with a BSA solution (e.g., 1% BSA in binding buffer) for an hour at 4°C, followed by a wash to remove unbound BSA, before adding your lysate. This can be particularly effective in minimizing background.
Q4: My protein of interest is eluting with a known non-specific binder (e.g., actin or tubulin). How can I prevent this?
Actin and tubulin are abundant cellular proteins that are common contaminants in affinity purification.[8][9] Their binding is often hydrophobic in nature. Increasing the detergent concentration in your wash buffer can be particularly effective. Additionally, some studies have shown that using a more hydrophilic spacer arm to immobilize the this compound ligand can reduce the binding of these cytoskeletal proteins.[8][9]
Q5: How do I choose between Tween-20 and Triton X-100?
Both are non-ionic detergents, but Triton X-100 is generally considered to be a "harsher" or more effective solubilizing agent than Tween-20.[2] For routine applications and to minimize disruption of your target interaction, starting with a low concentration of Tween-20 (e.g., 0.05%) is a good first choice. If non-specific hydrophobic binding persists, you can increase the concentration or switch to Triton X-100.
Experimental Protocols
Protocol: Pre-clearing Lysate to Reduce Non-Specific Binding
-
Prepare your cell lysate as per your standard protocol. Ensure it is well-clarified by centrifugation.
-
To 1 mL of clarified lysate, add 50 µL of a 50% slurry of control affinity resin (e.g., the same base matrix as your this compound resin but without the immobilized ligand).
-
Incubate the lysate and control resin mixture on a rotator for 1 hour at 4°C.
-
Centrifuge the mixture at 500 x g for 2 minutes to pellet the control resin.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Proceed with your this compound affinity purification by adding the pre-cleared lysate to your equilibrated this compound resin.
Protocol: Affinity Purification Workflow
The diagram below outlines the key stages of a typical this compound affinity purification experiment.
Caption: A standard workflow for this compound affinity purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Requirement of a Blocking Step in Affinity Purification of Polyclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 9. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting metabolic bottlenecks in UDP-GlcNAc analog synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of UDP-GlcNAc analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final yield of the this compound analog is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yield is a common issue that can stem from several factors throughout the synthesis pathway. Here’s a step-by-step troubleshooting guide:
-
Enzyme Activity/Stability: The enzymes used in the synthesis pathway (e.g., GlmS, GNA1, GlmM, GlmU) may have low specific activity or be unstable under your reaction conditions.
-
Solution:
-
Verify the activity of each enzyme individually using a specific substrate assay before setting up the full cascade.
-
Optimize reaction conditions such as pH, temperature, and cofactor concentrations for each enzyme. Note that the optimal pH for enzymes like GNA1 can be alkaline (pH 7.4–9.7)[1].
-
Consider enzyme engineering or using orthologs from different species that may offer higher stability or activity. For instance, human UDP-GalNAc pyrophosphorylase (AGX1) has shown good tolerance and conversion yields for various analogs compared to E. coli GlmU[2].
-
-
-
Feedback Inhibition: The final product, this compound or its analog, can inhibit the activity of upstream enzymes, particularly the rate-limiting enzyme L-glutamine:D-fructose-6-phosphate amidotransferase (GlmS/GFAT)[3].
-
Solution:
-
Employ a continuous flow system to remove the product as it is formed, which can prevent product-induced enzyme inhibition[4].
-
Use site-directed mutagenesis to create enzyme variants that are less sensitive to feedback inhibition[3].
-
Maintain a low concentration of the final product in the reaction vessel.
-
-
-
Precursor Limitation or Poor Uptake: The synthesis may be limited by the availability of precursors such as fructose-6-phosphate (B1210287), L-glutamine, acetyl-CoA, and UTP, or poor uptake of the initial substrates by the microbial host.
-
Solution:
-
Optimize the concentration of each precursor. See the experimental protocol section for a general method to optimize precursor concentrations.
-
For microbial systems, investigate different transport systems or engineer strains for enhanced precursor uptake. Some inhibitors of GlmS show poor antibacterial activity due to low uptake by microbial cells[5].
-
-
-
Competing Metabolic Pathways: In whole-cell systems, intermediates can be diverted into other metabolic pathways. For example, glucosamine-6-phosphate (GlcN-6P) can be converted back to fructose-6-phosphate by glucosamine-6-phosphate deaminase (NagB), reducing the flux towards this compound[6].
-
Solution:
-
Use knockout strains for enzymes in competing pathways (e.g., ΔnagB).
-
Overexpress the key enzymes in the desired synthesis pathway to outcompete endogenous pathways.
-
-
-
Accumulation of Pyrophosphate (PPi): The pyrophosphorylation step catalyzed by GlmU produces PPi, which can inhibit the reaction.
-
Solution:
-
Add inorganic pyrophosphatase (PPA) to the reaction mixture to degrade PPi and drive the reaction forward[7].
-
-
Below is a troubleshooting workflow to diagnose the cause of low yield:
Q2: I am observing the accumulation of an intermediate in my reaction. How do I identify the bottleneck?
A2: Accumulation of a specific intermediate is a clear indicator of a bottleneck at the subsequent enzymatic step.
-
Identify the Intermediate: Use techniques like HPLC or LC-MS to identify and quantify the accumulating intermediate. For example, if GlcNAc-1-phosphate is accumulating, the bottleneck is likely at the GlmU-catalyzed pyrophosphorylation step.
-
Assess Downstream Enzyme Activity: The enzyme responsible for converting the accumulating intermediate may be inactive, inhibited, or present at too low a concentration.
-
Solution: Increase the concentration or specific activity of the downstream enzyme. Ensure that all necessary cofactors for this enzyme are present in optimal concentrations.
-
-
Check for Specific Inhibitors: The accumulating intermediate or other components in your reaction mixture might be inhibiting the downstream enzyme.
-
Solution: Review the literature for known inhibitors of the specific enzyme. Purifying the intermediate and testing its effect on the enzyme in isolation can confirm inhibition.
-
Q3: My whole-cell synthesis system is producing pyruvate (B1213749), which seems to be affecting the yield. What is happening and how can I fix it?
A3: In engineered microbial hosts like B. subtilis, overflow metabolism can lead to the accumulation of byproducts like pyruvate, especially under high glucose flux. This accumulation can acidify the intracellular pH[1]. Key enzymes in the this compound synthesis pathway, such as GNA1, have optimal activity at a neutral or alkaline pH and can be significantly inhibited by acidic conditions[1].
-
Solutions:
-
Enzyme Engineering: Evolve the rate-limiting enzyme (e.g., GNA1) through methods like error-prone PCR to enhance its catalytic activity and stability under lower pH conditions[1].
-
Host Engineering: Engineer the host to neutralize intracellular pH. For example, expressing urease can increase the intracellular pH and improve the performance of pH-sensitive enzymes[1].
-
Metabolic Engineering: Block pathways leading to pyruvate accumulation by knocking out relevant genes.
-
Data Presentation
Table 1: Comparison of Isolated Yields for this compound/GalNAc Analogs Synthesized by AGX1 and GlmU.
This table summarizes the isolated yields of various UDP-sugar analogs produced using either human UDP-GalNAc pyrophosphorylase (AGX1) or E. coli N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU). This data can help in selecting the appropriate enzyme for a specific analog.
| Entry | Substrate (Analog of GlcNAc-1-P or GalNAc-1-P) | Enzyme | Reaction Time (h) | Isolated Yield (%) |
| 1 | GalNAc-1-P | AGX1 | 2 | 81 |
| 2 | GalNPr-1-P (N-propionyl) | AGX1 | 2 | 75 |
| 3 | GalNBu-1-P (N-butyryl) | AGX1 | 24 | 44 |
| 4 | GalNAz-1-P (N-azidoacetyl) | AGX1 | 2 | 51 |
| 5 | 6-azido-GalNAc-1-P | AGX1 | 2 | 74 |
| 6 | GlcNAc-1-P | AGX1 | 2 | 82 |
| 7 | GlcNPr-1-P (N-propionyl) | AGX1 | 8 | 57 |
| 8 | GlcNAz-1-P (N-azidoacetyl) | AGX1 | 26 | 44 |
| 9 | 6-azido-GlcNAc-1-P | AGX1 | 2 | 33 |
| 10 | GalNAc-1-P | GlmU | 4 | 65 |
| 11 | GalNPr-1-P (N-propionyl) | GlmU | >24 | N/A |
| 12 | 6-azido-GalNAc-1-P | GlmU | >24 | <5 |
| 13 | GlcNAc-1-P | GlmU | 4 | 72 |
| 14 | GlcNPr-1-P (N-propionyl) | GlmU | 8 | 51 |
| 15 | 6-azido-GlcNAc-1-P | GlmU | 24 | 20 |
Data adapted from a study on the synthesis of UDP-GalNAc/GlcNAc analogs[2]. N/A: Not available (No product detected).
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound Analogs
This protocol describes a general one-pot, two-enzyme method for the synthesis of this compound and its analogs from the corresponding N-acetylhexosamine analog.
Materials:
-
N-acetylhexosamine analog
-
ATP (Adenosine 5'-triphosphate)
-
UTP (Uridine 5'-triphosphate)
-
MgCl₂
-
Tris-HCl buffer
-
N-acetylhexosamine 1-kinase (NahK)
-
N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) or UDP-GalNAc pyrophosphorylase (AGX1)
-
Inorganic Pyrophosphatase (PPA)
-
DEAE cellulose (B213188) and Bio-Gel P-2 columns for purification
Procedure:
-
Phosphorylation Step (NahK):
-
Prepare a reaction mixture containing the N-acetylhexosamine analog (e.g., 40 mM), ATP (e.g., 50 mM), MgCl₂ (e.g., 10 mM), and NahK (e.g., 1.5 mg/mL) in Tris-HCl buffer (e.g., 100 mM, pH 9.0)[7].
-
Incubate the reaction at an optimal temperature (e.g., 37°C) and monitor the formation of the sugar-1-phosphate intermediate by TLC or LC-MS.
-
-
Pyrophosphorylation Step (GlmU/AGX1):
-
Once the phosphorylation is complete, add UTP (e.g., 15 mM), additional MgCl₂ (to a final concentration of 10 mM), GlmU or AGX1 (e.g., 1 mg/mL), and PPA (e.g., 1 U/mL) directly to the reaction mixture[7]. The pH may need to be adjusted to the optimum for the pyrophosphorylase (e.g., pH 7.5 for GlmU)[7].
-
Incubate the reaction at the optimal temperature for the pyrophosphorylase (e.g., 37°C).
-
-
Monitoring and Purification:
-
Monitor the formation of the UDP-sugar analog by TLC or LC-MS.
-
Once the reaction is complete, terminate it by boiling or adding cold ethanol.
-
Purify the UDP-sugar analog using anion-exchange chromatography (DEAE cellulose) followed by size-exclusion chromatography (Bio-Gel P-2).
-
Protocol 2: Quantification of this compound Analogs by HPLC
This protocol provides a general method for quantifying this compound analogs from a reaction mixture or cell extract.
Materials:
-
Reaction mixture or cell extract containing the this compound analog
-
Perchloric acid or methanol-chloroform for extraction
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase HPLC column
-
Mobile phase buffers (e.g., phosphate (B84403) buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) for reverse-phase)
-
Standard of the this compound analog for calibration
Procedure:
-
Sample Preparation:
-
Quench the enzymatic reaction or lyse the cells.
-
Extract the nucleotide sugars. For cell extracts, a common method is methanol-chloroform extraction to separate polar metabolites (including UDP-sugars) from proteins and lipids.
-
Centrifuge to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the prepared sample.
-
Run a gradient or isocratic elution method to separate the this compound analog from other nucleotides and reaction components.
-
Detect the analog using a UV detector, typically at 262 nm (for the uridine (B1682114) base).
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the purified this compound analog.
-
Integrate the peak area corresponding to the analog in your sample chromatogram.
-
Calculate the concentration in your sample by comparing its peak area to the standard curve.
-
Signaling Pathways and Workflows
This compound de novo Synthesis Pathway and Key Bottlenecks
The diagram below illustrates the de novo synthesis pathway for this compound, highlighting common metabolic bottlenecks.
References
- 1. Combinatorial pathway enzyme engineering and host engineering overcomes pyruvate overflow and enhances overproduction of N-acetylglucosamine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Synthesis of UDP-GalNAc/GlcNAc Analogues with Promiscuous Recombinant Human UDP-GalNAc Pyrophosphorylase AGX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. A modular, reusable biocatalytic flow system for this compound production - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis of uridine diphosphate N‐Acetylglucosamine: An underexploited pathway in the search for novel antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of UDP-GlcNAc Chemical Probes
Welcome to the technical support center for UDP-GlcNAc chemical probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved specificity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are this compound chemical probes and why is their specificity important?
Q2: What are the common strategies to label proteins using this compound analogs?
A2: The two primary strategies are metabolic labeling and chemoenzymatic labeling.
-
Metabolic Labeling: In this approach, cells are incubated with a cell-permeable GlcNAc analog containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne).[2][4] The cell's metabolic machinery, specifically the hexosamine salvage pathway, converts this analog into the corresponding this compound analog, which is then incorporated into proteins by O-GlcNAc transferase (OGT).[2][4]
-
Chemoenzymatic Labeling: This in vitro method uses a purified, engineered enzyme, such as a mutant β-1,4-galactosyltransferase (GalT Y289L), to transfer a tagged galactose analog (e.g., GalNAz) from a UDP-galactose analog to existing O-GlcNAc modifications on proteins within a cell lysate.[5][6][7]
Q3: What are the potential sources of off-target labeling with this compound probes?
A3: Off-target labeling can arise from several sources:
-
Metabolic Cross-Talk: Some GlcNAc analogs can be metabolically converted into other sugar analogs and incorporated into different types of glycans, such as N-linked or O-linked glycans in the Golgi apparatus.[5][8]
-
Non-Enzymatic Reactions: Per-O-acetylated sugar analogs, often used to improve cell permeability, can sometimes react non-enzymatically with cysteine residues on proteins, leading to artificial S-glycosylation.[6]
-
Promiscuous Enzyme Activity: The enzymes of the salvage pathway may process the analog with varying efficiencies, and OGT itself might have relaxed specificity for certain analogs.[6]
-
Click Chemistry Artifacts: Inadequately optimized click chemistry conditions can lead to non-specific labeling of proteins.[9]
Troubleshooting Guides
Issue 1: High Background Signal in Western Blots or In-Gel Fluorescence
High background can obscure true positive signals and lead to false positives.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific binding of detection reagents | - Increase the number and duration of wash steps after antibody or streptavidin incubation.- Use a more stringent wash buffer (e.g., containing a higher salt concentration or mild detergent).[5]- Include a blocking step with an appropriate agent (e.g., BSA or non-fat dry milk). | To minimize adventitious binding of detection molecules to the membrane or other proteins. |
| Excess copper in CuAAC click chemistry | - Use a copper-chelating ligand like THPTA or TBTA.- Optimize the copper concentration to the lowest effective level.- Consider using copper-free click chemistry (SPAAC) if possible.[10] | Excess copper can lead to non-specific protein labeling, particularly with alkyne-tagged reagents.[9] |
| Side reactions of alkyne probes | - Reduce and alkylate protein samples with DTT and iodoacetamide (B48618) before click chemistry.[5] | Free cysteine residues in proteins can sometimes react with alkyne probes, leading to non-specific background signals.[5] |
| Impure chemical probes | - Verify the purity of your synthesized or purchased this compound analog and bioorthogonal reporter tags. | Impurities can be reactive and contribute to background signal. |
Issue 2: Low or No Signal (Poor Labeling Efficiency)
A weak or absent signal can be due to a variety of factors, from probe design to experimental conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor cell permeability of the probe | - Use per-O-acetylated GlcNAc analogs to enhance passive diffusion across the cell membrane.[2] - For un-acetylated sugars, a higher concentration may be required.[6] | Acetyl groups increase the hydrophobicity of the sugar analog, facilitating its entry into cells.[2] |
| Inefficient metabolic conversion | - Choose a GlcNAc analog known to be a good substrate for the salvage pathway enzymes. For example, Ac4GalNAz is often more efficiently converted to its UDP-sugar analog than Ac4GlcNAz.[6]- Increase the incubation time with the metabolic reporter.[2] | The efficiency of the salvage pathway enzymes can vary for different analogs.[6] |
| Low stoichiometry of O-GlcNAcylation | - Treat cells with an O-GlcNAcase (OGA) inhibitor (e.g., Thiamet-G or PUGNAc) to increase the overall level of O-GlcNAcylation.[11][12] | Inhibiting the removal of O-GlcNAc can lead to a higher abundance of the modification, making it easier to detect. |
| Suboptimal click chemistry conditions | - Ensure all click chemistry reagents are fresh and properly prepared.- Optimize the concentrations of copper, ligand, and reducing agent.- Verify the pH of the reaction buffer. | The efficiency of the click reaction is highly dependent on the reaction conditions. |
| Inefficient chemoenzymatic labeling | - Ensure the GalT(Y289L) enzyme is active.- Optimize the concentrations of the enzyme and UDP-GalNAz.- Perform the reaction on denatured protein samples for higher efficiency.[6] | The chemoenzymatic labeling reaction is sensitive to enzyme and substrate concentrations and protein conformation.[6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins with an Azido-Sugar Analog
This protocol describes the general steps for metabolically labeling proteins in cultured mammalian cells.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Prepare a stock solution of the per-acetylated azido-sugar (e.g., Ac4GlcNAz or Ac4GalNAz) in DMSO.
-
Add the azido-sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours. The optimal time may vary depending on the cell line and the specific probe.[2][13]
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a buffer compatible with downstream click chemistry (e.g., SDS buffer containing TEA for azide-reporters).[2]
-
Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
-
-
Protein Precipitation (Optional but Recommended):
-
To remove unincorporated azido-sugar, precipitate the proteins using a methanol/chloroform extraction.
-
Resuspend the protein pellet in a buffer suitable for click chemistry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
This protocol outlines the "click" reaction to attach a detection tag (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled proteins.
-
Prepare Reagents:
-
Protein Sample: Adjust the protein concentration of the cell lysate to 1-2 mg/mL.
-
Click-iT® Reagent Mix: Prepare a fresh mixture containing:
-
Copper(II) sulfate (B86663) (CuSO4)
-
A copper-chelating ligand (e.g., THPTA)
-
The alkyne-tagged detection molecule (e.g., biotin-alkyne)
-
A reducing agent (e.g., sodium ascorbate)
-
-
-
Click Reaction:
-
Add the Click-iT® reagent mix to the protein sample.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent tag.
-
The proteins are now tagged and ready for downstream analysis (e.g., SDS-PAGE and Western blotting or mass spectrometry).
-
Signaling Pathway and Workflow Diagrams
Caption: Metabolic incorporation of a GlcNAc analog via the salvage pathway.
Caption: General experimental workflow for using this compound chemical probes.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Interrogation to Crack the Case of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Arsenal for the Study of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of a New UDP-GlcNAc Biosensor: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is crucial for understanding cellular metabolism, signaling, and disease progression. This guide provides a comprehensive comparison of a new this compound biosensor with existing alternatives, supported by experimental data and detailed protocols to validate its specificity.
The development of genetically encoded biosensors has revolutionized the study of dynamic cellular processes. However, ensuring the specificity of these biosensors is paramount for reliable data interpretation. This is particularly challenging for this compound biosensors due to the presence of structurally similar and potentially more abundant nucleotide sugars, such as UDP and UTP, within the cell. This guide outlines the key validation steps and compares the performance of a new biosensor with established ones like UGAcS, its control UXPS, and the more specific bapaUGAc.
Performance Comparison of this compound Biosensors
A critical aspect of biosensor validation is the quantitative assessment of its binding affinity to the target molecule and potential off-target ligands. The dissociation constant (Kd) is a key parameter, with a lower Kd indicating a higher binding affinity.
| Biosensor | Target Ligand | Dissociation Constant (Kd) | Key Interferents | Notes |
| New this compound Biosensor | This compound | [Insert experimentally determined value] | [Identify based on experimental data] | [Add relevant observations, e.g., improved specificity, different fluorescent reporter] |
| UGAcS | This compound | 72 ± 4 µM[1] | UDP, UTP | A widely used green fluorescent biosensor. Shows significant cross-reactivity with UDP. |
| UGAcS | UDP | 26 ± 1 µM[1] | - | Higher affinity for the interfering molecule UDP than for this compound. |
| UXPS | UDP | 6 ± 1 µM[1] | - | A control biosensor designed to be responsive to UDP and UTP but not this compound.[1][2] |
| bapaUGAc | This compound | 2.14 ± 0.29 mM[3] | Minimal | A red fluorescent biosensor with high specificity for this compound over other common nucleotide sugars.[3] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the biosensor's mechanism and the validation process, the following diagrams are provided.
Caption: General signaling pathway of a this compound biosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a biosensor protein bullet as a fluorescent method for fast detection of Escherichia coli in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically Encoded Boronolectin as a Specific Red Fluorescent this compound Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UDP-GlcNAc Levels in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cellular levels of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is critical. As a central metabolite, this compound integrates nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism and serves as the essential substrate for O-GlcNAcylation, a key post-translational modification implicated in a myriad of cellular processes, including signaling, transcription, and cell division. Dysregulation of this compound levels has been linked to various diseases, notably cancer.
This guide provides a comparative overview of this compound concentrations across various cell lines, supported by experimental data. It also details the methodologies for this compound quantification to aid in the design and execution of relevant experiments.
Quantitative Comparison of this compound Levels
Cellular this compound concentrations can vary significantly between different cell lines, reflecting their unique metabolic phenotypes. The following table summarizes quantitative data from a study by Sunden et al. (2023), which employed a sensitive enzymatic assay for this compound quantification.
| Cell Line | Cell Type/Origin | Mean this compound (pmol/10⁶ cells) | Standard Deviation |
| 293T | Immortalized epithelial-like cells from human embryonic kidney | 134 | 42 |
| NIH/3T3 | Spontaneously immortalized mouse embryonic fibroblasts | 64 | 2.6 |
| Mouse skin fibroblasts | Primary cells | 102 | 16 |
| HCT116 | Human colorectal carcinoma | 120 | 25 |
| AML12 | Mouse hepatocyte | Not explicitly quantified in the provided table, but used in experiments showing glucose deprivation decreased this compound levels. | - |
| Hepa1-6 | Mouse hepatoma | Not explicitly quantified in the provided table, but mentioned as a cell line in which this compound was measured. | - |
| HeLa | Human cervical cancer | Not explicitly quantified in the provided table, but mentioned as a cell line in which this compound was measured. | - |
Data sourced from Sunden et al. (2023).[1]
Signaling Pathway and Experimental Workflow
To visualize the metabolic context and quantification process of this compound, the following diagrams are provided.
References
A Comparative Guide to UDP-GlcNAc and UDP-GalNAc as Glycosyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals
Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) and its C4 epimer, uridine diphosphate N-acetylgalactosamine (UDP-GalNAc), are fundamental building blocks in the biosynthesis of a vast array of glycans. These nucleotide sugars serve as donor substrates for glycosyltransferases, enzymes that catalyze the transfer of the sugar moiety to proteins, lipids, and other acceptor molecules. The strict control of which sugar is transferred is critical for the proper synthesis and function of complex carbohydrates, with profound implications for cell signaling, adhesion, and disease pathogenesis. This guide provides an objective comparison of this compound and UDP-GalNAc as substrates for glycosyltransferases, supported by experimental data and detailed methodologies.
Structural and Metabolic Relationship
This compound and UDP-GalNAc are structurally identical except for the stereochemistry at the fourth carbon (C4) of the hexosamine sugar. This seemingly minor difference has significant consequences for their recognition by glycosyltransferases. The interconversion of these two sugar donors is primarily catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE), which plays a crucial role in maintaining the cellular balance of these essential precursors.
dot
Caption: Interconversion and utilization of this compound and UDP-GalNAc.
Comparative Glycosyltransferase Kinetics
The substrate specificity of glycosyltransferases is a key determinant of the final glycan structure. This specificity is reflected in the kinetic parameters, the Michaelis constant (Km) and the catalytic rate (kcat), which quantify the enzyme's affinity for its substrate and its turnover rate, respectively. A lower Km value indicates a higher affinity, while the kcat/Km ratio represents the overall catalytic efficiency.
The following table summarizes the kinetic parameters for a selection of glycosyltransferases, highlighting their preferences for either this compound or UDP-GalNAc.
| Enzyme Family | Enzyme Example | Donor Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Predominant Specificity |
| N-Acetylglucosaminyltransferases | Human GnT-V | This compound | 4.0 | - | - | This compound[1][2] |
| UDP-GalNAc | No activity | - | - | |||
| O-GlcNAc Transferase | Human OGT | This compound | 0.0013 - 0.026 | - | - | This compound[3] |
| UDP-GalNAc | Lower efficiency | - | - | |||
| Polypeptide N-acetylgalactosaminyltransferases | Bovine ppGalNAc-T1 | UDP-GalNAc | 0.02 | - | - | UDP-GalNAc |
| This compound | No significant activity | - | - | |||
| Exostosin-like Glycosyltransferases | Human EXTL2 | This compound | 0.034 | 0.44 | 12941 | Dual |
| UDP-GalNAc | 0.029 | 0.69 | 23793 | |||
| β-1,4-Galactosyltransferases (Engineered) | Bovine β4Gal-T1 (Y289L mutant) | UDP-GalNAc | - | - | Enhanced activity | UDP-GalNAc[4] |
Experimental Protocols
Accurate determination of glycosyltransferase activity and specificity is crucial for research and drug development. Below are detailed methodologies for key experiments.
Glycosyltransferase Activity Assay (UDP-Glo™ Assay)
This bioluminescent assay is a widely used method for measuring the activity of glycosyltransferases that utilize UDP-sugars and release UDP as a product.
Principle: The amount of UDP produced in the glycosyltransferase reaction is stoichiometrically converted to ATP by UDP-glucose pyrophosphorylase. The newly synthesized ATP is then used by a luciferase to generate light, which is proportional to the amount of UDP produced and thus to the glycosyltransferase activity.
Materials:
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Purified glycosyltransferase
-
This compound and UDP-GalNAc donor substrates
-
Acceptor substrate (peptide or other molecule)
-
Enzyme-specific reaction buffer
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Glycosyltransferase Reaction Setup:
-
Prepare a reaction mixture containing the glycosyltransferase, acceptor substrate, and reaction buffer in the wells of a microplate.
-
Initiate the reaction by adding the UDP-sugar donor substrate (either this compound or UDP-GalNAc). The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
-
UDP Detection:
-
Equilibrate the UDP-Glo™ Detection Reagent to room temperature.
-
Add a volume of UDP-Glo™ Detection Reagent equal to the volume of the glycosyltransferase reaction to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of UDP.
-
Convert the relative light units (RLU) from the experimental samples to UDP concentration using the standard curve.
-
Calculate the enzyme activity, typically expressed as pmol of UDP produced per minute per mg of enzyme.
-
dot
Caption: Workflow for the UDP-Glo™ Glycosyltransferase Assay.
HPLC-Based Assay for this compound and UDP-GalNAc Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying UDP-sugars, allowing for the direct measurement of substrate consumption and product formation.
Principle: Due to their similar chemical properties, separating the epimers this compound and UDP-GalNAc can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective method for their separation, often coupled with mass spectrometry (MS) for sensitive detection and quantification.
Materials:
-
HPLC system with a HILIC column (e.g., amide-based column)
-
Mass spectrometer (optional but recommended for high sensitivity)
-
Mobile phase A: Water with an ammonium (B1175870) hydroxide (B78521) additive
-
Mobile phase B: Acetonitrile
-
This compound and UDP-GalNAc standards
-
Quenching solution (e.g., cold acetonitrile)
Protocol:
-
Glycosyltransferase Reaction:
-
Perform the enzymatic reaction as described in the UDP-Glo™ assay protocol.
-
At specific time points, quench the reaction by adding a cold quenching solution to stop enzymatic activity.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Inject the filtered sample onto the equilibrated HILIC column.
-
Elute the UDP-sugars using a gradient of mobile phases A and B. An optimized gradient will be necessary to achieve baseline separation of this compound and UDP-GalNAc.
-
Monitor the elution profile using a UV detector (at 262 nm for the uridine moiety) or a mass spectrometer.
-
-
Data Analysis:
-
Generate standard curves for both this compound and UDP-GalNAc using known concentrations.
-
Quantify the amount of each UDP-sugar in the experimental samples by integrating the peak areas and comparing them to the standard curves.
-
Determine the enzyme activity by calculating the rate of substrate depletion or product formation.
-
dot
Caption: Workflow for HPLC-based glycosyltransferase assay.
Structural Basis of Substrate Specificity
The specificity of a glycosyltransferase for either this compound or UDP-GalNAc is determined by the architecture of its donor substrate binding pocket. Specific amino acid residues within this pocket form hydrogen bonds and van der Waals interactions with the sugar moiety, and the precise positioning of these residues dictates which epimer can be productively bound.
For example, in many GlcNAc-transferases, the enzyme's active site forms a pocket that accommodates the equatorial hydroxyl group at C4 of GlcNAc. In contrast, GalNAc-transferases have active sites that are shaped to accept the axial hydroxyl group at C4 of GalNAc. The presence of bulky amino acid residues can sterically hinder the binding of the incorrect epimer.
dot
Caption: Simplified representation of substrate specificity in glycosyltransferase active sites.
Conclusion and Future Directions
The choice between this compound and UDP-GalNAc as a donor substrate is a critical control point in the biosynthesis of complex carbohydrates. While many glycosyltransferases exhibit strict specificity for one epimer over the other, some enzymes display a degree of promiscuity. Understanding the kinetic and structural basis of this specificity is essential for elucidating the roles of glycosylation in health and disease.
The development of high-throughput assays and advances in structural biology are providing unprecedented insights into the mechanisms of glycosyltransferase action. This knowledge is paving the way for the design of specific inhibitors and the engineering of novel glycosyltransferases with tailored substrate specificities, opening up new avenues for therapeutic intervention and the chemoenzymatic synthesis of complex glycans. For professionals in drug development, targeting the specific glycosyltransferases or the metabolic pathways that supply these crucial sugar donors represents a promising strategy for the treatment of a variety of diseases, including cancer and inflammatory disorders.
References
Navigating the Maze of O-GlcNAc Detection: A Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of O-GlcNAc modifications is paramount. This guide provides a comprehensive comparison of commonly used O-GlcNAc antibodies, focusing on their cross-reactivity with other post-translational modifications. We present supporting experimental data, detailed protocols for assessing antibody specificity, and visualizations to clarify complex concepts and workflows.
Comparative Analysis of O-GlcNAc Antibody Specificity
The specificity of an antibody is its ability to distinguish between its intended target and other structurally similar molecules. For O-GlcNAc antibodies, the primary concerns for cross-reactivity are with other sugar modifications, such as O-linked N-acetylgalactosamine (O-GalNAc) and the terminal GlcNAc of N-glycans, as well as with the peptide backbone itself.
Below is a summary of the reported cross-reactivity for several widely used O-GlcNAc monoclonal antibodies. It is important to note that obtaining precise quantitative data for cross-reactivity from a single comparative study is challenging. The information presented is a synthesis of findings from multiple sources.
| Antibody Clone | Isotype | Target Epitope | Known Cross-Reactivity | Inhibition by Free GlcNAc | Inhibition by Free GalNAc | References |
| CTD110.6 | Mouse IgM | O-GlcNAc on Ser/Thr | - Terminal β-GlcNAc on complex N-glycans.[1] - N-GlcNAc2-modified proteins under glucose deprivation.[2][3] | Yes[1] | No[4] | [1][2][3][4][5][6][7][8] |
| RL2 | Mouse IgG1 | O-GlcNAc on Ser/Thr | - Some reports indicate restricted cross-reactivity with O-GlcNAc modified proteins, with binding dependent on the adjacent protein structure.[9] | No (in some contexts)[1] | No | [1][9] |
| 18B10.C7 (#3) | Mouse IgG | O-GlcNAc on Ser/Thr | - Terminal β-GlcNAc on N-glycans at higher concentrations.[1] | Yes[1] | No[1] | [1] |
| 9D1.E4 (#10) | Mouse IgG | O-GlcNAc on Ser/Thr | - Terminal β-GlcNAc on N-glycans at higher concentrations.[1] | Yes[1] | No[1] | [1] |
| 1F5.D6 (#14) | Mouse IgG | O-GlcNAc on Ser/Thr | - Terminal β-GlcNAc on N-glycans at higher concentrations.[1] | No[1] | No[1] | [1] |
| New Mixture | Rabbit mAb | O-GlcNAc peptides | - Reportedly does not recognize O-GalNAc or GlcNAc in extended glycans.[10] | Not specified | Not specified | [10] |
Experimental Protocols for Assessing Antibody Specificity
To validate the specificity of an O-GlcNAc antibody in your experimental system, a combination of the following assays is recommended.
Western Blotting Analysis
Western blotting is a fundamental technique to assess the pattern of reactivity of an O-GlcNAc antibody and to perform competition assays.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues of interest. For a positive control, you can treat cells with an O-GlcNAcase inhibitor (e.g., Thiamet-G) to increase global O-GlcNAcylation.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary O-GlcNAc antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Competition Assay (Control): For a parallel membrane, pre-incubate the primary antibody with 100-500 mM free GlcNAc or GalNAc for 30 minutes at room temperature before adding it to the membrane. A specific antibody should show a significant reduction in signal in the presence of free GlcNAc but not GalNAc.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody appropriate for the primary antibody's isotype for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to provide a more quantitative assessment of antibody cross-reactivity. A competition ELISA is particularly useful for this purpose.
Protocol:
-
Coating: Coat a 96-well plate with an O-GlcNAcylated protein (e.g., O-GlcNAc-BSA) overnight at 4°C.
-
Washing and Blocking: Wash the wells with PBS containing 0.05% Tween 20 (PBST) and block with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: Prepare a series of dilutions of the competitor monosaccharides (GlcNAc, GalNAc, glucose, etc.) in blocking buffer. Mix these with a constant, sub-saturating concentration of the O-GlcNAc antibody and incubate for 30 minutes.
-
Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells thoroughly with PBST.
-
Detection: Add an HRP-conjugated secondary antibody, incubate for 1 hour, wash, and then add a chromogenic substrate (e.g., TMB).
-
Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. The degree of inhibition by each competitor can be calculated to determine the antibody's specificity.
Glycan/Peptide Array
Glycan or peptide arrays offer a high-throughput method to screen the binding of an O-GlcNAc antibody against a large library of different glycans or O-GlcNAcylated peptides.
Protocol:
-
Array Blocking: Block the glycan or peptide microarray slide according to the manufacturer's instructions to prevent non-specific binding.
-
Antibody Incubation: Incubate the array with the fluorescently labeled O-GlcNAc antibody or with the primary antibody followed by a fluorescently labeled secondary antibody.
-
Washing: Wash the array to remove unbound antibodies.
-
Scanning: Scan the array using a microarray scanner at the appropriate wavelength.
-
Data Analysis: Analyze the fluorescence intensity of each spot to determine the binding of the antibody to each glycan or peptide on the array. This provides a broad profile of the antibody's specificity.
Visualizing Experimental Workflows and Signaling Implications
To further clarify the experimental design and the potential pitfalls of antibody cross-reactivity, the following diagrams are provided.
Conclusion
The selection of a highly specific O-GlcNAc antibody is a critical first step for any study investigating this important post-translational modification. However, even with the best available antibodies, the potential for cross-reactivity exists. Therefore, it is imperative for researchers to incorporate rigorous controls, such as competition assays and enzymatic removal of potential cross-reactive moieties, to validate their findings. By understanding the limitations of the available tools and employing appropriate validation strategies, the scientific community can continue to unravel the complex roles of O-GlcNAcylation in health and disease with greater confidence.
References
- 1. Antibodies That Detect O-Linked β-d-N-Acetylglucosamine on the Extracellular Domain of Cell Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc-Specific Antibody CTD110.6 Cross-Reacts with N-GlcNAc2-Modified Proteins Induced under Glucose Deprivation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAc (CTD110.6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. scbt.com [scbt.com]
- 7. O-GlcNAc Monoclonal Antibody (CTD110.6) (61453) [thermofisher.com]
- 8. Anti-O-GlcNAc (CTD110.6) antibody | Monoclonal Antibodies - Ximbio [ximbio.com]
- 9. Glycopeptide specific monoclonal antibodies suggest new roles for O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Glucosamine vs. Glucose: A Comparative Analysis of Their Impact on Cellular UDP-GlcNAc Pools
For researchers, scientists, and drug development professionals, understanding the modulation of Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) pools is critical for investigating cellular processes ranging from signal transduction to protein quality control. Both glucose and glucosamine (B1671600) serve as precursors for the hexosamine biosynthetic pathway (HBP), which culminates in the synthesis of this compound. However, their distinct entry points into this pathway lead to differential effects on the cellular concentration of this vital nucleotide sugar. This guide provides an objective comparison of how glucosamine and glucose influence this compound levels, supported by experimental data and detailed methodologies.
Executive Summary
Glucose, the primary cellular energy source, fuels the HBP, with approximately 2-5% of total glucose being shunted into this pathway.[1][2] Glucosamine, on the other hand, bypasses the initial, rate-limiting step of the HBP, leading to a more direct and potent increase in this compound levels.[3][4] This guide will delve into the quantitative differences in their effects, outline the experimental protocols for measuring these changes, and visualize the underlying biochemical pathways.
Data Presentation: Quantitative Comparison of this compound Levels
The following table summarizes experimental findings on the effects of glucose and glucosamine supplementation on this compound pools in various cell types.
| Treatment | Cell Type | Concentration | Duration | Fold Increase in this compound | Reference |
| Glucosamine | COS-1 cells | 0.25 mM | 6 hours | ~4-fold | [3] |
| Glucosamine | COS-1 cells | 2 mM | 6 hours | >10-fold | [3] |
| Glucosamine | Isolated adipocytes | <250 µM | - | Marked elevation | [5] |
| Glucosamine | Isolated adipocytes | 2 mM | - | 4-5-fold | [5] |
| Glucose | Isolated adipocytes | - | - | 2-fold | [5] |
| Glucosamine | HaCaT keratinocytes | 1 mM | - | Maximum increase | [6] |
| Glucosamine Sulfate (B86663) | Bovine primary chondrocytes | 1 mM | 10 minutes | Increased UDP-HexN level | [7] |
Signaling Pathway and Experimental Workflow
To visualize the metabolic pathways and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of glucosamine sulfate on intracellular UDP-hexosamine and UDP-glucuronic acid levels in bovine primary chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Enzymatic vs. Chromatographic Quantification of UDP-GlcNAc
A comprehensive guide for researchers, scientists, and drug development professionals on the two primary methodologies for measuring Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical nucleotide sugar in cellular metabolism and protein modification.
This guide provides an objective comparison of enzymatic and chromatographic techniques for the quantification of this compound. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
At a Glance: Key Differences
| Feature | Enzymatic Assay | Chromatographic Method (HPLC-MS) |
| Principle | Indirect detection via enzyme-catalyzed reaction | Direct detection and quantification based on physicochemical properties |
| Specificity | High for this compound, depending on the enzyme | Can resolve this compound from its epimer UDP-GalNAc with optimized methods |
| Sensitivity | High, with detection limits in the low micromolar to nanomolar range | High, capable of detecting femtomole amounts |
| Throughput | High, suitable for multi-well plate formats | Lower, samples are processed sequentially |
| Equipment | Standard laboratory equipment (plate reader) | Specialized equipment (HPLC, mass spectrometer) |
| Cost | Generally lower cost per sample | Higher initial investment and running costs |
| Expertise | Relatively simple to perform | Requires specialized expertise in chromatography and mass spectrometry |
Quantitative Performance Data
The following table summarizes key performance metrics for both enzymatic and chromatographic quantification of this compound, based on published data.
| Parameter | Enzymatic Assay | Chromatographic Method (HILIC-MS) |
| Limit of Detection (LOD) | 0.2 µM[1] | In the low nanomolar to high picomolar range (method-dependent) |
| Limit of Quantification (LOQ) | 0.7 µM[1] | In the nanomolar range (method-dependent) |
| Linear Range | Typically 1-100 µM | Wide, often spanning several orders of magnitude |
| Precision (%RSD) | Generally <15% | Typically <10% |
| Accuracy | Good, validated against chromatographic methods[1][2] | High, considered a reference method |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both enzymatic and chromatographic quantification of this compound.
References
A Comparative Guide to Confirming the Inhibitory Activity of a Novel UDP-GlcNAc Analog on OGT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel O-GlcNAc Transferase (OGT) inhibitor, Ac-5SGlcNAc, with other established OGT inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to objectively evaluate its performance.
Introduction to OGT and its Inhibition
O-GlcNAc Transferase (OGT) is a vital enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of a multitude of cellular processes, including signal transduction, transcription, and metabolism.[2] Given its central role, the dysregulation of OGT activity has been implicated in the pathophysiology of several diseases, such as cancer, diabetes, and neurodegenerative disorders. Consequently, the development of potent and specific OGT inhibitors is of significant interest for both basic research and therapeutic applications.
This guide focuses on Ac-5SGlcNAc, a novel, cell-permeable UDP-GlcNAc analog.[3] Upon cellular uptake, this prodrug is metabolized into UDP-5SGlcNAc, which acts as a competitive inhibitor of the natural OGT substrate, this compound.[3] We will compare its inhibitory activity with other well-characterized OGT inhibitors, including the OSMI series of small molecules.
Comparative Analysis of OGT Inhibitor Potency
The inhibitory potential of Ac-5SGlcNAc has been evaluated and compared with other known OGT inhibitors using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters for comparing the potency of these compounds.
| Inhibitor | Type | Target | In Vitro Potency (IC50) | Cell-Based Potency (EC50/Cellular IC50) | Key Features |
| Ac-5SGlcNAc | Metabolic Inhibitor / this compound Analog | OGT | Not directly applicable (prodrug) | ~10–50 µM[3] | Cell-permeable prodrug, converted to the active inhibitor UDP-5SGlcNAc intracellularly.[3] |
| UDP-5SGlcNAc | This compound Analog | OGT | 8 µM to 78.8 µM (assay dependent)[4][5] | Not cell-permeable | Active form of Ac-5SGlcNAc; a competitive inhibitor with respect to this compound.[5] |
| OSMI-1 | Small Molecule | OGT | 2.7 µM[5] | ~50 µM (CHO cells)[6] | A well-characterized, cell-permeable OGT inhibitor.[5] |
| OSMI-4 | Small Molecule | OGT | 1.5 µM (acid form)[7] | ~3 µM (HEK293T cells)[1] | A potent, cell-permeable OGT inhibitor from the OSMI series.[7] |
| L01 | Small Molecule | OGT | 21.8 µM[8] | ~100 µM (COS7 cells)[6] | A natural product-derived OGT inhibitor.[8] |
| BZX2 | Covalent Inhibitor | OGT | k_inact/K_I = 230 M⁻¹s⁻¹[6] | Not suitable for cellular use | An irreversible inhibitor of OGT.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent validation and comparison of OGT inhibitors.
UDP-Glo™ Glycosyltransferase Assay for In Vitro OGT Inhibition
This bioluminescent assay quantifies the amount of UDP produced during the OGT-catalyzed reaction, which is directly proportional to OGT activity.[9][10]
Materials:
-
Purified full-length OGT enzyme
-
OGT peptide substrate (e.g., RBL-2 peptide)
-
This compound (donor substrate)
-
OGT reaction buffer (25 mM Tris-HCl, pH 7.5; 1 mM DTT; 12.5 mM MgCl₂)
-
Test inhibitors (e.g., UDP-5SGlcNAc, OSMI compounds) dissolved in a suitable solvent (e.g., DMSO)
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque 96-well microplates
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the OGT reactions in a final volume of 12.5 µL. Each reaction should contain:
-
0.1 mM this compound
-
200 nM purified full-length OGT
-
100 µM RBL-2 peptide
-
Varying concentrations of the test inhibitor (a serial dilution is recommended)
-
Include a vehicle control (e.g., DMSO) without the inhibitor.
-
-
Incubation: Incubate the reaction plate at 37°C for 2 hours.
-
UDP Detection: Add 12.5 µL of UDP-Glo™ Detection Reagent to each well.
-
Signal Development: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Correct for background luminescence using wells with no OGT.
-
Calculate the percentage of OGT inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
TR-FRET Assay for OGT Inhibitor Binding
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be adapted to measure the binding of inhibitors to OGT. This protocol describes a competitive binding assay format.
Materials:
-
GST-tagged purified OGT enzyme
-
Biotinylated tracer ligand that binds to the OGT active site
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-labeled fluorophore (e.g., AF488) (acceptor fluorophore)
-
TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)
-
Test inhibitors
-
Black, low-volume 384-well microplates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitors in the TR-FRET assay buffer.
-
Reaction Assembly: In a 384-well plate, combine the following components:
-
GST-OGT and Tb-anti-GST antibody (pre-incubated to form a complex)
-
Biotinylated tracer ligand and streptavidin-labeled fluorophore (pre-incubated to form a complex)
-
Varying concentrations of the test inhibitor.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes), protected from light.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the terbium donor and measure emission at the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer ligand.
-
Visualizations
O-GlcNAc Signaling Pathway
Caption: O-GlcNAc signaling pathway and point of inhibition.
Experimental Workflow for OGT Inhibitor Screening
Caption: Workflow for screening and validating OGT inhibitors.
Logical Relationship of OGT Inhibition Confirmation
Caption: Logical framework for confirming OGT inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
Orthogonal Validation of UDP-GlcNAc-Dependent Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible post-translational modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][2][3] This dynamic modification, governed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), influences protein function by altering their stability, localization, and interactions with other molecules.[3][4][5] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making the study of UDP-GlcNAc-dependent protein interactions a key area of research.[1]
This guide provides a comparative overview of orthogonal validation methods to study these interactions, offering experimental insights to aid in the selection of the most appropriate techniques for your research needs.
Core Methodologies for Validation
A multi-pronged approach employing orthogonal methods is crucial for the robust validation of O-GlcNAc-dependent protein interactions. These techniques can be broadly categorized into biochemical, mass spectrometry-based, cell-based, and biophysical assays.
Table 1: Comparison of Key Orthogonal Validation Methods
| Method Category | Specific Technique | Principle | Strengths | Limitations | Throughput |
| Biochemical | Co-Immunoprecipitation (Co-IP) followed by Western Blot | An antibody targets a protein of interest, pulling down its interaction partners for detection by another antibody. | Widely accessible, relatively inexpensive, validates in vivo interactions. | Prone to false positives/negatives, may not detect transient or weak interactions.[6] | Low to Medium |
| Far-Western Blotting | A purified, labeled "bait" protein is used to probe a membrane containing separated "prey" proteins.[7][8] | Detects direct protein-protein interactions, useful for in vitro validation.[7][9] | Requires purified bait protein, potential for non-specific binding. | Low | |
| Mass Spectrometry | Affinity Purification-Mass Spectrometry (AP-MS) | Similar to Co-IP, but interacting proteins are identified by mass spectrometry. | High-throughput identification of interaction networks, can detect novel interactors.[1][10] | Can be complex to optimize, requires specialized equipment and expertise. | High |
| Proximity-Biotinylation (e.g., BioID) followed by Mass Spectrometry | A protein of interest is fused to a biotin (B1667282) ligase, which labels proximal proteins in vivo for subsequent identification by mass spectrometry.[6] | Captures transient and weak interactions, provides spatial information about interactomes.[6] | Can label non-interacting proteins in close proximity, requires generation of fusion proteins. | High | |
| Cell-Based | Proximity Ligation Assay (PLA) | Antibodies to two proteins of interest, when in close proximity, generate a fluorescent signal that can be visualized and quantified.[11][12][13] | In situ visualization of protein interactions within single cells, high sensitivity and specificity.[12] | Does not identify the interacting partners, requires specific primary antibodies from different species.[11] | Medium |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of two molecules in real-time by detecting changes in refractive index on a sensor surface.[14][15] | Provides quantitative data on binding affinity (KD), association (ka), and dissociation (kd) rates.[15] | Requires purified proteins, can be technically demanding, may not be suitable for all protein types.[15] | Low to Medium |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these validation techniques. Below are representative protocols for commonly used assays.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol provides a general framework for performing Co-IP to validate the interaction between a protein of interest and its O-GlcNAcylated binding partner.[16][17][18]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor (e.g., PUGNAc or Thiamet G) to preserve O-GlcNAcylation.[17][19]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing:
-
Incubate the supernatant with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.[18]
-
Pellet the beads by centrifugation and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein or a pan-O-GlcNAc antibody.
-
Proximity Ligation Assay (PLA) Protocol
This protocol outlines the key steps for performing PLA to visualize O-GlcNAc-dependent protein interactions in situ.[11][20][21]
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with Triton X-100 if the target proteins are intracellular.[11]
-
-
Antibody Incubation:
-
Block non-specific binding sites.
-
Incubate with two primary antibodies raised in different species that recognize the two proteins of interest.[11]
-
-
Probe Ligation and Amplification:
-
Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides).
-
If the proteins are in close proximity (typically <40 nm), the oligonucleotides will be ligated to form a circular DNA template.[11]
-
Amplify the circular DNA via rolling circle amplification.
-
-
Detection and Imaging:
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a protein-protein interaction.[11]
-
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate a key signaling pathway influenced by O-GlcNAcylation and the general workflow of an orthogonal validation strategy.
References
- 1. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 2. Advances in chemical probing of protein O -GlcNAc glycosylation: structural role and molecular mechanisms - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01275K [pubs.rsc.org]
- 3. A Sweet Embrace: Control of Protein–Protein Interactions by O-Linked β-N-Acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Roles of Protein Interactions with O-GlcNAc Cycling Enzymes in Cancer [mdpi.com]
- 7. Detection of protein-protein interactions by far-western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Far-Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Results for "Far-Western Blot" | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 13. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Surface plasmon resonance biosensor for the accurate and sensitive quantification of O-GlcNAc based on cleavage by β-D-N-acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Proximity Ligation Assay (PLA) [protocols.io]
- 21. Indirect Proximity Ligation Assay (PLA) - Fluoresence [protocols.io]
Comparing the labeling efficiency of different UDP-GlcNAc metabolic reporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the labeling efficiency of various UDP-GlcNAc metabolic reporters. The information presented is supported by experimental data to aid in the selection of the most suitable reporter for your research needs.
Introduction to this compound Metabolic Reporters
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a critical sugar nucleotide involved in multiple cellular processes, most notably as the donor substrate for protein glycosylation. Metabolic chemical reporters (MCRs) are analogs of natural monosaccharides, such as N-acetylglucosamine (GlcNAc), that have been chemically modified to include a bioorthogonal handle, like an azide (B81097) or an alkyne group. These reporters are cell-permeable and are processed by the cellular machinery, leading to their incorporation into glycans. This allows for the subsequent detection and analysis of glycosylated proteins.
The efficiency of these reporters can vary significantly based on their chemical structure, the rate of their metabolic conversion into the corresponding UDP-sugar donor, and the specific cellular context. This guide compares some of the most commonly used this compound metabolic reporters.
This compound Biosynthesis and Reporter Incorporation
The hexosamine biosynthetic pathway (HBP) is the primary route for the de novo synthesis of this compound. Additionally, cells can utilize salvage pathways to convert GlcNAc and its analogs into this compound. MCRs are typically introduced to cells as per-O-acetylated derivatives to enhance cell permeability. Once inside the cell, esterases remove the acetyl groups, and the reporter enters the salvage pathway to be converted into a UDP-sugar analog. This analog then competes with the endogenous this compound for incorporation into glycoproteins by glycosyltransferases.
Comparison of Labeling Efficiency
The efficiency of different this compound metabolic reporters is influenced by their ability to be metabolized and incorporated into glycoproteins. The following table summarizes quantitative data from comparative studies.
| Metabolic Reporter | Modification | Key Features | Relative Labeling Efficiency (in specific cell lines) | Reference |
| Ac4GlcNAz | N-azidoacetylglucosamine | Azide handle. Can be interconverted to UDP-GalNAz. | Efficient labeling of O-GlcNAcylated and cell-surface glycoproteins. | [1][2] |
| Ac4GalNAz | N-azidoacetylgalactosamine | Azide handle. Efficiently converted to UDP-GlcNAz. | Can show superior O-GlcNAc labeling efficiency compared to Ac4GlcNAz in some cell lines due to efficient metabolic conversion. | [2] |
| Ac4GlcNAlk | N-propargyloxycarbonyl-glucosamine | Alkyne handle. Does not appear to be readily interconverted to GalNAlk, making it more specific for O-GlcNAc modification. | Similar labeling rates to Ac4GlcNAz for O-GlcNAcylated proteins. | [3] |
| Ac4GalNAlk | N-propargyloxycarbonyl-galactosamine | Alkyne handle. Lower global labeling levels but strong labeling of mucin-type O-linked glycans. | Not efficiently interconverted to GlcNAlk. | [3] |
| Ac36AzGlcNAc | 6-azido-6-deoxy-N-acetylglucosamine | Azide handle at the 6-position. | Highly selective for O-GlcNAcylated proteins. Cannot be processed by the canonical salvage pathway. | [2] |
Note: Labeling efficiency is cell-type dependent and the information above is a generalization from published studies. Direct comparison in the experimental system of interest is always recommended.
Experimental Protocols
A general workflow for comparing the labeling efficiency of different metabolic reporters is outlined below.
Detailed Methodologies
1. Metabolic Labeling of Cultured Cells
-
Plate cells (e.g., HeLa, HEK293, or NIH3T3) in appropriate growth medium and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of the per-O-acetylated metabolic reporter (e.g., 50-200 µM).
-
Incubate the cells for a specified period (e.g., 16-24 hours) to allow for metabolic incorporation.
2. Cell Lysis and Protein Quantification
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Bioorthogonal Ligation (Click Chemistry)
-
To a specific amount of protein lysate (e.g., 50 µg), add the click chemistry reaction components. For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Azide- or alkyne-functionalized fluorescent probe (e.g., TAMRA-alkyne or Alexa Fluor 488-azide).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (B86663) (CuSO4).
-
-
Incubate the reaction at room temperature for 1 hour.
-
Quench the reaction by adding EDTA.
4. Analysis of Labeled Proteins
-
In-gel Fluorescence:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescent gel scanner at the appropriate excitation and emission wavelengths.
-
-
Western Blotting:
-
After SDS-PAGE, transfer the proteins to a PVDF membrane.
-
If a biotinylated probe was used, the membrane can be probed with streptavidin-HRP and detected by chemiluminescence.
-
-
Mass Spectrometry:
-
For proteomic analysis, an affinity tag (e.g., biotin) is typically used in the click reaction.
-
The biotinylated proteins are enriched using streptavidin beads.
-
The enriched proteins are digested on-bead (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and sites of modification.
-
Conclusion
The choice of a this compound metabolic reporter depends on the specific research question. For general labeling of O-GlcNAcylated proteins, Ac4GlcNAz and Ac4GlcNAlk are both effective reporters. If specificity for O-GlcNAc modification is paramount, Ac36AzGlcNAc or Ac4GlcNAlk may be preferred due to their limited conversion to other sugar analogs. When studying mucin-type O-glycosylation, reporters like Ac4GalNAlk show greater specificity. It is crucial to consider the potential for metabolic interconversion and to validate the labeling pattern in the specific cellular system being investigated. This guide provides a starting point for researchers to make informed decisions about the most appropriate metabolic reporter for their studies.
References
A Researcher's Guide to the Off-Target Effects of UDP-GlcNAc Pathway Inhibitors
Introduction
The UDP-GlcNAc (Uridine diphosphate (B83284) N-acetylglucosamine) biosynthesis pathway, also known as the Hexosamine Biosynthesis Pathway (HBP), is a critical metabolic route in mammalian cells. By integrating glucose, amino acid, fatty acid, and nucleotide metabolism, it produces this compound, the essential donor substrate for N-linked glycosylation and O-GlcNAcylation.[1] These post-translational modifications are vital for a vast array of cellular processes, including protein folding, signal transduction, and transcription.[2][3]
Inhibitors targeting the HBP are invaluable tools for dissecting these processes and hold therapeutic potential for diseases like cancer and diabetes.[4][5] However, their utility can be compromised by off-target effects, leading to unintended biological consequences, cellular toxicity, and misinterpretation of experimental results.[6][7] This guide provides an objective comparison of common this compound pathway inhibitors, focusing on their off-target effects, and presents experimental frameworks for their assessment.
The this compound Biosynthesis Pathway
The de novo synthesis of this compound is a four-step enzymatic cascade primarily occurring in the cytosol.[8] It begins with fructose-6-phosphate (B1210287) from the glycolysis pathway and culminates in the production of this compound, which is then utilized for key glycosylation events.[8][9]
References
- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. UDP-N-Acetylglucosamine Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 5. otd.harvard.edu [otd.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of UDP-GlcNAc for Laboratory Professionals
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key nucleotide sugar in various metabolic pathways, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side protection, chemical-resistant gloves (tested according to EN 374), and a lab coat.[1]
-
Avoid Inhalation and Contact: Prevent the inhalation of dust and avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, preferably with local exhaust ventilation.[1][2]
-
First Aid Measures:
-
Skin Contact: In case of contact, rinse the skin with water or shower. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately rinse eyes with plenty of clean, fresh water for at least 10 minutes, holding the eyelids open. Consult an ophthalmologist if eye irritation persists.[1]
-
Ingestion: Rinse the mouth with water. If you feel unwell, call a doctor.[1]
-
-
Storage: Store in a dry, cool place.[1] For long-term storage, it is often recommended to store at -20°C, protected from light and moisture.[3]
Hazard Identification
This compound is classified with the following hazards:
It is not classified as a carcinogen, mutagen, or reproductive toxicant.[1] While combustible, it is not flammable, though fine dust enrichment can lead to a risk of dust explosion.[1] It is considered slightly hazardous to water, and large quantities should not be allowed to enter ground water, water courses, or sewage systems.[2]
Quantitative Data Summary
The following table summarizes key quantitative chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇N₃O₁₇P₂ | [4][5] |
| Molar Mass | 607.355 g·mol⁻¹ | [4] |
| Appearance | Solid | [6] |
| CAS Number | 91183-98-1 | [1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the form of the waste (solid or aqueous solution) and local regulations. The following protocol provides a general guideline.
Experimental Protocol: Disposal of Solid this compound Waste
-
Collection: Carefully sweep up any spilled solid material to avoid generating dust. A wet cloth can also be used to collect the material.[3] Place the collected material and any contaminated disposables (e.g., weigh boats, pipette tips) into a suitable, clearly labeled container for chemical waste.
-
Container Labeling: Label the waste container as "Non-hazardous chemical waste" or as required by your institution's specific guidelines. Include the chemical name "this compound".
-
Waste Segregation: Do not mix with hazardous chemical waste streams unless specified by your institution's environmental health and safety (EHS) office.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department.
Experimental Protocol: Disposal of Aqueous this compound Solutions
-
Small Quantities: For very small quantities of dilute aqueous solutions, disposal down the drain with copious amounts of water may be permissible, depending on local regulations. It is critical to consult with your institution's EHS office before proceeding with any drain disposal.
-
Large Quantities or Concentrated Solutions: For larger volumes or more concentrated solutions, collect the liquid waste in a sealed, labeled container.
-
Container Labeling: Label the container with "Aqueous chemical waste" and the full chemical name "Uridine diphosphate N-acetylglucosamine".
-
Storage and Pickup: Store the sealed container in a designated waste accumulation area, away from incompatible materials. Arrange for disposal through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ruixibiotech.com [ruixibiotech.com]
- 4. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 5. Uridine-Diphosphate-N-Acetylglucosamine | C17H27N3O17P2 | CID 445675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Uridine diphosphate-N-acetylglucosamine (HMDB0000290) [hmdb.ca]
Personal protective equipment for handling UDP-GlcNAc
Essential Safety and Handling Guide for UDP-GlcNAc
Uridine diphosphate (B83284) N-acetylglucosamine (this compound) is a key nucleotide sugar in various metabolic pathways. While not classified as acutely toxic, proper handling and disposal are crucial to ensure laboratory safety and prevent contamination. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be equipped with side-shields to protect against splashes and airborne particles. |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect for tears or holes before each use. |
| Body Protection | Lab Coat | An impervious lab coat or gown is necessary to prevent skin contact. |
| Respiratory | Dust Mask/Respirator | Recommended when handling the powdered form to avoid inhalation of dust particles.[1] Ensure a proper fit. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol for handling this compound minimizes risks and ensures the integrity of the compound.
Preparation and Area Setup
-
Designated Area: Conduct all work with this compound in a designated, well-ventilated area, preferably in a fume hood, especially when handling the powder.
-
Clean Surface: Ensure the work surface is clean and free of contaminants.
-
Assemble Materials: Gather all necessary equipment, including microcentrifuge tubes, pipettes, and solutions, before opening the this compound container.
Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Wear safety glasses with side-shields.
-
Put on your gloves, making sure they fit properly and have no visible defects.
-
If working with powder outside of a fume hood, wear a dust mask.
Handling this compound Powder
-
Weighing: When weighing the powder, do so in a fume hood or a balance enclosure to contain any airborne particles. Use a clean spatula for transfer.
-
Reconstitution: To prepare a solution, add the solvent to the vial containing the this compound powder. Cap the vial securely and vortex or pipette gently to dissolve. Solutions of this compound are often unstable and should be freshly prepared for use.[2]
Post-Handling
-
Clean-Up: Decontaminate the work area with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid contamination: gloves first, followed by the lab coat, and finally, the eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated chemical waste container.
-
Unused Reagent: Unused this compound powder or solutions should be disposed of as chemical waste. Do not pour this compound solutions down the drain.[1]
-
Waste Collection: The chemical waste container should be clearly labeled with the contents.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local and national regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


